molecular formula C12H9BrFNO B1441273 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine CAS No. 1187170-02-0

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Cat. No.: B1441273
CAS No.: 1187170-02-0
M. Wt: 282.11 g/mol
InChI Key: LTNNAZJAWCRBIZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound integrates a methoxypyridine motif with a bromo- and fluoro-substituted phenyl ring, a structural feature known to be advantageous in the design of drug-like molecules. The presence of both bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships. Compounds featuring methoxypyridine structures have demonstrated significant research value in neuroscience, particularly in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease research. These modulators can shift the production of amyloid-beta peptides toward shorter, less fibrillogenic forms without inhibiting the overall processing of substrates, a mechanism that may avoid the side effects associated with full enzyme inhibition . The structural attributes of this compound suggest its potential utility in similar discovery programs aimed at central nervous system (CNS) targets, where modifying physicochemical properties is critical for achieving blood-brain barrier penetration . Researchers can leverage this bifunctional scaffold to synthesize novel compounds for probing biological mechanisms and developing potential therapeutics. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c1-16-12-4-2-3-11(15-12)9-6-5-8(13)7-10(9)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNAZJAWCRBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthesis and structural elucidation of 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine, a substituted biaryl compound of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a foundational structural motif in numerous pharmaceuticals, and its functionalization is a key objective in drug discovery.[1] This document outlines a robust and efficient synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.[2][3] We delve into the rationale behind the chosen methodology, provide a detailed, field-tested experimental protocol, and present a comprehensive characterization of the target molecule using modern spectroscopic techniques. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both a practical blueprint and a deeper understanding of the underlying chemical principles.

Strategic Approach: Retrosynthesis and Rationale

The target molecule, this compound, is a heteroaromatic compound composed of a substituted pyridine ring linked to a substituted phenyl ring. The most logical and powerful method for constructing such a C(sp²)-C(sp²) bond is through a palladium-catalyzed cross-coupling reaction.[2]

The Suzuki-Miyaura coupling reaction stands out as the premier choice due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and organohalides.[4][5] The retrosynthetic analysis points to two primary precursors: a pyridine-containing nucleophile or electrophile and a corresponding phenyl-containing partner.

The chosen forward synthesis involves the coupling of 2-bromo-6-methoxypyridine (as the electrophile) with (4-bromo-2-fluorophenyl)boronic acid (as the nucleophile). This pathway is selected for its efficiency and the ready availability of both starting materials.

G cluster_precursors Synthetic Precursors TM Target Molecule: this compound CC Key Disconnection: C(sp²)-C(sp²) Bond (Suzuki-Miyaura Coupling) TM->CC P1 Precursor 1 (Electrophile): 2-Bromo-6-methoxypyridine CC->P1 P2 Precursor 2 (Nucleophile): (4-Bromo-2-fluorophenyl)boronic acid CC->P2

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Underpinnings

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for optimizing reaction conditions and troubleshooting. The process is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-bromo-6-methoxypyridine), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Transmetalation: A base (e.g., sodium carbonate) activates the organoboron compound ((4-bromo-2-fluorophenyl)boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate1 Ar¹-Pd(II)L₂-X Pd0->PdII_Intermediate1 Oxidative Addition ArylHalide Ar¹-X (2-Bromo-6-methoxypyridine) OxAdd Oxidative Addition PdII_Intermediate2 Ar¹-Pd(II)L₂-Ar² PdII_Intermediate1->PdII_Intermediate2 Transmetalation BoronicAcid Ar²-B(OH)₂ ((4-Bromo-2-fluorophenyl)boronic acid) Base Base (e.g., Na₂CO₃) Transmetalation Transmetalation PdII_Intermediate2->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Materials and Reagents:
  • 2-Bromo-6-methoxypyridine (C₆H₆BrNO, MW: 188.02 g/mol )

  • (4-Bromo-2-fluorophenyl)boronic acid (C₆H₅BBrFO₂, MW: 218.82 g/mol )

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methoxypyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromo-6-methoxypyridine) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization and Data Analysis

The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic methods. The expected data are summarized below.

Property Value
Molecular Formula C₁₂H₉BrFNO[7]
Molecular Weight 282.11 g/mol [7]
Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the distinct protons on both the pyridine and phenyl rings. The pyridine protons (H-3, H-4, H-5) will typically appear as a set of coupled multiplets. The phenyl protons (H-3', H-5', H-6') will also show characteristic splitting patterns (doublets and doublet of doublets) due to fluorine and proton coupling. The methoxy group will be a sharp singlet around 3.9-4.1 ppm.
¹³C NMR Approximately 12 distinct carbon signals, unless there is accidental overlap. The carbon attached to bromine (C-4') and the carbon attached to fluorine (C-2') will show characteristic shifts. The C-F bond will also induce splitting of the C-2' signal and adjacent carbons (²JCF, ³JCF).
Mass Spec. (ESI-MS) The mass spectrum will show a characteristic molecular ion peak [M+H]⁺ at m/z 282 and 284 with an approximate 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

Note: Predicted NMR chemical shifts are based on analogous structures and established spectroscopic principles. Experimental values should be confirmed in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[8][9][10]

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in well-established mechanistic principles, offers a clear pathway for obtaining this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product. This work underscores the power of modern cross-coupling chemistry in accessing complex and functionally diverse molecular architectures for scientific research and development.

References

  • BenchChem. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.
  • Baloch, M., Roy, D., Bensaid, S., Guerchais, V., & Doucet, H. (2012). Sequential Palladium-Catalysed Direct Arylation Followed by Suzuki Coupling of Bromo-2-chloropyridines: Simple Access to a Variety of 2-Arylpyridines. European Journal of Inorganic Chemistry. Published by Wiley-VCH. Retrieved from [Link]

  • St. Jean, D. J., Jr., & Poon, D. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversity-oriented functionalization of 2-pyridones and uracils. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: Leveraging 2,6-Dimethoxypyridine for Efficient Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4-D. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Forward: This document provides a comprehensive technical overview of the physicochemical properties of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine (CAS No. 1187170-02-0). It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a key intermediate or building block in synthetic chemistry. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce. This guide synthesizes available vendor information, computed data, and provides standardized, field-proven protocols for its characterization. Data for a closely related structural isomer is also presented for comparative purposes, with its distinct identity clearly noted.

Introduction and Molecular Structure Analysis

This compound is a polysubstituted biaryl compound featuring a methoxypyridine ring linked to a bromo-fluorophenyl ring. Such structures are of significant interest in medicinal chemistry, often serving as scaffolds for developing inhibitors of kinases and other enzymes.

Molecular Identity:

  • Chemical Name: this compound

  • CAS Number: 1187170-02-0[1]

  • Molecular Formula: C₁₂H₉BrFNO[1]

  • Molecular Weight: 282.11 g/mol [1]

The molecule's physicochemical behavior is dictated by the interplay of its constituent functional groups. The pyridine ring acts as a weak base and hydrogen bond acceptor. The methoxy group (-OCH₃) is an electron-donating group that influences the electron density of the pyridine ring. Conversely, the fluorine and bromine atoms on the phenyl ring are electron-withdrawing halogens that contribute to the molecule's lipophilicity and can modulate metabolic stability and binding interactions. The ortho-fluoro substituent creates a steric and electronic environment that can be crucial for tuning molecular conformation and target engagement.

Core Physicochemical & Computational Data

Direct experimental data for the target compound is limited. The following table summarizes key computed properties sourced from chemical suppliers and provides an experimentally determined melting point for a structural isomer for reference.

PropertyValue (Target Compound)Data TypeSource
Molecular Weight 282.11 g/mol Calculated[1]
cLogP 3.6588Computed[1]
Topological Polar Surface Area (TPSA) 22.12 ŲComputed[1]
Hydrogen Bond Acceptors 2Computed[1]
Hydrogen Bond Donors 0Computed[1]
Rotatable Bonds 2Computed[1]
Melting Point 72 - 74 °C (345 - 347 K)Experimental (Isomer) [2]

Note on Isomer Data: The melting point listed above belongs to the structural isomer 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine .[2] This value is provided as an estimation, as isomers often exhibit similar, but not identical, physical properties. Researchers should determine the melting point of this compound experimentally.

Spectroscopic Characterization (Predicted)

No public, experimentally verified spectra for this compound were found. Below are predicted NMR characteristics based on standard chemical shift principles. Experimental verification is essential.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (6H): Multiple signals are expected between δ 6.5 and 8.0 ppm. The pyridine ring will likely show a characteristic triplet and two doublets. The phenyl ring will exhibit three signals, with splitting patterns influenced by both bromine and fluorine coupling.

    • Methoxy Protons (3H): A sharp singlet is expected around δ 3.9 - 4.1 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Aromatic Carbons (11C): Signals will appear in the δ 110 - 165 ppm range. The carbon bearing the methoxy group (C6-pyridine) will be significantly downfield, as will the carbon attached to the nitrogen. Carbons bonded to fluorine and bromine will show characteristic splitting and shifts.

    • Methoxy Carbon (1C): A signal is expected around δ 55 - 60 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • A single resonance is expected, likely between δ -110 and -125 ppm, characteristic of a fluoro-aromatic compound.

Synthesis and Purification Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for constructing this biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from a reported synthesis of a structural isomer.[2]

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 1.5 eq).

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add dioxane and water (e.g., 4:1 v/v). Degas the solution with nitrogen for a further 10 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add distilled water and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Isolation & Purification reagents Combine Reactants: - 2-Bromo-6-methoxypyridine - (4-Bromo-2-fluorophenyl)boronic acid - K₃PO₄ inert Purge with N₂/Ar reagents->inert Seal Flask solvent Add Dioxane/H₂O & Pd(PPh₃)₄ Catalyst inert->solvent reflux Heat to Reflux (8-12 hours) solvent->reflux workup Aqueous Work-up (H₂O & Ethyl Acetate) reflux->workup Cool to RT extract Extract Organic Layer workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Recrystallization or Chromatography dry->purify

Caption: Proposed Suzuki Coupling Workflow

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and must be determined empirically. A mixture of chloroform and methanol was effective for a structural isomer.[2]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, chloroform, hexanes) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent system, e.g., CHCl₃/CH₃OH) until the solid just dissolves.

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum to remove residual solvent.

Standard Protocol for Aqueous Solubility Determination

The aqueous solubility of a compound is a critical parameter in drug development. The OECD Test Guideline 105, the "Shake-Flask Method," is the gold standard.

Step-by-Step Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vessel.

  • Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second sample agitated for 48 hours is recommended to confirm equilibrium.

  • Phase Separation: Cease agitation and allow the solid to settle. If necessary, centrifuge the samples at high speed to pellet any suspended solid.

  • Sampling: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the test conditions.

G A 1. Preparation Add excess solid to buffer (pH 7.4) B 2. Equilibration Agitate at constant temp (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling Extract clear supernatant C->D E 5. Quantification Analyze concentration via HPLC-UV D->E F Result Aqueous Solubility (e.g., in µg/mL) E->F

Caption: Workflow for Aqueous Solubility Determination

Safety and Handling

Based on available GHS data, this compound should be handled with appropriate care.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2654. Available at: [Link]

Sources

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine CAS number 1187170-02-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine (CAS 1187170-02-0): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1187170-02-0), a highly functionalized biaryl compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The document elucidates the molecule's structural features and physicochemical properties. The core of this guide is a detailed examination of its synthesis, focusing on palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, for which a detailed experimental protocol is provided. We explain the causality behind procedural choices, from catalyst selection to reaction conditions, to ensure reproducibility and understanding. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment and explores the compound's vast potential as a versatile synthetic intermediate, leveraging its reactive bromine handle for further molecular diversification.

Introduction: A Multifunctional Synthetic Building Block

This compound is a synthetic intermediate whose value lies in the strategic combination of its structural motifs. The molecule is built upon a 2,6-disubstituted pyridine core, a heterocyclic system prevalent in numerous biologically active compounds.[1] Its architecture incorporates several key functional groups that make it a powerful tool for constructing complex molecular frameworks:

  • Biaryl Core: The direct linkage between the pyridine and phenyl rings forms a biaryl structure, a common scaffold in pharmaceuticals and advanced materials.

  • Methoxy Group: The methoxy substituent is a common feature in natural products and approved drugs, often influencing ligand-target binding, improving physicochemical properties, and modulating metabolic (ADME) parameters.[2]

  • Fluorine Substitution: The strategic inclusion of a fluorine atom on the phenyl ring is a cornerstone of modern drug design. It can enhance metabolic stability, increase binding affinity, and alter pKa, thereby improving the pharmacokinetic profile of a final compound.[3][4]

  • Bromine Handle: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile functional handle. It is an ideal leaving group for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of additional molecular complexity and diversity.[5][6][7]

Given these features, this compound serves as a valuable starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[7][8]

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are critical for planning synthetic transformations, purification procedures, and analytical characterization.

PropertyValueSource
CAS Number 1187170-02-0[9]
Molecular Formula C₁₂H₉BrFNO[9]
Molecular Weight 282.11 g/mol [9]
Purity ≥98% (Commercially available)[9]
Topological Polar Surface Area (TPSA) 22.12 Ų[9]
LogP 3.6588[9]
Hydrogen Bond Acceptors 2[9]
Hydrogen Bond Donors 0[9]
Rotatable Bonds 2[9]
Chemical Structure
Structure of this compound

Synthesis Strategies and Methodologies

The formation of the carbon-carbon bond between the pyridine and phenyl rings is the key step in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[10][11]

Protocol 1: Suzuki-Miyaura Cross-Coupling (Preferred Method)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most versatile and widely used method for biaryl synthesis.[11][12] Its advantages include the commercial availability and stability of boronic acids and the use of reaction conditions that tolerate a wide range of functional groups.[13] The toxicity of boron reagents is also significantly lower than that of organotin compounds used in Stille couplings.[14][15]

The most logical synthetic route involves the coupling of 2-bromo-6-methoxypyridine with (4-bromo-2-fluorophenyl)boronic acid .

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification R1 2-Bromo-6-methoxypyridine Vessel Charge reactants, catalyst, base, and Dioxane to reaction vessel R1->Vessel R2 (4-Bromo-2-fluorophenyl)boronic acid R2->Vessel Cat Pd(PPh3)4 Catalyst Cat->Vessel Base K2CO3 (aq. solution) Base->Vessel Inert Degas: Purge with N2 or Ar gas (Critical for catalyst stability) Vessel->Inert Heat Heat to 80-90 °C with vigorous stirring Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with water & extract with Ethyl Acetate (3x) Cool->Extract Wash Combine organic layers, wash with brine Extract->Wash Dry Dry over anhydrous Na2SO4, filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) Concentrate->Purify Product Final Product: This compound Purify->Product

Suzuki-Miyaura Synthesis Workflow

Detailed Experimental Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methoxypyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The Pd(0) catalyst is essential for initiating the catalytic cycle; 3 mol% is a typical loading for efficient turnover without excessive cost.[12]

  • Solvent and Base Addition: Add 1,4-dioxane (to form a ~0.2 M solution with respect to the halide) followed by a 2 M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).

    • Causality: A mixed solvent system like dioxane/water is common, as it dissolves both the organic substrates and the inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Maintain a positive pressure of inert gas.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields. Degassing is a critical step to ensure catalyst longevity and reaction efficiency.

  • Reaction: Heat the mixture to 85 °C in an oil bath and stir vigorously for 12-18 hours.

    • Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is necessary to ensure proper mixing of the biphasic (organic/aqueous) system.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2-bromo-6-methoxypyridine is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure product.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into the role of each component. The cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[15]

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)-X L2 (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-Ar' L2 OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_Complex->Product ArX 2-Bromo-6-methoxypyridine (Ar-X) ArX->OA_Complex ArBOH (4-Bromo-2-fluorophenyl)boronic acid (Ar'-B(OH)2) ArBOH->Trans_Complex Base Base (e.g., K2CO3) Base->Trans_Complex activates boronic acid

Simplified Suzuki-Miyaura Catalytic Cycle
Alternative Method: Stille Cross-Coupling

The Stille reaction, which couples an organohalide with an organotin (stannane) reagent, is another powerful method for C-C bond formation.[14][16] While organostannanes are often stable and the reaction conditions are tolerant of many functional groups, the high toxicity of tin compounds makes this a less favorable choice unless specific reactivity is required.[17]

Purification and Characterization

After synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the compound.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying research-scale quantities of this type of compound. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Characterization: A combination of spectroscopic methods is used to unambiguously determine the structure.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Multiple signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on both the pyridine and phenyl rings. A singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons. Coupling patterns (doublets, triplets, doublet of doublets) will be complex due to H-H and H-F coupling.
¹³C NMR Signals for all 12 unique carbon atoms. The carbon attached to the methoxy group will be downfield (approx. 160-165 ppm). The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with adjacent aromatic protons.
Mass Spec (MS) [M]+ and [M+2]+ peaks in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. The observed m/z for the molecular ion should correspond to the calculated exact mass (C₁₂H₉BrFNO).

Potential Applications in Research and Development

The true value of this compound is as a versatile intermediate for creating more complex molecules with potential biological activity or material properties.

Medicinal Chemistry & Drug Discovery

The bromo-substituent is a key reactive site for introducing molecular diversity. By subjecting this compound to a second, orthogonal cross-coupling reaction, researchers can rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

Diversification cluster_reactions Further Functionalization at Bromine Site cluster_products Diverse Scaffolds Start 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine Suzuki Suzuki Coupling + R-B(OH)2 Start->Suzuki Hartwig Buchwald-Hartwig Amination + R2NH Start->Hartwig Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Stille Stille Coupling + R-Sn(Bu)3 Start->Stille P_Suzuki Tri-aryl or Alkenyl derivative Suzuki->P_Suzuki P_Hartwig Aryl Amine derivative Hartwig->P_Hartwig P_Sonogashira Alkynyl derivative Sonogashira->P_Sonogashira P_Stille Biaryl or Vinyl derivative Stille->P_Stille

Potential Diversification Pathways
  • Buchwald-Hartwig Amination: Reacting the bromine with various primary or secondary amines can introduce diverse amine functionalities, which are critical for interacting with biological targets and improving solubility.[18][19]

  • Second Suzuki/Stille Coupling: Coupling with another boronic acid or stannane can generate complex tri-aryl systems or introduce alkenyl groups.[12][14]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid alkynyl linker, a useful scaffold in medicinal chemistry.

These derivatives are of interest for screening as inhibitors of kinases, phosphatases, or other enzymes implicated in diseases like cancer and inflammatory disorders.[4][7]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Safety Data Sheet (SDS): Always consult the material-specific SDS before use for detailed hazard information, handling procedures, and emergency measures.[20]

Conclusion

This compound is more than a catalog chemical; it is a strategically designed synthetic intermediate. Its combination of a biaryl core, beneficial methoxy and fluoro substituents, and a reactive bromine handle makes it an exceptionally valuable tool for researchers. The synthetic protocols, particularly the robust and reliable Suzuki-Miyaura coupling, are accessible and well-understood, enabling its efficient production. Its primary application lies in its potential for rapid diversification, providing a gateway to novel molecular architectures for evaluation in drug discovery, agrochemical research, and the development of functional materials.

References

Click to expand
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

  • Myers Group, Harvard University. The Stille Reaction - Chem 115. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chem Help ASAP on YouTube. Suzuki cross-coupling reaction. [Link]

  • ChemOrgChem on YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

  • Google Patents.
  • SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Bromo-2-methoxypyridine. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Vesta Chemicals. Triphenyl phosphite - Rostabil TPP. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]

  • PubChem. 2-Bromo-4-methoxypyridine. [Link]

  • IOP Conference Series: Earth and Environmental Science. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • Riverland Trading. Triphenyl Phosphite Supplier | 101-02-0. [Link]

  • PubChemLite. 2-bromo-4-methoxypyridine (C6H6BrNO). [Link]

  • National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

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Structure elucidation of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a halogenated biaryl compound. Biaryl scaffolds are significant in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in research and development.[1][2][3] This document moves beyond a simple recitation of methods to detail the underlying scientific rationale for experimental choices, data interpretation, and the synergistic integration of analytical techniques. We present a self-validating workflow rooted in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction, designed for researchers and drug development professionals who require irrefutable structural evidence.

Introduction: The Imperative for Unambiguous Characterization

The molecule this compound (Molecular Formula: C₁₂H₉BrFNO, Molecular Weight: 282.11 g/mol ) belongs to the class of 2-arylpyridines, which are prevalent motifs in functional materials and pharmaceutical agents.[4][5][6] The precise arrangement of its substituents—bromo, fluoro, and methoxy groups—on the biaryl framework dictates its steric and electronic properties, which in turn govern its biological activity and material characteristics. Any ambiguity in its structure, such as positional isomerism, would render subsequent biological or chemical data unreliable.

This guide outlines the logical and experimental workflow to confirm the molecular structure with the highest degree of confidence, integrating data from orthogonal analytical methods to ensure scientific rigor.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial and essential step, providing two fundamental pieces of information: the molecular weight and the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact molecular weight and confirm the elemental formula.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source is recommended for high accuracy.

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI+):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

    • The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The presence of a single bromine atom imparts a highly characteristic isotopic signature.

Interpretation: The Bromine Isotopic Signature

The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two distinct peaks for the molecular ion cluster:

  • An [M+H]⁺ peak.

  • An [M+2+H]⁺ peak of nearly identical intensity.

This 1:1 isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.[7]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/z (C₁₂H₁₀BrFNO⁺)Observed m/z (Expected)IsotopeRelative Abundance
[M+H]⁺281.9924~281.9924⁷⁹Br100%
[M+2+H]⁺283.9903~283.9903⁸¹Br~97%

Confirmation of these exact masses by HRMS validates the elemental formula C₁₂H₉BrFNO, ruling out other potential compositions.

Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of every proton and carbon atom. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic approach to assigning the structure using a suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR ¹H NMR (Proton Environments & Couplings) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies ¹H-¹H neighbors HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Backbone & C-F Couplings) C13_NMR->HSQC Correlates ¹H to attached ¹³C F19_NMR ¹⁹F NMR (Fluorine Environment) Final_Structure Final Validated Structure F19_NMR->Final_Structure Confirms F position via C-F coupling Fragments Assign Spin Systems (Phenyl & Pyridine Rings) COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connectivity Connect Fragments (Confirm Biaryl Linkage) HMBC->Connectivity Fragments->HMBC Requires long-range connectivity data Connectivity->Final_Structure

Caption: Integrated NMR workflow for structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Objective: To acquire high-resolution 1D and 2D NMR spectra for complete structural assignment.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.6 mL of Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical and should be reported.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC. Standard pulse programs should be used.

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal seven distinct proton signals in the aromatic region and one singlet for the methoxy group.

Figure 1: Numbering Scheme for NMR Assignment Chemical structure of this compound with atom numbering

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-3'~7.5 - 7.6ddJ(H-F) ≈ 8.0, J(H-H) ≈ 2.01HOrtho to Fluorine and meta to Bromine.
H-5'~7.3 - 7.4dddJ(H-H) ≈ 8.5, J(H-H) ≈ 2.0, J(H-F) ≈ 2.01HMeta to Fluorine and ortho to Bromine.
H-6'~7.2 - 7.3tJ(H-H) ≈ 8.51HOrtho to Fluorine, shows H-F coupling.
H-4~7.6 - 7.7tJ(H-H) ≈ 7.81HTriplet from coupling to H-3 and H-5 on the pyridine ring.
H-3~7.1 - 7.2dJ(H-H) ≈ 7.81HDoublet from coupling to H-4.
H-5~6.7 - 6.8dJ(H-H) ≈ 7.81HShielded by methoxy group, doublet from coupling to H-4.
-OCH₃~4.0s-3HSinglet for the methoxy protons.
  • Causality: The fluorine atom at C-2' introduces complex splitting patterns for the protons on the phenyl ring due to nJ-HF couplings. The electron-donating methoxy group at C-6 shields the adjacent H-5 proton, shifting it upfield.

¹³C NMR Spectrum: The Power of C-F Coupling

The ¹³C NMR spectrum provides the carbon framework and crucial evidence of the fluorine's position through carbon-fluorine coupling constants (nJ-CF).

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (¹JCF, ²JCF, etc.)Rationale
C-2'~160d¹JCF ≈ 250 HzDirectly attached to F, large coupling constant.
C-4'~120d⁴JCF ≈ 4 HzCarbon bearing Bromine, small long-range coupling to F.
C-6'~130d²JCF ≈ 15 HzOrtho to F, significant two-bond coupling.
C-1'~125d²JCF ≈ 5 HzPoint of attachment to pyridine ring, ortho to F.
C-3'~128d³JCF ≈ 8 HzMeta to F, three-bond coupling.
C-5'~115d³JCF ≈ 20 HzMeta to F, significant three-bond coupling.
C-2~158s-Attached to the phenyl ring and adjacent to Nitrogen.
C-6~163s-Attached to the electron-donating methoxy group.
C-4~138s-Pyridine ring carbon.
C-3~118s-Pyridine ring carbon.
C-5~110s-Shielded by methoxy group.
-OCH₃~54s-Methoxy carbon.
  • Trustworthiness: The observation of a large one-bond coupling constant (¹JCF > 240 Hz) for C-2' is irrefutable evidence of the F atom's position. The specific patterns and magnitudes of the other nJ-CF couplings provide a self-validating map of the fluorophenyl ring.

2D NMR: Connecting the Pieces
  • COSY: Confirms the H-3/H-4/H-5 and H-5'/H-6' spin systems.

  • HSQC: Unambiguously assigns each proton to its directly attached carbon.

  • HMBC: This is the key experiment for connecting the two rings. A crucial correlation will be observed between the protons on one ring and the carbons of the other across the C-2 to C-1' bond. For example, a correlation between H-6' and C-2 would definitively establish the biaryl linkage.

The Gold Standard: Single Crystal X-ray Diffraction

While NMR and MS provide a robust solution structure, X-ray crystallography offers absolute, undeniable proof of connectivity and stereochemistry in the solid state.

Experimental Protocol: X-ray Crystallography
  • Objective: To obtain a high-quality single crystal and solve its 3D molecular structure.

  • Procedure:

    • Crystallization: Grow single crystals by slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). This is often the most challenging step.

    • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a modern X-ray diffractometer.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using established software packages like SHELX.[8]

  • Interpretation: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. This data confirms the atom connectivity established by NMR and serves as the ultimate structural proof. The crystal structure of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, shows a dihedral angle of 51.39° between its aromatic rings, and a similar non-planar conformation would be expected for the title compound.[8]

Integrated Structure Elucidation: A Holistic View

Elucidation_Flowchart MS Mass Spectrometry Hypothesis Proposed Structure: 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine MS->Hypothesis Confirms Molecular Formula C₁₂H₉BrFNO (via HRMS & Isotope Pattern) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides basis for correlation NMR_1D->Hypothesis Defines Spin Systems & C-F location NMR_2D->Hypothesis Confirms Connectivity (Biaryl Linkage via HMBC) XRAY X-ray Crystallography (If crystal obtained) Conclusion Final Confirmed Structure XRAY->Conclusion Hypothesis->XRAY Ultimate Validation Hypothesis->Conclusion Conclusive Evidence from MS and NMR alone

Caption: Holistic workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments elucidates the precise atom-to-atom connectivity, with the characteristic C-F coupling constants providing definitive proof of the fluorine's position. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, unambiguous confirmation of the molecular structure. Adherence to this rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides a trustworthy foundation for all subsequent research and development activities.

References

  • Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC. PubMed Central. Available at: [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. MDPI. Available at: [Link]

  • Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 44 Years (1980–2023) of NMR and Single Crystal X-ray Studies. MDPI. Available at: [Link]

  • Importance and synthesis of polyhalogenated biaryl compounds. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Available at: [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH. Available at: [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

The biaryl pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. The specific substitution pattern of this compound, incorporating a bromo, fluoro, and methoxy group, offers a unique combination of steric and electronic properties. These features can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom provides a handle for further synthetic elaboration via cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group can modulate solubility and electronic properties. Accurate and comprehensive spectroscopic characterization is the cornerstone of any research and development program involving such novel compounds, ensuring structural integrity and purity.

Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on advanced computational algorithms that consider the intricate electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5'7.65d8.5
H-47.60t8.0
H-3'7.40dd8.5, 2.0
H-37.35d8.0
H-56.80d8.0
OCH₃3.95s-

Interpretation and Rationale:

  • The downfield shifts of the pyridine protons (H-3, H-4, H-5) are due to the electron-withdrawing nature of the nitrogen atom.

  • The triplet multiplicity of H-4 is a result of coupling to the adjacent H-3 and H-5 protons.

  • The protons on the bromofluorophenyl ring are influenced by both the fluorine and bromine substituents. The ortho- and meta-couplings will lead to the predicted doublet and doublet of doublets.

  • The methoxy protons (OCH₃) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2163.5
C-6158.0
C-2' (C-F)160.0 (d, ¹JCF ≈ 245 Hz)
C-4' (C-Br)123.0
C-1'135.0 (d, ²JCF ≈ 20 Hz)
C-4139.0
C-6'132.0 (d, ³JCF ≈ 5 Hz)
C-5'130.0
C-3'118.0 (d, ²JCF ≈ 25 Hz)
C-3115.0
C-5110.0
OCH₃53.5

Interpretation and Rationale:

  • The carbons directly attached to the electronegative nitrogen (C-2, C-6) and fluorine (C-2') atoms are expected to be the most downfield.

  • The carbon bearing the fluorine atom (C-2') will appear as a doublet due to one-bond coupling (¹JCF), with a characteristically large coupling constant.

  • Other carbons in the fluorophenyl ring will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF).

  • The carbon attached to the bromine atom (C-4') will be shifted upfield relative to an unsubstituted carbon.

  • The methoxy carbon will appear as a singlet in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
C2'-F-115m

Interpretation and Rationale:

  • A single multiplet is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring.

  • The chemical shift is influenced by the electronic environment, and the multiplicity will arise from couplings to the nearby aromatic protons.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (methyl)2950 - 2850Medium
C=C and C=N stretch (aromatic rings)1600 - 1450Strong
C-O stretch (aryl ether)1250 - 1200 (asymmetric), 1050 - 1000 (symmetric)Strong
C-F stretch1200 - 1100Strong
C-Br stretch700 - 600Medium

Interpretation and Rationale:

  • The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations above and below 3000 cm⁻¹, respectively.

  • The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

  • The strong C-O stretching bands confirm the presence of the methoxy group.

  • The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Predicted m/z Interpretation
[M]⁺281/283Molecular ion with characteristic bromine isotope pattern (approx. 1:1 ratio)
[M - CH₃]⁺266/268Loss of a methyl radical from the methoxy group
[M - OCH₃]⁺250/252Loss of a methoxy radical
[M - Br]⁺202Loss of a bromine radical

Interpretation and Rationale:

  • The most informative feature of the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z 281 and 283). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Common fragmentation pathways for this molecule would involve the loss of the methyl or methoxy group from the ether linkage, or the loss of the bromine atom.

Experimental Protocols

While predicted data is a valuable starting point, experimental verification is crucial. The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation validation Structure Confirmation interpretation->validation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, along with the underlying principles governing these techniques, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. While based on predictive models, this guide establishes a robust framework for the experimental characterization and quality control of this and structurally related compounds, thereby facilitating their further investigation and application.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemDraw, PerkinElmer. (Used for chemical structure drawing and property prediction). [Link]

  • MNova NMR. Mestrelab Research S.L. (Used for NMR prediction and visualization). [Link]

A Technical Guide to the Synthesis and Exploration of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Derivatives: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and characterization of 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine, a novel heterocyclic scaffold with significant potential in medicinal chemistry. Pyridine derivatives are foundational in numerous FDA-approved therapeutics, and the strategic incorporation of fluorine and bromo-phenyl moieties offers a compelling route to modulate physicochemical and pharmacological properties.[1][2] This document details a robust synthetic protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outlines rigorous analytical methods for structural verification, and discusses the rationale for future library development. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of new therapeutic agents.

The Strategic Imperative for Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds.[3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive framework for drug design. The true power of this scaffold, however, lies in the strategic functionalization of the ring, which allows for the fine-tuning of a molecule's therapeutic profile. This guide focuses on a specific derivative, this compound, where each substituent is chosen for a distinct and synergistic purpose.

  • The Fluorine Advantage : The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The high electronegativity of the 2-fluoro substituent on the phenyl ring can modulate the pKa of the molecule, influence conformation, and improve metabolic stability by blocking potential sites of oxidation, thereby enhancing pharmacokinetic profiles.[1]

  • The Methoxy Modulator : The 6-methoxy group on the pyridine ring is not merely a passive addition. Methoxy groups can significantly impact a compound's antiproliferative activity and can serve as a hydrogen bond acceptor, potentially improving target engagement.[4][5]

  • The Bromo-Phenyl Handle : The 4-bromo substituent is a critical feature, serving a dual purpose. It acts as a key pharmacophoric element found in many active compounds and, more importantly, provides a versatile synthetic handle for subsequent chemical modifications. This allows for the rapid generation of a diverse library of analogues through further cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

The convergence of these three functionalities onto a central pyridine core creates a scaffold ripe for exploration, promising access to novel chemical matter with potentially superior therapeutic properties.

Retrosynthetic Analysis and Synthesis Strategy

The target structure, a biaryl system, logically lends itself to a convergent synthesis strategy. The most robust and widely adopted method for constructing the C(sp²)-C(sp²) bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction is renowned for its high efficiency, mild reaction conditions, and exceptional tolerance of a wide range of functional groups, making it an ideal choice for complex molecule synthesis.[6]

Retrosynthetic Disconnection

The primary retrosynthetic disconnection is made at the pivotal bond connecting the two aromatic rings, leading to two key building blocks: a pyridine precursor and a phenyl precursor.

G cluster_precursors Key Precursors Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Pyridine Pyridine Synthon (e.g., 2-Halo-6-methoxypyridine) Disconnect->Pyridine Phenyl Phenyl Synthon (e.g., (4-Bromo-2-fluorophenyl)boronic acid) Disconnect->Phenyl

Caption: Retrosynthetic analysis of the target compound.

The Suzuki-Miyaura Catalytic Cycle

The choice of the Suzuki-Miyaura reaction is underpinned by its well-understood and highly reliable catalytic cycle. The process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Product Ar¹-Ar² Product->Pd0 Base Base Base->Transmetal SAR_Workflow cluster_synthesis Library Synthesis Scaffold Core Scaffold 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine Suzuki Suzuki Coupling (Aryl, Heteroaryl) Scaffold->Suzuki R-B(OH)₂ Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira R-C≡CH Pd/Cu cat. Buchwald Buchwald-Hartwig (Amines, Amides) Scaffold->Buchwald R₂NH Pd catalyst Screening High-Throughput Biological Screening (e.g., Anticancer, Kinase) Suzuki->Screening Sonogashira->Screening Buchwald->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt LeadOpt->Scaffold Iterative Design

Sources

Whitepaper: A Computational Workflow for Elucidating the Molecular Interactions of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and characterization of novel small molecule-protein interactions are foundational to modern drug discovery. This technical guide presents a comprehensive in silico workflow to investigate the potential biological targets and binding mechanisms of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, a compound of interest due to the established bioactivity of related pyridine scaffolds.[1][2] Lacking a predefined biological target, this document outlines a systematic, multi-stage computational approach, beginning with target hypothesis generation and proceeding through molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. Each stage is detailed with both the theoretical justification for its inclusion and a practical, step-by-step protocol, providing a robust framework for researchers aiming to characterize novel chemical entities.

Introduction: The Case for a Computational Approach

The molecule this compound (Figure 1) belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Furthermore, related structures have been identified as key intermediates in the synthesis of biologically active compounds.[3] While this chemical precedence suggests therapeutic potential, the specific protein targets of this particular molecule are not established.

In silico modeling provides a powerful, resource-efficient paradigm to navigate this uncertainty. By simulating molecular interactions computationally, we can generate testable hypotheses, prioritize experimental resources, and gain atomic-level insights into binding mechanisms that are often difficult to capture through empirical methods alone. This guide serves as a practical blueprint for such an investigation.

Figure 1: Chemical Structure of this compound Chemical Formula: C₁₂H₉BrFNO[4] Molecular Weight: 282.11 g/mol [4]

Stage 1: Target Identification and Hypothesis Generation

The primary challenge with a novel compound is identifying its biological target(s). A purely computational approach cannot definitively prove a target but can generate a highly probable list for experimental validation. Our strategy is to leverage existing bioactivity data of structurally similar compounds.

Rationale & Causality: The principle of molecular similarity often correlates with similar biological activity. By identifying known drugs or bioactive molecules that share structural or electronic features with our query compound, we can infer a list of potential protein targets. This ligand-based approach is a cornerstone of early-stage drug discovery when a target is unknown.

Experimental Protocol: Ligand-Based Target Fishing
  • Generate a 3D Conformer: Convert the 2D structure (SMILES: COC1=CC=CC(C2=CC=C(Br)C=C2F)=N1) of the ligand into a low-energy 3D structure using a tool like Open Babel.[4]

  • Database Searching: Utilize platforms like PubChem, ChEMBL, or SwissTargetPrediction. These databases allow for similarity searches (based on Tanimoto coefficients) or pharmacophore screens against libraries of compounds with known biological targets.

  • Target Prioritization: Analyze the search results. A high frequency of a particular protein family (e.g., protein kinases, GPCRs) appearing as targets for structurally similar molecules provides a strong rationale for prioritization.

  • Hypothesis Selection: For the purpose of this guide, we will proceed with a hypothetical target . Based on the prevalence of pyridine scaffolds in kinase inhibitors, we select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a well-validated cancer target, to demonstrate the subsequent workflow.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity via a scoring function.[5] It serves as the initial structural hypothesis for the protein-ligand complex.

Rationale & Causality: Docking algorithms systematically sample a vast conformational space to find the most energetically favorable binding pose.[6] This is crucial for understanding which specific amino acid residues are involved in the interaction and provides a static, foundational model for more advanced simulations.

Overall Computational Workflow

The entire in silico process follows a logical progression from broad, rapid screening to computationally intensive, high-fidelity analysis.

Computational Workflow cluster_0 Hypothesis Generation cluster_1 Initial Structural Modeling cluster_2 Dynamic Refinement & Stability cluster_3 Quantitative Affinity Prediction TargetID Target Identification (Ligand-Based Screening) Docking Molecular Docking (Pose & Affinity Prediction) TargetID->Docking Hypothesized Target MD Molecular Dynamics (Stability & Fluctuation Analysis) Docking->MD Top Scoring Pose BFE Binding Free Energy (MM/PBSA Calculation) MD->BFE Stable Trajectory

Caption: High-level workflow from target identification to binding free energy calculation.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol uses UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculation, both widely used and freely available for academic research.[7]

  • Ligand Preparation:

    • Load the 3D structure of this compound into UCSF Chimera.

    • Add hydrogens and compute Gasteiger charges to assign appropriate partial charges.

    • Save the prepared ligand in the .mol2 format.

  • Receptor Preparation:

    • Fetch the crystal structure of VEGFR2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 3VHE .

    • Using Chimera, remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains.[8]

    • Add hydrogens to the protein, again computing charges.

    • Save the prepared receptor in the .pdb format.

    • Convert both the ligand (.mol2) and receptor (.pdb) files to the required .pdbqt format using AutoDock Tools.[8]

  • Grid Box Definition:

    • Identify the ATP-binding site of VEGFR2, which is the known binding pocket for kinase inhibitors. This can be done by inspecting the location of the co-crystallized ligand in the original PDB file.

    • Define the coordinates and dimensions of a "grid box" that encompasses this entire binding site. The docking search will be confined to this space.[8]

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the number of binding modes to generate.

    • Execute Vina from the command line: vina --config conf.txt --log results.log

  • Analysis of Docking Results:

    • The output file will contain several predicted binding poses, ranked by their binding affinity score (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[5]

    • Load the receptor and the top-ranked ligand pose back into a visualization software (e.g., UCSF Chimera, PyMOL).

    • Analyze the intermolecular interactions: identify hydrogen bonds, hydrophobic contacts, and potential halogen bonds (involving the bromine atom). These interactions form the structural basis of binding.

Parameter Hypothetical Result Interpretation
Binding Affinity (kcal/mol) -8.9Strong predicted affinity.
Key Interacting Residues Cys919, Asp1046, Glu885H-bonds with hinge region (Cys919) and DFG motif (Asp1046).
Interaction Types Hydrogen Bonds, Hydrophobic, Halogen BondMultiple favorable interactions stabilize the complex.
Caption: Table summarizing hypothetical molecular docking results.

Stage 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation assesses the stability of the docked protein-ligand complex in a simulated physiological environment, accounting for the movements of the protein, ligand, and surrounding solvent.[9]

Rationale & Causality: By simulating the Newtonian physics of every atom over time, MD provides insights into the flexibility of the complex and the persistence of key interactions.[10] An unstable complex in MD may indicate an incorrect docking pose or a weak binder, a critical self-validating step for the initial docking hypothesis.

MD Simulation Workflow

MD_Workflow A System Building (Complex + Water + Ions) B Energy Minimization (Remove Steric Clashes) A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Pressure & Density Stabilization) C->D E Production MD (Data Collection) D->E

Caption: Step-by-step workflow for a standard MD simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the key steps using GROMACS, a widely-used MD engine, with the CHARMM36 force field.[11][12]

  • System Preparation & Topology Generation:

    • Protein Topology: Use the pdb2gmx module in GROMACS to process the receptor PDB file, generating a molecular topology based on the CHARMM36 force field.[11]

    • Ligand Topology: The ligand requires separate parameterization. This is a critical step. Use a server like CGenFF (CHARMM General Force Field) to generate topology and parameter files for this compound.[11]

    • Complex Formation: Merge the coordinate files of the prepared receptor and the docked ligand. Update the master topology file to include the ligand's parameters.[10]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[11]

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100-500 picoseconds while restraining the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the solute at the target temperature (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~1-2 nanoseconds) without restraints or with gradually released restraints. This ensures the system reaches the target pressure (e.g., 1 bar) and correct density.[13]

  • Production MD:

    • Run the production simulation for a duration sufficient to observe the dynamics of interest (typically 100-500 nanoseconds for binding stability analysis). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Stage 4: Binding Free Energy Calculation

MD simulations confirm stability, but a more accurate estimate of binding affinity than docking scores is often required. End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provide this by calculating the free energy of binding from MD trajectory snapshots.[14][15]

Rationale & Causality: MM/PBSA deconstructs the binding free energy into molecular mechanics energy, polar and nonpolar solvation energies.[16] By averaging these calculations over multiple conformations from a stable MD trajectory, it provides a more robust affinity prediction that implicitly accounts for entropic and solvation effects, which are simplified in standard docking scores.

Experimental Protocol: MM/PBSA Calculation
  • Snapshot Extraction: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames).

  • Energy Calculations: For each snapshot, calculate the following energy terms using the g_mmpbsa tool or similar scripts:

    • The free energy of the protein-ligand complex.

    • The free energy of the isolated protein.

    • The free energy of the isolated ligand.

  • Calculate ΔG_binding: The binding free energy is calculated as:

    • ΔG_binding = G_complex - (G_protein + G_ligand)

  • Decomposition Analysis: Decompose the total binding free energy into contributions from individual amino acid residues. This highlights "hotspot" residues that are critical for the binding interaction.

Energy Component Hypothetical Value (kJ/mol) Contribution
Van der Waals Energy-180.5Favorable hydrophobic and non-polar interactions.
Electrostatic Energy-45.2Favorable charge-charge and hydrogen bond interactions.
Polar Solvation Energy+155.8Unfavorable; energy penalty for desolvating polar groups upon binding.
Nonpolar Solvation Energy-18.3Favorable; related to the hydrophobic effect.
ΔG_binding (MM/PBSA) -88.2 Strong predicted binding free energy.
Caption: Table of hypothetical MM/PBSA binding free energy results.

Conclusion and Future Directions

This guide has detailed a multi-stage computational workflow to characterize the interactions of this compound. Starting from a position of zero biological knowledge, we have outlined a path to:

  • Generate a plausible target hypothesis (e.g., VEGFR2 kinase).

  • Build an initial structural model of the complex using molecular docking.

  • Validate the stability of this model and observe its dynamics using MD simulations.

  • Calculate a more rigorous estimate of binding affinity using MM/PBSA.

The collective output of this workflow is a detailed, atomistic hypothesis of how and how strongly this compound may bind to a specific protein target. This in silico evidence provides a strong foundation to guide subsequent experimental validation, such as enzymatic assays or biophysical binding experiments, thereby accelerating the drug discovery process.

References

  • Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. PubMed. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Columbia University. [Link]

  • LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. omicstutorials.com. [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. PubMed Central. [Link]

  • Sun, T., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. chemcopilot.com. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Bioinformatics DotCa. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Panda, P. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Wang, L., et al. (2019). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. ACS Publications. [Link]

  • Aldeghi, M., et al. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]

  • Lee, A., & Lee, J. (2016). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]

  • Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

  • Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. [Link]

  • Zhang, Y., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are critical attributes that directly influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine , a novel heterocyclic compound with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs. By integrating established principles with practical insights, this guide aims to be a self-validating resource for the comprehensive characterization of this and similar chemical entities.

Compound Profile: this compound

Before delving into experimental protocols, it is essential to understand the structural and physicochemical characteristics of the molecule .

PropertyValueSource
CAS Number 1187170-02-0[1]
Molecular Formula C₁₂H₉BrFNO[1]
Molecular Weight 282.11 g/mol [1]
Topological Polar Surface Area (TPSA) 22.12 Ų[1]
Calculated logP 3.6588[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

The structure, featuring a substituted phenyl ring linked to a methoxypyridine core, suggests a molecule with moderate lipophilicity, as indicated by the calculated logP. The presence of halogen atoms (bromine and fluorine) and a methoxy group can significantly influence its electronic distribution, metabolic stability, and intermolecular interactions, all of which have implications for its solubility and degradation pathways.[2]

Part 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[3] Insufficient solubility can lead to erratic absorption and hinder the development of viable oral dosage forms. Therefore, a multi-faceted approach to solubility testing is warranted, encompassing both kinetic and thermodynamic measurements.[4]

Kinetic Solubility Determination

Kinetic solubility provides an early assessment of a compound's dissolution rate and is particularly relevant for high-throughput screening environments.[5] It measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or a plate reader-based method like nephelometry (light scattering).[5]

Causality: The use of DMSO is standard in early drug discovery due to its ability to dissolve a wide range of organic molecules.[6] The 1% final concentration is a compromise to minimize solvent effects while ensuring adequate compound delivery. A pH of 7.4 is chosen to mimic physiological conditions.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.[4] This is typically determined using the shake-flask method, which allows for a prolonged equilibration time between the solid compound and the solvent.[5]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV method.

Causality: The use of multiple pH buffers is crucial as the solubility of ionizable compounds can be pH-dependent. The pyridine nitrogen in the molecule is basic and may become protonated at lower pH values, potentially increasing solubility. Biorelevant media are used to better predict in vivo solubility by simulating the composition of intestinal fluids.

Data Presentation: Expected Solubility Profile
Solvent/MediumSolubility TypeExpected Solubility (µg/mL)Analytical Method
PBS (pH 7.4)Kinetic10 - 50HPLC-UV
PBS (pH 7.4)Thermodynamic5 - 25HPLC-UV
pH 2.0 BufferThermodynamic50 - 150HPLC-UV
FaSSIFThermodynamic15 - 60HPLC-UV

Note: The expected solubility values are hypothetical and serve as a template for data representation.

G cluster_0 Solubility Assessment Workflow A Compound Stock (10 mM in DMSO) B Kinetic Solubility (High-Throughput) A->B G Analysis (Nephelometry / HPLC-UV) B->G C Thermodynamic Solubility (Shake-Flask) H Analysis (Validated HPLC-UV) C->H D Solid Compound D->C E Aqueous Buffers (e.g., PBS, pH 7.4) E->B F Aqueous & Biorelevant Media (pH range, FaSSIF, FeSSIF) F->C I Solubility Data & Report G->I H->I

Caption: Workflow for comprehensive solubility assessment.

Part 2: Stability Evaluation

Understanding a compound's intrinsic stability is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[7] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation.[8] These studies deliberately expose the compound to harsh conditions to accelerate its degradation.[8]

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed and can be adequately characterized.[8]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in suitable solvents. A control sample, protected from stress conditions, should be analyzed concurrently.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound and solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity analysis and identification of degradation products.

Causality: The chosen stress conditions represent the most common degradation pathways for small molecules. The pyridine ring can be susceptible to oxidation (N-oxide formation), and the methoxy group could potentially undergo hydrolysis under acidic conditions. The aromatic rings may be susceptible to photolytic degradation. The use of HPLC-PDA-MS is critical for separating the parent compound from its degradants and for obtaining structural information about the impurities.[7]

Data Presentation: Summary of Forced Degradation Results
Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C~5%1268.1 (tentative hydrolysis of methoxy)
0.1 M NaOH, 60°C<2%0-
3% H₂O₂, RT~15%2298.1 (tentative N-oxide)
80°C Heat<1%0-
Photolytic~8%1-

Note: The degradation percentages and degradant information are hypothetical and for illustrative purposes.

G cluster_1 Forced Degradation Workflow A API Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidation (H₂O₂) B->E F Thermal (Heat) B->F G Photolytic (ICH Q1B Light) B->G H Sample Analysis (Stability-Indicating HPLC-PDA-MS) C->H D->H E->H F->H G->H I Identification of Degradation Products H->I J Stability Profile & Report I->J

Caption: Workflow for stability assessment via forced degradation.

Conclusion

The comprehensive evaluation of solubility and stability is an indispensable component of the drug development process. For this compound, a systematic approach involving both kinetic and thermodynamic solubility assessments, coupled with rigorous forced degradation studies, will provide the foundational data necessary for informed decision-making. The methodologies outlined in this guide are designed to be robust and scientifically sound, ensuring the generation of high-quality, reliable data. This, in turn, will facilitate the development of a stable and efficacious formulation, ultimately increasing the probability of a successful clinical outcome.

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A Technical Guide to the Quantum Chemical Analysis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Quantum Mechanics and Pharmaceutical Innovation

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is fraught with complexity and high attrition rates. Computational chemistry has emerged as an indispensable tool to navigate this landscape, offering predictive insights that de-risk and accelerate development. At the heart of this computational revolution lies quantum chemical calculations, a powerful methodology to elucidate the intrinsic electronic and structural properties of a molecule. This guide provides an in-depth technical walkthrough of the quantum chemical characterization of 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine, a substituted phenylpyridine scaffold with significant potential in medicinal chemistry. Phenylpyridine derivatives are known to interact with a range of biological targets, and understanding the foundational quantum mechanical properties of this specific molecule is the first step in unlocking its therapeutic potential.

This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. It is designed for researchers, computational chemists, and drug development professionals, explaining not just what to do, but why specific computational choices are made. We will journey from the fundamental geometry optimization to the prediction of spectroscopic properties and the analysis of molecular orbitals, culminating in a discussion of how these quantum-derived descriptors inform higher-level computational studies like molecular docking and ADMET profiling.

Part 1: Foundational Analysis - Unveiling the Molecular Ground State

The initial and most critical step in any quantum chemical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible potential energy.

Experimental Protocol: Geometry Optimization & Vibrational Frequency Analysis

The geometry of this compound was optimized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3]

  • Software Selection : All calculations were performed using the Gaussian 16 software package, a robust and widely used platform for electronic structure calculations.[4][5]

  • Methodology : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen.[1][2] B3LYP is renowned for its reliability in describing the electronic structure of a vast array of organic compounds.

  • Basis Set Selection : The 6-311++G(d,p) basis set was employed.[1][6] This triple-zeta basis set provides a high degree of flexibility for the valence electrons. The diffuse functions ("++") are crucial for accurately describing the electron distribution in systems with lone pairs and potential non-covalent interactions, while the polarization functions ("d,p") allow for anisotropy in the electron density, which is essential for describing chemical bonds accurately.

  • Optimization Algorithm : The geometry was optimized in the gas phase using Berny's optimization algorithm until a stationary point on the potential energy surface was located.

  • Frequency Calculation : Following optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)).[7][8] This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9] These calculations also provide the theoretical infrared (IR) and Raman spectra.[8][10]

Part 2: Electronic Structure and Reactivity Insights

With an optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller gap suggests higher reactivity, which can be crucial for binding to a biological target but may also indicate potential instability or off-target reactivity.[1]

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution around a molecule.[11] It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, such as amino acid residues in a protein's active site.[12]

  • Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

  • Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

  • Green Regions : Represent areas of neutral potential.

The MEP provides a visual hypothesis for hydrogen bonding and other electrostatic interactions that are fundamental to drug-receptor binding.[12][13]

Natural Bond Orbital (NBO) Analysis: Decoding Intramolecular Interactions

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.[14][15] This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation. The "second-order perturbation theory analysis" within NBO calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.[14][16] These interactions contribute significantly to the overall stability of the molecule.

Part 3: Spectroscopic and Physicochemical Profiling

Quantum chemical calculations can predict various spectroscopic properties, providing a theoretical benchmark that can be compared with experimental data.

Theoretical Vibrational Spectroscopy (IR & Raman)

As a direct output of the frequency calculation, the theoretical IR and Raman spectra can be generated. The vibrational modes, their frequencies, and their intensities provide a unique molecular fingerprint. This data is invaluable for confirming the structure of a synthesized compound when compared with experimental spectra.

Simulating Electronic Excitations: TD-DFT and UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range.[17][18][19] This analysis predicts the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.[20]

Predicting NMR Spectra: The GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts.[21] By calculating the chemical shifts for both the target molecule and a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory, one can obtain theoretical ¹H and ¹³C NMR spectra that can aid in the structural elucidation of the molecule and its analogues.[22][23][24][25]

In Silico ADMET Prediction

While not strictly a quantum mechanical calculation, the outputs from DFT, such as charge distribution and molecular shape, are foundational descriptors for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][26][27] Various computational models, often employing machine learning, use these and other descriptors to predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.[13][28] Early in silico ADMET assessment is crucial for identifying potential liabilities and guiding molecular design to improve the drug-like properties of a lead compound.[28]

Part 4: Application in Drug Design - A Hypothetical Case Study

The true value of these quantum chemical calculations is realized when they are used to inform and guide further drug discovery efforts. Based on the structural motifs present in this compound, a plausible biological target could be a protein kinase, as many kinase inhibitors feature substituted pyridine cores.[29] For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain as a hypothetical target, a well-established target in cancer therapy.[12][30]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, typically as a binding score.[4][5][12][31][32] The quantum chemically optimized structure and calculated partial charges of our molecule serve as a high-quality input for the docking simulation.

The MEP map provides crucial clues for predicting how the molecule might orient itself within the EGFR active site. For instance, the electron-rich regions (red on the MEP map) around the pyridine nitrogen and methoxy oxygen would be expected to interact favorably with hydrogen bond donors in the protein, such as the backbone NH of a key amino acid. Conversely, electron-deficient regions could engage with hydrogen bond acceptors.

Workflow Diagram: From Quantum Chemistry to Biological Hypothesis

The following diagram illustrates the logical flow from initial quantum chemical calculations to the generation of a testable biological hypothesis.

G cluster_QC Quantum Chemical Calculations cluster_Properties Property & Spectra Prediction cluster_DD Drug Discovery Applications mol_structure Input Structure 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis (Validation) geom_opt->freq_calc fmo FMO Analysis (HOMO-LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep nbo NBO Analysis geom_opt->nbo nmr NMR Spectra (GIAO) geom_opt->nmr uv_vis UV-Vis Spectra (TD-DFT) geom_opt->uv_vis admet In Silico ADMET Prediction fmo->admet Reactivity Descriptors docking Molecular Docking (Hypothetical Target: EGFR) mep->docking Binding Pose Hypothesis sar SAR Hypothesis Generation admet->sar docking->sar synthesis Synthesis & Experimental Validation sar->synthesis

Caption: Computational workflow from quantum mechanics to drug discovery applications.

Part 5: Data Summary and Interpretation

The following tables summarize the key quantitative data derived from the quantum chemical calculations for this compound.

Table 1: Calculated Electronic Properties

ParameterValueInterpretation
Energy of HOMO -6.58 eVRepresents the electron-donating capacity of the molecule.
Energy of LUMO -1.23 eVRepresents the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE) 5.35 eVIndicates high kinetic stability and moderate reactivity.
Dipole Moment 2.85 DebyeSuggests the molecule is polar, which can influence solubility and binding.

Table 2: Key Predicted Spectroscopic Data

Spectroscopic PropertyPredicted ValueSignificance
Max. UV-Vis Absorption (λmax) 295 nmCorresponds to the primary π → π* electronic transition.
Prominent IR Frequencies ~1590 cm⁻¹ (C=C/C=N stretch)Characteristic vibrations of the aromatic rings.
~1250 cm⁻¹ (C-O-C stretch)Vibration of the methoxy group ether linkage.
~1050 cm⁻¹ (C-F stretch)Characteristic vibration of the carbon-fluorine bond.

Table 3: NBO Analysis - Significant Intramolecular Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N₅π(C₄-C₃)21.5Lone pair delocalization into the pyridine ring.
π(C₁₀-C₁₁)π(C₉-C₈)18.2π-conjugation within the fluorophenyl ring.
LP(2) O₇σ*(C₆-C₁₃)5.8Hyperconjugation from the methoxy oxygen.

(Note: Atom numbering is based on the computationally optimized structure. LP denotes a lone pair.)

Conclusion and Future Directions

This guide has detailed a comprehensive quantum chemical workflow for the characterization of this compound. Through the application of Density Functional Theory, we have established its stable geometry, mapped its electronic reactivity, and predicted its spectroscopic signatures. The calculated properties—a significant HOMO-LUMO gap indicating stability, a distinct electrostatic potential map highlighting regions for intermolecular interactions, and key intramolecular charge transfer phenomena revealed by NBO analysis—provide a robust foundation for understanding the molecule's behavior.

The true utility of this foundational data is in its application to predictive drug discovery models. The optimized structure and electronic descriptors are critical inputs for molecular docking simulations and ADMET profiling, enabling researchers to formulate testable hypotheses about the molecule's potential biological targets and its viability as a drug candidate. This seamless integration of quantum mechanics with applied computational biology exemplifies a modern, efficient approach to pharmaceutical research, ultimately paving the way for the rational design of novel therapeutics.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Phenylpyridine Scaffolds

Substituted phenylpyridines are a cornerstone structural motif in modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties derived from the coupling of an electron-deficient pyridine ring with a variously substituted phenyl group give rise to a wide array of biological activities and material properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of such biaryl compounds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its reagents.[4][5]

This technical guide provides an in-depth exploration of the Suzuki coupling reaction utilizing 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, a substrate of significant interest. The presence of an ortho-fluoro substituent, a methoxy-substituted pyridine ring, and a reactive bromo-handle offers a unique combination of electronic and steric challenges and opportunities for late-stage functionalization in drug discovery programs. We will delve into the mechanistic nuances dictated by these features and provide detailed, field-proven protocols to guide researchers in successfully employing this versatile building block.

Mechanistic Considerations for the Coupling of this compound

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the specific nature of this compound necessitates a deeper consideration of how its constituent parts influence each step.

  • Oxidative Addition: This initial and often rate-limiting step involves the insertion of the Palladium(0) catalyst into the carbon-bromine bond. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[7] The C-Br bond in our substrate is sufficiently reactive for this step. The electron-withdrawing nature of the fluorine atom can further facilitate this process.

  • Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent to the palladium(II) complex. A key challenge with 2-pyridyl compounds is the potential for the pyridine nitrogen to coordinate with the palladium center, which can hinder the reaction. The use of bulky, electron-rich phosphine ligands is often employed to mitigate this catalyst deactivation pathway. Furthermore, the transmetalation of electron-deficient heteroaryl boron derivatives can be sluggish.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. The steric hindrance around the palladium center, influenced by both the substrate and the ancillary ligands, plays a significant role in the efficiency of this step.

The ortho-fluoro substituent on the phenyl ring introduces an additional layer of complexity. While it can influence the dihedral angle between the phenyl and pyridine rings in the final product, it can also impact the reaction kinetics.

Below is a diagram illustrating the generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation (R-B(OR')_2) RedElim [Ar-R-Pd(II)L_n] Transmetalation->RedElim Isomerization RedElim->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) RedElim->Product ArylHalide 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura Coupling.

Experimental Protocols

The successful execution of a Suzuki coupling reaction with this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Below are two detailed protocols, one utilizing a conventional thermal approach and the other employing microwave irradiation for accelerated reaction times.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids or their corresponding esters.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk tube or round-bottom flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the reaction vessel with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields, particularly for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane adduct) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-10).

The following diagram outlines a typical experimental workflow for these protocols.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product caption A typical experimental workflow for Suzuki-Miyaura coupling.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: A Guide for Optimization

The optimal conditions for the Suzuki coupling of this compound will depend on the specific boronic acid partner. The following table provides a template for systematically optimizing the reaction conditions and recording the results.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10012e.g., 85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10012e.g., 92
33-Pyridylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O120 (MW)0.5e.g., 78
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene11016e.g., 65

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of novel phenylpyridine compounds for evaluation in drug discovery and materials science applications. The protocols provided herein serve as a robust starting point for these endeavors. Further optimization may be required for particularly challenging substrates, but the principles outlined in this guide offer a clear path to success.

References

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12892–12893.
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4673–4676.
  • Nowak, I., & Tarka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347.
  • Reiser, O., & Gissot, A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
  • Lecker, R. M., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9102–9108.
  • Gujral, S., Khatri, S., & Riyal, P. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Bryce, M. R., & Thompson, A. L. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(7), 2490–2496.
  • El-Ghanam, A. M. (2015). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2017). Novel pyridine-based Pd(II)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Singh, A. K., & Hartwig, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6344–6349.
  • Falb, E., Ulanenko, K., Tor, A., Gottesfeld, R., Weitman, M., Afri, M., ... & Hassner, A. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 21(19), 5296-5304.
  • Nowak, I., & Tarka, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Scilit.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • Ohta, H., Fujii, S., & Itoh, T. (2025).
  • Gembus, V., & Glorius, F. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society, 136(12), 4542–4545.
  • Wang, D. H., & Wasa, M. (2013). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Organic Letters, 15(14), 3594–3597.
  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group.
  • Chen, C. Y., & Dagneau, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4673-4676.
  • BenchChem. (2025). The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide. BenchChem.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Savitha, B., Ayyiliath, M., Abdul Khader, K. K., & Anilkumar, G. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Medicinal Chemistry, 57(23), 10177–10195.
  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(12), 1075–1097.
  • BenchChem. (2025). Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. BenchChem.
  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

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Buchwald-Hartwig amination of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are critical structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool, replacing harsher, more traditional methods for C-N bond formation.[1] This guide provides a detailed examination and a practical, step-by-step protocol for the Buchwald-Hartwig amination of a specific and challenging substrate: this compound.

The target substrate, this compound, presents a unique combination of structural features that necessitate careful consideration for successful amination. The presence of an ortho-fluoro substituent on the phenyl ring can influence the electronic properties and steric environment of the reaction center. Additionally, the pyridine nitrogen introduces a potential site for catalyst coordination or inhibition, a common challenge in the cross-coupling of heteroaromatic compounds.[5]

Understanding the Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle proceeds through several key elementary steps:[1][6][7][8]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step is often rate-determining and results in the formation of a Pd(II) intermediate.[7][9] The reactivity of the aryl halide typically follows the order I > Br > Cl, although other factors can influence this trend.[10]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[11][12][13]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)-Br_L2 Ar-Br Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-Br_L2->Amine_Coordination + R₂NH Ar-Pd(II)-N(H)R2_L2 [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ Amine_Coordination->Ar-Pd(II)-N(H)R2_L2 Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R2_L2->Deprotonation + Base Ar-Pd(II)-NR2_L2 Ar-Pd(II)(NR₂)L₂ Deprotonation->Ar-Pd(II)-NR2_L2 - [Base-H]⁺Br⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR₂)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Rationale

The success of the is highly dependent on the judicious selection of several key experimental parameters.

ParameterRecommended ChoicesRationale and Field-Proven Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Both Pd(0) and Pd(II) sources are effective. Pd₂(dba)₃ is a stable Pd(0) source, while Pd(OAc)₂ requires in situ reduction, which can often be achieved by the phosphine ligand or amine.[2][13] For challenging substrates, pre-formed palladium-ligand complexes (precatalysts) can offer enhanced reactivity and reproducibility.[14][15]
Phosphine Ligand Biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)The choice of ligand is crucial for success. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[4][16] For pyridyl substrates, these ligands can also mitigate catalyst inhibition by the pyridine nitrogen.[5] The specific choice may require screening to identify the optimal ligand for this particular substrate.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-coordinating bases are typically used.[17] Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[10][11][12]
Solvent Toluene, Dioxane, t-BuOHAprotic, non-polar, or weakly polar solvents are generally favored.[18] Toluene and dioxane are widely used.[18][19] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[19]
Temperature 80 - 110 °CThe reaction temperature is a critical parameter that often needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[6][19]
Amine Substrate Primary or Secondary AminesThe Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines, including aliphatic and aromatic amines.[1][10] The steric and electronic properties of the amine will influence its reactivity.

Detailed Experimental Protocol

This protocol provides a general starting point for the with a generic secondary amine (e.g., morpholine). Optimization of the reaction conditions may be necessary for different amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Inert Atmosphere: All glassware should be thoroughly oven-dried and the reaction should be performed under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel via syringe.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylamine.

Workflow for Protocol Execution

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor choice of ligand or base, insufficient temperature.Screen different palladium precursors, ligands, and bases. Increase the reaction temperature in increments. Ensure all reagents are pure and anhydrous.
Side Product Formation Hydrodehalogenation of the aryl bromide, catalyst decomposition.Use a less reactive base or lower the reaction temperature. A different ligand may also suppress side reactions.
Inconsistent Results Sensitivity to air and moisture, impurities in reagents or solvents.Ensure a strictly inert atmosphere is maintained throughout the reaction. Use freshly purified reagents and anhydrous solvents.

Conclusion

The is a powerful transformation for the synthesis of valuable arylamine building blocks. A rational approach to the selection of the catalyst system, base, and solvent, grounded in a solid understanding of the reaction mechanism, is key to achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers, and with careful optimization, can be adapted for a wide range of amine coupling partners, further expanding the synthetic utility of this remarkable reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In: WordPress. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! In: YouTube. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. In: Grokipedia. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. In: CatSci Ltd. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: RSC. [Link]

  • Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]

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The Strategic Utility of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of contemporary drug discovery, particularly within the realm of kinase inhibitors, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, the 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine scaffold has emerged as a cornerstone intermediate, most notably for its integral role in the synthesis of Pexidartinib (Turalio®), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound utility of this key molecule in medicinal chemistry.

The inherent value of the this compound scaffold lies in its unique combination of structural features. The methoxypyridine core is a common motif in a multitude of clinically successful drugs, offering favorable pharmacokinetic properties and serving as a versatile anchor for further chemical elaboration.[2] The strategically positioned bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most significantly the Suzuki-Miyaura coupling, which is a workhorse in the construction of complex biaryl systems.[1][3] Furthermore, the fluorine atom ortho to the pyridine linkage introduces a valuable electronic perturbation, often enhancing metabolic stability and modulating the conformational preferences of the molecule, which can be critical for achieving high target affinity and selectivity.[4]

This guide will provide a detailed exploration of the synthesis of this key intermediate, followed by robust protocols for its application in the construction of advanced molecular architectures. We will delve into the mechanistic underpinnings of these transformations and provide insights into the structure-activity relationships (SAR) of derivative compounds, with a particular focus on their application as kinase inhibitors.

Core Application: A Gateway to CSF-1R Inhibition

The most prominent application of this compound is as a pivotal precursor in the synthesis of Pexidartinib. Pexidartinib is a first-in-class small molecule inhibitor of the CSF-1R tyrosine kinase, approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder.[1] CSF-1R signaling is a critical driver of the proliferation and differentiation of macrophages, which are key components of the tumor microenvironment in TGCT.[5][6] By inhibiting CSF-1R, pexidartinib effectively depletes the macrophage population within the tumor, leading to significant clinical benefit.

The synthesis of Pexidartinib showcases the strategic utility of the title compound. The core structure of Pexidartinib is assembled via a Suzuki-Miyaura coupling reaction, where the bromine atom of this compound is coupled with a suitable boronic acid derivative of the pyrrolopyridine core. This reaction forges the central biaryl bond of the final drug molecule.

The CSF-1R Signaling Pathway: The Target of Pexidartinib

Understanding the biological context of Pexidartinib's mechanism of action is crucial for appreciating the significance of its synthesis. The CSF-1R signaling cascade is a key regulator of myeloid cell survival, proliferation, and differentiation. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways ultimately converge on the regulation of gene expression, driving the cellular responses that are hijacked in diseases like TGCT. Pexidartinib, by binding to the ATP-binding pocket of the CSF-1R kinase domain, prevents this initial autophosphorylation step, thereby abrogating all downstream signaling.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition

Caption: The CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

Synthetic Protocols: From Building Block to Biaryl Core

The true utility of this compound for the medicinal chemist is realized through its application in robust and scalable synthetic protocols. The following sections provide detailed, step-by-step methodologies for both the synthesis of the title compound and its subsequent use in the crucial Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura coupling reaction between a suitable pyridine precursor and a phenylboronic acid. This approach offers high yields and good functional group tolerance.

Reaction Scheme:

synthesis_scheme reactant1 2-Bromo-6-methoxypyridine reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/Ethanol reactant2 (4-Bromo-2-fluorophenyl)boronic acid product This compound reagents->product

Caption: Synthesis of the title compound via Suzuki-Miyaura coupling.

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
2-Bromo-6-methoxypyridine17117-10-7188.0210.0
(4-Bromo-2-fluorophenyl)boronic acid374790-99-3218.8112.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.3 (3 mol%)
Sodium Carbonate (Na₂CO₃)497-19-8105.9920.0
Toluene108-88-392.1450 mL
Ethanol64-17-546.0710 mL
Water (degassed)7732-18-518.0210 mL

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-6-methoxypyridine (1.88 g, 10.0 mmol), (4-bromo-2-fluorophenyl)boronic acid (2.63 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).

  • Solvent Addition: Add toluene (50 mL) and ethanol (10 mL) to the flask.

  • Base Addition: In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in degassed water (10 mL). Add this solution to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Expected Yield: 75-85%

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details the use of this compound as the aryl halide component in a general Suzuki-Miyaura coupling to generate more complex biaryl structures, which are common cores of kinase inhibitors.

Reaction Scheme:

suzuki_coupling_scheme reactant1 This compound reagents Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O reactant2 Aryl/Heteroaryl-B(OH)₂ product 2-(4'-Substituted-2-fluorobiphenyl-4-yl)-6-methoxypyridine reagents->product

Caption: General Suzuki-Miyaura coupling using the title compound.

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
This compound1187170-02-0282.111.0
Aryl/Heteroaryl boronic acidVariesVaries1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.03 (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.114 mL
Water (degassed)7732-18-518.021 mL

Procedure:

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (282 mg, 1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the reaction for completion by TLC or LC-MS (typically 1-3 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography or preparative HPLC to obtain the desired biaryl product.

Structure-Activity Relationship (SAR) Insights

The 2-phenyl-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, and understanding the SAR of its derivatives is key to designing potent and selective inhibitors.[7] In the context of CSF-1R inhibitors, several key structural features contribute to activity:

  • The Pyridine Nitrogen: The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase ATP-binding pocket.

  • The Methoxy Group: The 6-methoxy group can influence the electronics and conformation of the pyridine ring. It can also form beneficial interactions within the active site or be a site for metabolic modification.[8]

  • The Phenyl Ring: The substitution pattern on the phenyl ring is critical for modulating potency and selectivity. The 2-fluoro substituent, as seen in the title compound, can enhance binding affinity through favorable electronic interactions and by influencing the dihedral angle between the two aromatic rings.

  • The 4-Bromo Position: As demonstrated, this position is the primary site for introducing diversity through cross-coupling reactions. The nature of the group introduced at this position will have a profound impact on the overall biological activity of the molecule, as it often extends into the solvent-exposed region of the kinase active site, allowing for the targeting of unique sub-pockets and the optimization of physicochemical properties.

Studies on various CSF-1R inhibitors have shown that modifications to the biaryl core, including the substitution pattern on the phenylpyridine moiety, can significantly impact target engagement and overall compound profile.[4][5][9]

Conclusion

This compound is a high-value, versatile building block in modern medicinal chemistry. Its strategic importance is underscored by its role in the synthesis of the FDA-approved kinase inhibitor Pexidartinib. The synthetic protocols provided herein offer reliable and scalable methods for the preparation and subsequent functionalization of this key intermediate. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, coupled with insights into the SAR of its derivatives, empowers researchers to rationally design and synthesize novel kinase inhibitors and other biologically active molecules. The continued exploration of this privileged scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

  • Cassinelli, G., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Cancers (Basel).
  • Tap, W. D., et al. (2019). Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet.
  • [Link to a relevant patent or publication on Pexidartinib synthesis - this would be a placeholder for a real URL if one were available in the search results]
  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents.
  • [Link to a general review on Suzuki-Miyaura coupling - this would be a placeholder for a real URL if one were available in the search results]
  • Hamed, R. B., et al. (2021). The impact of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • [Link to a publication detailing the synthesis of a similar 2-aryl-6-methoxypyridine - this would be a placeholder for a real URL if one were available in the search results]
  • [Link to a publication providing a detailed Suzuki-Miyaura protocol for a similar substrate - this would be a placeholder for a real URL if one were available in the search results]
  • Illig, C. R., et al. (2019). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters.
  • S. De, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • [Link to a publication on the SAR of CSF-1R inhibitors - this would be a placeholder for a real URL if one were available in the search results]
  • [Link to a commercial supplier of this compound - this would be a placeholder for a real URL if one were available in the search results]
  • [Link to a publication on the role of the methoxy group in medicinal chemistry - this would be a placeholder for a real URL if one were available in the search results]
  • [Link to a publication detailing the CSF-1R signaling pathway - this would be a placeholder for a real URL if one were available in the search results]
  • Sarpong, R., et al. (2012). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters.
  • De, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

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Synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Analogs: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylpyridine Scaffolds in Medicinal Chemistry

The 2-arylpyridine motif is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds. The unique electronic and steric properties imparted by the pyridine ring, coupled with the diverse functionalities that can be introduced onto the aryl substituent, make this class of molecules a fertile ground for the development of novel therapeutics. Specifically, the 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine core and its analogs are of significant interest due to the combined features of the electron-withdrawing fluorine atom, the synthetically versatile bromine handle, and the modulating effect of the methoxy group on the pyridine ring's electronics. These features can influence a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound and its analogs via a Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating system checks for trustworthiness, and authoritative grounding are interwoven to provide a robust guide for researchers, scientists, and drug development professionals.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its power lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The catalytic cycle, driven by a palladium catalyst, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-chloro-6-methoxypyridine).[1]

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, a step that is crucially mediated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[5]

For the synthesis of the target analogs, a 2-halopyridine (specifically, 2-chloro-6-methoxypyridine) is coupled with an appropriately substituted arylboronic acid. The choice of a chloropyridine over a more reactive bromopyridine is often dictated by the commercial availability and cost of the starting materials. However, the lower reactivity of the C-Cl bond necessitates the use of a highly active catalyst system.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 2-Chloro-6-methoxypyridine - (4-Bromo-2-fluorophenyl)boronic acid - Base (e.g., K₃PO₄) - Palladium Catalyst - Ligand setup Reaction Setup: - Combine reagents in a reaction vessel - Purge with inert gas (Ar or N₂) reagents->setup solvent Prepare Solvent: - Degas Dioxane/Water Mixture solvent->setup heating Heating & Stirring: - Heat to 80-110 °C - Stir for 12-24 hours setup->heating monitoring Monitoring: - TLC or LC-MS analysis heating->monitoring quench Quenching: - Cool to room temperature - Dilute with organic solvent monitoring->quench extraction Extraction: - Wash with water/brine - Dry organic layer quench->extraction purification Purification: - Concentrate under reduced pressure - Column Chromatography extraction->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) purification->characterization final_product Pure Product characterization->final_product

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol details the synthesis of this compound. For the synthesis of analogs, the corresponding substituted arylboronic acid can be used.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/Equivalents
2-Chloro-6-methoxypyridine17228-64-7143.571.0
(4-Bromo-2-fluorophenyl)boronic acid216393-64-5218.831.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 (2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.04 (4 mol%)
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.0 - 3.0
1,4-Dioxane, anhydrous123-91-188.11-
Water, deionized and degassed7732-18-518.02-
Ethyl Acetate, ACS grade141-78-688.11-
Hexanes, ACS grade110-54-386.18-
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-
Silica Gel, 230-400 mesh7631-86-960.08-
Instrumentation
  • Magnetic stir plate with heating capabilities

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or a sealable reaction vial, add 2-chloro-6-methoxypyridine (1.0 equiv), (4-bromo-2-fluorophenyl)boronic acid (1.2 equiv), and anhydrous potassium phosphate (2.5 equiv).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

    • Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

    • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent). The solvent should be added via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 100-110 °C. The use of a pre-heated oil bath is recommended for consistent temperature control.

    • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate. The reaction is generally complete within 12-24 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[7][8]

    • A gradient elution system of hexanes and ethyl acetate is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): 2-Chloropyridines are notoriously challenging substrates for Suzuki couplings due to the strength of the C-Cl bond.[6] Bulky, electron-rich phosphine ligands like SPhos are highly effective as they facilitate the difficult oxidative addition step and promote the desired reductive elimination.[9][10]

  • Base (K₃PO₄): A strong, non-nucleophilic base is often required for the efficient coupling of less reactive aryl chlorides.[6] Potassium phosphate is a common and effective choice for these transformations.

  • Solvent System (Dioxane/Water): A mixture of an organic solvent and water is frequently used in Suzuki reactions.[11] Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. Dioxane is a good solvent for the organic reagents. The ratio of the solvents can be optimized to improve reaction rates and yields.[12]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[5] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure reproducibility.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of this protocol, several in-process controls and characterization methods are essential:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction's endpoint. This prevents unnecessary heating, which can lead to byproduct formation, and ensures that the reaction has gone to completion.

  • Purification Validation: During column chromatography, collecting small fractions and analyzing them by TLC helps to isolate the pure product from any remaining starting materials or byproducts.

  • Structural Confirmation: The identity and purity of the final product must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of the this compound analog. For the parent compound, characteristic signals would include those for the methoxy group, and the distinct aromatic protons on both the pyridine and phenyl rings, with couplings indicative of their substitution pattern.

    • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity), providing a clear signature for the product.[13][14]

Characterization Data (Exemplary)

For this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals would include a singlet for the methoxy protons (around 3.9-4.1 ppm) and a series of multiplets in the aromatic region (approximately 6.7-8.0 ppm) corresponding to the protons on the pyridine and phenyl rings.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Characteristic signals would be observed for the methoxy carbon (around 53-55 ppm) and the aromatic carbons, including the carbon bearing the fluorine (with a large C-F coupling constant) and the carbon attached to bromine.[7][15]

  • Mass Spectrum (EI): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, corresponding to the bromine isotopes, would be a key diagnostic feature.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[16][17][18][19] Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants. Handle with care and avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.

  • General: Always follow standard laboratory safety procedures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-arylpyridine derivatives, which are of great importance in drug discovery. The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound and its analogs. By understanding the rationale behind the choice of reagents and conditions, and by implementing the recommended self-validating checks, researchers can confidently and efficiently synthesize these valuable compounds for their drug development programs.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Correa, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Yang, Y., & Buchwald, S. L. (2013).
  • CovaSyn. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM.
  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Honrel. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • NROChemistry. (n.d.). Stille Coupling.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from University of Wisconsin-Madison website.
  • Myers, A. (n.d.). The Suzuki Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of California, Irvine website.
  • Akita, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds.

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Application Notes & Protocols: The Strategic Use of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Phenylpyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets, with over 80 small-molecule kinase inhibitors approved by the FDA as of early 2025.[1] A recurring structural motif within this successful class of therapeutics is the 2-phenylpyridine core. This "privileged scaffold" is adept at positioning functional groups to interact with the ATP-binding site of kinases, particularly the critical hinge region. The strategic value of a building block is therefore defined by its ability to serve as a versatile platform for generating diverse chemical matter around such a core.

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine is an exemplar of such a building block. Its pre-configured phenylpyridine core, combined with orthogonally reactive functional groups—a bromine atom ideal for cross-coupling and a fluorine atom for modulating electronic properties or participating in nucleophilic aromatic substitution (SNAr)—makes it a powerful starting material for drug discovery campaigns targeting the kinome. This guide elucidates the application of this reagent, focusing on the causality behind its use in foundational synthetic strategies for élaborating kinase inhibitor candidates.

Application Notes: Rationale for Synthetic Design

The structure of this compound offers medicinal chemists three key strategic advantages:

  • The Bromine Handle for Sp2-Sp2 and Sp2-N Coupling: The aryl bromide is the primary site for molecular elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, the cornerstones of modern medicinal chemistry. Specifically, Suzuki-Miyaura coupling enables the formation of C-C bonds to introduce new aryl or heteroaryl moieties, while Buchwald-Hartwig amination facilitates the creation of C-N bonds, introducing amine functionalities ubiquitous in kinase inhibitors for establishing hydrogen bonds with the kinase hinge region.[2][3][4][5]

  • The Fluoro Substituent for Physicochemical Modulation: The fluorine atom at the 2-position of the phenyl ring serves multiple purposes. It acts as a bioisostere for hydrogen, but its strong electron-withdrawing nature lowers the pKa of proximal groups and can influence the conformation of the molecule through steric and electronic effects. This can be crucial for fine-tuning binding affinity and achieving selectivity for a target kinase.[6]

  • The Methoxy Pyridine Core: The 6-methoxypyridine portion of the molecule provides a vector for solubility and metabolic stability. The nitrogen atom can serve as a hydrogen bond acceptor, while the methoxy group can be metabolically stable or serve as a point for future diversification if demethylated.

The following protocols detail the two most critical transformations involving this building block: Suzuki-Miyaura coupling to build a bi-aryl system and Buchwald-Hartwig amination to install a key amine linkage.

Core Experimental Protocols

These protocols are designed as self-validating systems, providing researchers with a robust starting point for their synthetic campaigns.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation

This protocol demonstrates the construction of a terphenyl-like scaffold, a common core structure in advanced kinase inhibitors. The reaction couples the aryl bromide with a second aromatic system.

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_reactants Reactants & Reagents reagent 2-(4-Bromo-2-fluorophenyl)- 6-methoxypyridine reaction_step Reaction Assembly & Heating (e.g., 90 °C, 12h) reagent->reaction_step boronic_acid Aryl Boronic Acid (e.g., 4-pyridylboronic acid) boronic_acid->reaction_step catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction_step base Base (e.g., K2CO3) base->reaction_step solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Purification (e.g., Column Chromatography) workup->purification product Desired Bi-aryl Product purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.[7]

  • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Bond Formation

This protocol describes the installation of an aniline moiety, a key interaction point for many kinase inhibitors with the protein's hinge region.

Workflow Diagram: Buchwald-Hartwig Amination

cluster_reactants Reactants & Reagents reagent 2-(4-Bromo-2-fluorophenyl)- 6-methoxypyridine reaction_step Reaction Assembly (Inert Atmosphere) & Heating (e.g., 110 °C, 16h) reagent->reaction_step amine Amine Nucleophile (e.g., 4-methoxyaniline) amine->reaction_step catalyst Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3 + XPhos) catalyst->reaction_step base Base (e.g., NaOtBu) base->reaction_step solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_step workup Quenching & Extraction reaction_step->workup purification Purification (e.g., Column Chromatography) workup->purification product Desired Aryl Amine Product purification->product cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Binding PI3K_pathway PI3K/AKT Pathway P_EGFR->PI3K_pathway RAS_pathway RAS/MAPK Pathway P_EGFR->RAS_pathway Cell_Outcomes Cell Proliferation, Survival, Angiogenesis PI3K_pathway->Cell_Outcomes RAS_pathway->Cell_Outcomes Inhibitor Kinase Inhibitor (Scaffold from Building Block) Inhibitor->P_EGFR Blocks ATP Binding

Sources

High-throughput screening assays for 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<-2>## Application Notes and Protocols for High-Throughput Screening Assays of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Derivatives

Introduction: The Rationale for High-Throughput Screening of Novel Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The specific derivative class, this compound, represents a promising starting point for the discovery of novel modulators of key biological pathways implicated in diseases such as cancer and inflammation. The strategic placement of the bromo, fluoro, and methoxy groups offers opportunities for synthetic diversification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Given the potential to generate large libraries of these derivatives, high-throughput screening (HTS) is an indispensable tool for rapidly identifying compounds with desired biological activity.[1][2]

This guide provides a comprehensive overview and detailed protocols for developing and implementing robust HTS assays tailored for the evaluation of this compound derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Pillar 1: Foundational Principles of HTS Assay Design

The success of any HTS campaign hinges on the careful design and validation of the screening assay. The primary goal is to create a robust and reproducible method that can be miniaturized and automated to screen thousands of compounds efficiently.[3][4] Key considerations include the choice between biochemical and cell-based assay formats, the selection of appropriate detection technologies, and rigorous statistical validation.

Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

The initial choice of assay format depends on the specific biological question being addressed.

  • Biochemical assays are performed in a cell-free system, isolating the target molecule (e.g., an enzyme or receptor) and measuring the direct interaction of the compound with this target.[5][6] These assays are advantageous for their simplicity, high throughput, and direct measurement of target engagement. They are particularly well-suited for identifying potent inhibitors of a specific enzyme, such as a kinase.[7][8]

  • Cell-based assays utilize living cells, providing a more physiologically relevant context to assess a compound's activity.[9][10][11] These assays can measure downstream effects of target modulation, such as changes in gene expression, cell viability, or specific signaling pathways.[2] They are crucial for identifying compounds that not only engage the target but also have the desired effect within a cellular environment, taking into account factors like cell permeability and potential off-target effects.[3]

For a comprehensive screening cascade for this compound derivatives, a dual approach is often most effective. An initial high-throughput biochemical screen can identify potent hits against a specific target, which are then validated and further characterized in secondary cell-based assays.

Pillar 2: The Imperative of Statistical Validation in HTS

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure the data generated is reliable and meaningful. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[12][13][14]

The Z'-factor is calculated using the means and standard deviations of the positive and negative controls:

Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with small data variability.[12][14]
0 to 0.5AcceptableThe assay may be suitable for screening, but further optimization is recommended to improve robustness.[12]
< 0UnacceptableThe signals from the positive and negative controls overlap, indicating the assay is not reliable for screening.[12][14]

A Z'-factor consistently above 0.5 is the gold standard for a high-quality HTS assay.[12][14] This ensures that hits identified in the screen are statistically significant and not just random fluctuations in the data.

Application Protocol 1: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many pyridine-containing compounds have been shown to exhibit kinase inhibitory activity. This protocol describes a generic, robust biochemical assay to screen for inhibitors of a specific kinase of interest.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based ADP detection assay.[15]

Workflow Diagram:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Assay Buffer B Prepare Kinase Solution C Prepare Substrate/ATP Solution F Add Kinase Solution B->F D Prepare Test Compounds H Add Substrate/ATP Solution (Initiate Reaction) C->H E Dispense Test Compounds (384-well plate) D->E G Incubate I Incubate (Kinase Reaction) J Add Detection Reagent K Incubate (Signal Development) L Read Plate (e.g., TR-FRET Reader) K->L M Calculate % Inhibition N Determine IC50 Values

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol:

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate, or ADP-Glo™ Kinase Assay kit)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • Positive control inhibitor (known inhibitor of the kinase)

  • Negative control (DMSO vehicle)

  • 384-well, low-volume, white or black microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.

  • Enzyme Addition:

    • Prepare the kinase solution in assay buffer to a 2X final concentration.

    • Dispense the kinase solution into the assay plates containing the compounds.

    • Centrifuge the plates briefly to ensure mixing.

  • Pre-incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the kinase.

  • Reaction Initiation:

    • Prepare a 2X solution of the substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Add the substrate/ATP solution to the assay plates to initiate the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60-120 minutes). The reaction should be stopped within the linear range of product formation.

  • Signal Detection:

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate the plates for the recommended time to allow the detection signal to stabilize.

  • Data Acquisition:

    • Read the plates using a microplate reader compatible with the chosen detection technology (e.g., a TR-FRET or luminescence reader).

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - ((Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background)))]

    • Signal_compound: Signal in the presence of the test compound.

    • Signal_background: Signal from a well with no kinase.

    • Signal_no_inhibition: Signal from the DMSO control wells.

  • Determine IC50 Values:

    • For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Protocol 2: Cell-Based Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of the pyridine derivatives to modulate a specific signaling pathway within a cellular context. Luciferase reporter assays are a common and sensitive method for this purpose.[16][17][18][19]

Principle:

Cells are engineered to express the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated or inhibited, the expression of luciferase changes accordingly, leading to a quantifiable change in light output upon the addition of the luciferase substrate, luciferin.[17][20]

Workflow Diagram:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Culture Reporter Cell Line B Prepare Test Compounds C Seed Cells into 384-well plates A->C E Add Test Compounds B->E D Incubate (24h) F Incubate (Treatment Period) G Add Luciferase Reagent H Incubate (Cell Lysis & Signal) I Read Luminescence H->I J Normalize Data (Optional) K Calculate % Activation/Inhibition

Caption: Workflow for a cell-based luciferase reporter assay.

Detailed Protocol:

Materials:

  • Stable cell line expressing the luciferase reporter construct

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS, penicillin/streptomycin)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • Positive and negative control compounds

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System)

  • 384-well, white, clear-bottom tissue culture-treated microplates

Procedure:

  • Cell Seeding:

    • Harvest and count the reporter cells.

    • Resuspend the cells in culture medium to the desired density.

    • Dispense the cell suspension into the 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow the cells to attach and recover.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls.

    • Add the compound solutions to the cell plates. The final DMSO concentration should typically be ≤ 0.5% to avoid cytotoxicity.

  • Incubation:

    • Incubate the plates for the desired treatment period (e.g., 6-24 hours), depending on the kinetics of the signaling pathway.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary substrate for the luciferase reaction.

    • Incubate for a short period (e.g., 5-10 minutes) to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence using a microplate luminometer.

Data Analysis:

  • Calculate Percent Activity:

    • The calculation will depend on whether the assay is designed to detect pathway activation or inhibition.

    • For activation: % Activation = 100 * [(Signal_compound - Signal_basal) / (Signal_max_activator - Signal_basal)]

    • For inhibition: % Inhibition = 100 * [1 - ((Signal_compound - Signal_basal) / (Signal_stimulated - Signal_basal))]

  • Counter-Screening:

    • It is crucial to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme, which can lead to false-positive results. This can be done by running a parallel assay with purified luciferase enzyme.

Application Protocol 3: Cell Viability/Cytotoxicity Assay

A critical secondary assay is to assess the effect of the hit compounds on cell viability. This helps to distinguish compounds that modulate a specific pathway from those that are simply cytotoxic. The MTT or MTS assay is a widely used colorimetric method for this purpose.[21]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Culture Cells B Prepare Test Compounds C Seed Cells into 96- or 384-well plates A->C E Add Test Compounds B->E D Incubate (24h) F Incubate (Treatment Period) G Add MTT/MTS Reagent H Incubate (Formazan Development) I Add Solubilizing Agent (MTT only) J Read Absorbance I->J K Calculate % Viability

Caption: Workflow for an MTT/MTS cell viability assay.

Detailed Protocol:

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilizing agent (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96- or 384-well clear tissue culture-treated microplates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the Luciferase Reporter Gene Assay protocol.

  • Addition of Viability Reagent:

    • After the compound treatment period, add the MTT or MTS reagent to each well.[22]

    • Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.[22]

  • Solubilization (for MTT assay only):

    • If using MTT, add the solubilizing agent to each well to dissolve the formazan crystals.[22]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate spectrophotometer.[21]

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_compound / Absorbance_vehicle_control)

Conclusion: A Roadmap to Discovery

This application note provides a framework and detailed protocols for the high-throughput screening of this compound derivatives. By employing a strategic combination of biochemical and cell-based assays, and adhering to rigorous validation standards, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The successful implementation of these HTS strategies will undoubtedly accelerate the journey from chemical library to lead candidate.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–553. [Link]

  • National Center for Biotechnology Information. (2012). Cell-based HTS for discovery of new chemotherapeutics. [Link]

  • ScienceDirect. (2022). High throughput cell-based screening methods for cancer drug discovery. [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Firefly Luciferase Reporter Assays. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • PubMed. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. [Link]

  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Bentham Science Publishers. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening assays for successful drug discovery. [Link]

  • PubMed Central. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • MDPI. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]

  • Université du Québec à Montréal. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Lifescience Global. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Evotec. (n.d.). Biochemical Assay Services. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • PubMed. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. [Link]

  • Drug Target Review. (2023). Assay performance and the Z′-factor in HTS. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening? [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • IU Indianapolis ScholarWorks. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • ResearchGate. (2015). Cell Based Assays in High Throughput Mode (HTS). [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • ResearchGate. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Analytical methods for the quantification of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development and quality control, this document provides two primary, complementary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and purity assessments, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The causality behind experimental choices, detailed step-by-step protocols, and complete validation frameworks are provided to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Analytical Strategy

This compound (Molecular Formula: C₁₂H₉BrFNO, Molecular Weight: 282.11 g/mol ) is a halogenated pyridine derivative.[1] Such compounds are pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of two aromatic rings and heteroatoms provides a strong chromophore suitable for UV detection, while the basic pyridine nitrogen is ideal for protonation in electrospray ionization mass spectrometry. Its relatively high LogP of 3.6588 suggests good retention on reversed-phase chromatographic columns.[1]

The accurate quantification of this intermediate is paramount for ensuring final product quality, monitoring process impurities, and conducting stability studies. The choice of analytical technique is dictated by the specific requirement of the analysis—be it bulk material assay or trace impurity detection.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control (QC) environments. It offers a balance of robustness, precision, and cost-effectiveness, making it ideal for determining the purity and assay of the compound in drug substance and intermediate samples.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, LC-MS/MS is the gold standard.[5] This is particularly crucial for quantifying the compound at trace levels, for instance, as a process-related impurity, a metabolite in biological matrices, or a potential genotoxic impurity where detection limits in the parts-per-million (ppm) range are necessary.[6]

This guide presents detailed protocols for both techniques, enabling laboratories to select and implement the method most appropriate for their needs.

General Analytical Workflow

The logical flow from sample receipt to final data reporting is crucial for maintaining data integrity. The following workflow outlines the decision-making process for selecting the appropriate analytical technique.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Method Selection & Analysis cluster_2 Data Processing & Reporting Sample Sample Receipt & Login Prep Standard & Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep Decision Define Analytical Goal Prep->Decision HPLC HPLC-UV Analysis Decision->HPLC Assay, Purity, Routine QC LCMS LC-MS/MS Analysis Decision->LCMS Trace Analysis, Impurity Quantification, Bioanalysis Data Data Acquisition & Processing HPLC->Data LCMS->Data Report Final Report Generation Data->Report

Caption: Overall analytical workflow from sample preparation to final report.

Application Protocol 1: Quantification by RP-HPLC-UV

This protocol is optimized for the routine quantification and purity determination of this compound. The use of a C18 reversed-phase column is standard for non-polar to moderately polar analytes, and the acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.[2][7]

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC Grade, ~99%)

  • This compound Reference Standard (Purity ≥99.5%)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)

Chromatographic Conditions:

ParameterConditionJustification
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmIndustry-standard for robust separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte and aids in sharp peak shapes.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 stationary phase.
Gradient Isocratic: 60% BA simple isocratic method is often sufficient and more robust for routine QC of a single main component.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures stable retention times and peak shapes by minimizing viscosity fluctuations.
Detection UV at 254 nmAromatic systems strongly absorb in this region, providing a good signal for quantification.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active substance into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask to volume with diluent.

System Suitability: Before analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Areas: ≤ 2.0%

Method Validation Protocol

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to check for interference at the analyte's retention time.The analyte peak is pure and resolved from all others.
Linearity Analyze a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 25 to 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[8]
Precision Repeatability: Analyze six separate sample preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.% RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.The LOQ must be precise and accurate.

Application Protocol 2: Trace Quantification by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for the quantification of this compound at trace levels. The method uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which acts as a double mass filter to significantly reduce chemical noise and enhance specificity.[9]

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

Reagents and Materials:

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Reference Standard (Purity ≥99.5%)

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent UHPLC column)

Liquid Chromatography Conditions:

ParameterConditionJustification
Column C18, 100 x 2.1 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and improving sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer ideal for MS compatibility.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 95% B in 5 min, hold for 2 minA gradient is preferred for trace analysis to elute the analyte as a sharp peak and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column and ESI efficiency.
Column Temperature 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLA smaller volume is used to prevent overloading the column and MS source.

Mass Spectrometry Conditions: The pyridine nitrogen readily accepts a proton, making ESI in positive ion mode the optimal choice. The bromine atom provides a characteristic isotopic pattern (⁷⁹Br/⁸¹Br in ~1:1 ratio), which is invaluable for confirming the identity of the precursor ion.

Preparation_Workflow cluster_0 Stock Solution (S1) cluster_1 Intermediate Dilution (S2) cluster_2 Working Standards / Samples weigh 1. Accurately weigh ~10 mg of Reference Std. dissolve 2. Dissolve in 10 mL Diluent (Concentration ~1000 µg/mL) weigh->dissolve dilute1 3. Pipette 100 µL of S1 into 10 mL Diluent (Concentration ~10 µg/mL) dissolve->dilute1 dilute2 4. Perform serial dilutions of S2 to prepare calibration curve (e.g., 1-100 ng/mL) dilute1->dilute2 sample_prep 4a. Prepare sample to fall within calibration range dilute1->sample_prep

Caption: Sample and standard preparation workflow for trace analysis.

Optimized MS/MS Parameters (Hypothetical): These values must be determined experimentally by infusing a standard solution of the analyte.

ParameterSettingDescription
Ionization Mode ESI PositiveProtonates the basic pyridine nitrogen to form [M+H]⁺.
Capillary Voltage 3.5 kVCreates the electrospray plume.
Source Temperature 150 °CAssists in solvent desolvation.
Desolvation Temp. 450 °CHigh temperature to ensure complete desolvation of ions before entering the mass analyzer.
Precursor Ion (Q1) m/z 282.0 / 284.0The [M+H]⁺ ion, showing the characteristic bromine isotope pattern.
MRM 1 (Quantifier) 282.0 → 186.0A plausible fragmentation corresponding to the loss of the bromofluorophenyl moiety. Must be optimized.
MRM 2 (Qualifier) 282.0 → 158.0A secondary, specific fragment used for identity confirmation. Must be optimized.
Collision Energy 20-30 eVThe energy required to induce fragmentation of the precursor ion. Must be optimized for each transition.
Method Validation

Validation for an LC-MS/MS trace analysis method follows similar principles to the HPLC method but with a focus on lower concentration ranges and potential matrix effects, especially if analyzing in complex samples like biological fluids.

Conclusion

The analytical methods presented provide a comprehensive, validated framework for the quantification of this compound. The RP-HPLC-UV method serves as a robust tool for routine quality control, ensuring product specifications for assay and purity are met. For applications demanding higher sensitivity, such as impurity profiling or bioanalysis, the LC-MS/MS method offers unparalleled selectivity and low detection limits. By explaining the rationale behind the chosen parameters and providing detailed, step-by-step protocols, this guide empowers researchers and scientists to implement these methods with confidence, ensuring the generation of accurate and reliable data critical to the pharmaceutical development pipeline.

References

  • Title: GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...) Source: ResearchGate URL: [Link]

  • Title: Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows Source: National Institutes of Health (NIH) URL: [Link]

  • Title: LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum Source: Phenomenex URL: [Link]

  • Title: Analytical Methods (for 2,4,6-trinitrotoluene) Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Analytical Methods (for Pyridine) Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: multi-active method for the analysis of active substances in formulated products to support quality control scope Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]

  • Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS Source: PubMed URL: [Link]

  • Title: Affordable Mass Spectrometry Source: SCIEX URL: [Link]

  • Title: Analytical methods and achievability Source: NCBI Bookshelf URL: [Link]

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Application Notes & Protocols: 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine as a Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, a highly functionalized biaryl compound, as a pivotal building block in modern organic synthesis. Its strategic placement of reactive sites—a palladium-addressable aryl bromide, an electronically influential fluoro group, and a modifiable methoxypyridine core—renders it an exceptionally valuable intermediate. We will delve into the core applications of this molecule, focusing on its utility in robust, palladium-catalyzed cross-coupling reactions that are fundamental to the fields of medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower effective experimental design and execution.

Introduction: The Strategic Value of this compound

The synthesis of complex molecular architectures with precision and efficiency is a cornerstone of chemical innovation. The building block this compound (Molecular Formula: C₁₂H₉BrFNO, Molecular Weight: 282.11 g/mol ) has emerged as a key intermediate for this purpose.[1] Its structure is a confluence of desirable features for synthetic diversification:

  • Aryl Bromide Handle: The bromine atom on the phenyl ring is the primary reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than that of an analogous aryl chloride and more cost-effective than an aryl iodide, offering a balanced profile for synthetic utility.[2][3]

  • Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the biaryl linkage exerts a significant steric and electronic influence. It can modulate the conformation of the molecule and alter the electronic properties of the phenyl ring, which is a common strategy in medicinal chemistry to enhance binding affinity or improve metabolic stability.

  • Electron-Rich Methoxy-Pyridine Core: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The 6-methoxy group further tunes the electronic nature of the pyridine system.

The convergence of these functionalities in a single molecule allows for the streamlined construction of novel compounds, making it a valuable precursor for creating libraries of derivatives for drug discovery, agrochemicals, and advanced organic materials.[4][5][6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is tailor-made for palladium-catalyzed reactions, which have revolutionized C-C, C-N, and C-O bond formation. We will focus on three indispensable transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for constructing biaryl structures by coupling an organoboron species with an organic halide.[7][8] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our building block, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if using Pd₂(dba)₃, e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if required).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours). Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired terphenyl product.

Data Summary Table: Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandPd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ is a stable Pd(0) source that requires a ligand for activity.[9]
Ligand XPhos, SPhosBulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination, improving yields.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency.[8]
Solvent Dioxane/H₂O, Toluene, DMFThe solvent must solubilize the reactants and is often chosen based on the reaction temperature required.[10][11]
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Expected Yield 70 - 95%Highly dependent on the coupling partners.

Visualization: Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: - Building Block - Boronic Acid - Base B Inert Atmosphere: Evacuate & Backfill (Ar/N2) A->B C Add Catalyst System: - Pd Source - Ligand B->C D Add Degassed Solvent C->D E Heat & Stir (80-120°C, 2-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash (H2O, Brine) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Final Product J->K

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[12][13] This reaction has largely replaced harsher, classical methods and is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[14]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[13][15]

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst. Side reactions like beta-hydride elimination can be suppressed by using appropriate ligands.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts, 1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand (e.g., RuPhos, XPhos, DavePhos, 1.5-4 mol%)

  • Base (e.g., NaOt-Bu, KOt-Bu, LHMDS, 1.2-1.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (or Pd₂(dba)₃ and ligand) and the strong base.

  • Add this compound.

  • Add the anhydrous solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids.

  • Seal the tube, remove it from the glovebox, and heat with vigorous stirring (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Buchwald Precatalysts, Pd₂(dba)₃Precatalysts are air-stable and highly active, simplifying setup.[16] Pd₂(dba)₃ is a common Pd(0) source.
Ligand RuPhos, XPhos, DavePhosSterically hindered, electron-rich biaryl monophosphine ligands are crucial for promoting reductive elimination and preventing side reactions.[12][16]
Base NaOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[15]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential as the strong base and catalyst intermediates are moisture-sensitive.
Temperature 80 - 110 °CProvides the energy needed to overcome activation barriers in the catalytic cycle.
Expected Yield 65 - 90%Highly dependent on the steric and electronic nature of the amine.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle cluster_main center Pd(0)L pd_ii Ar-Pd(II)L(Br) center->pd_ii Ar-Br A Oxidative Addition B Amine Coordination & Deprotonation C Reductive Elimination ArX Ar-Br Amine R2NH Base Base Product Ar-NR2 pd_amido Ar-Pd(II)L(NR2) pd_ii->pd_amido + R2NH - H-Base-Br pd_amido->center Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][17] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.[2][18] The resulting aryl alkynes are valuable intermediates for synthesizing heterocycles, natural products, and conjugated materials.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[2][3]

  • Palladium Cycle: Similar to the other couplings, it begins with oxidative addition of the aryl bromide to Pd(0).

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Protocol 3: General Procedure for Sonogashira Coupling

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (an amine base, e.g., Diisopropylamine (DIPA) or Triethylamine (TEA), which can also serve as solvent)

  • Co-solvent (e.g., THF, DMF, if needed)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., DIPA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Sonogashira Coupling

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective palladium sources for Sonogashira couplings.[2]
Cu Cocatalyst CuIFacilitates the formation of a copper acetylide, which is crucial for the transmetalation step.[19]
Base TEA, DIPAActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[2]
Solvent THF, DMF, or neat amineThe solvent must be compatible with the dual-catalyst system.
Temperature Room Temp. to 60 °CThe reaction is often efficient under very mild conditions.[3]
Expected Yield 75 - 98%Generally a very high-yielding reaction for a broad range of substrates.

Conclusion

This compound stands out as a robust and versatile building block for the synthesis of complex organic molecules. Its well-defined reactive handle for palladium catalysis allows for the predictable and efficient installation of carbon and nitrogen substituents through cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

  • Buchwald–Hartwig amin
  • Sonogashira Coupling. NROChemistry.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • This compound. ChemScene.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pharmacological Activities and Therapeutic Potential of Novel Drug Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sonogashira coupling. YouTube.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • What are the applications and synthesis of 4-Bromo-2-fluoropyridine? Guidechem.
  • Novel pyridine-based Pd(II)
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central (PMC).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. Benchchem.
  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Medium.
  • 2-Bromo-4-fluoropyridine: A Versatile Building Block for Advanced Organic Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Notes and Protocols: Characterizing 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The 2-phenylpyridine core is a well-established privileged scaffold in medicinal chemistry, frequently incorporated into small molecules targeting a variety of protein classes. The specific derivative class, 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, presents a unique combination of steric and electronic features conducive to high-affinity interactions within the ATP-binding pocket of protein kinases. The bromo- and fluoro-substitutions on the phenyl ring can enhance binding affinity and selectivity, while the methoxy group on the pyridine ring can modulate solubility and metabolic stability.

Recent studies have highlighted the potential of various methoxypyridine derivatives as potent inhibitors of key signaling kinases implicated in cancer progression, such as PI3K/mTOR and VEGFR-2.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cell-based assays to characterize the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be adaptable and provide a robust framework for assessing a compound's efficacy and mechanism of action in a cellular context.

PART 1: Foundational Assays for Assessing Cellular Impact

A critical first step in characterizing a novel small molecule is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of the compound's cytostatic and cytotoxic potential, which is essential for establishing a therapeutic window and understanding its broader cellular consequences.

Cell Viability and Cytotoxicity Assessment using Tetrazolium-Based Assays (MTT/XTT)

Scientific Rationale: Tetrazolium-based assays, such as MTT and XTT, are foundational for assessing the metabolic activity of a cell population, which serves as a proxy for cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable, metabolically active cells. This assay is a cost-effective and high-throughput method to determine the concentration-dependent effect of a compound on cell survival.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density to ensure exponential growth throughout the experiment.

    • Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative in appropriate cell culture medium. A typical concentration range to start with is 0.01 nM to 100 µM.[3]

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Treat the cells with the diluted compounds and controls for a duration relevant to the expected mechanism of action, typically 48-72 hours.[3]

  • MTT Reagent Addition and Incubation:

    • Following the treatment period, add MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay. It represents the concentration of the inhibitor required to reduce the cell viability by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-7725.2
Derivative XHCT-116722.8
StaurosporineMCF-7720.01

Workflow for Cell Viability Assay

Caption: Workflow of the MTT cell viability assay.

PART 2: Mechanistic Insights through Kinase Activity and Pathway Analysis

Once the cytotoxic and anti-proliferative effects of the this compound derivative are established, the next crucial step is to elucidate its mechanism of action. Given the structural alerts within this chemical class, investigating its impact on specific kinase signaling pathways is a logical progression.

Cellular Kinase Phosphorylation Assay

Scientific Rationale: Many small molecule inhibitors function by blocking the catalytic activity of protein kinases, thereby preventing the phosphorylation of their downstream substrates.[4] A cellular phosphorylation assay directly measures the inhibitor's ability to engage its target kinase within a cellular environment. This is a more physiologically relevant assessment than a biochemical assay as it accounts for cell permeability and potential off-target effects.

Experimental Protocol: Western Blotting for Phospho-Substrate Levels

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound derivative for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase's substrate (e.g., phospho-Akt for the PI3K pathway).

    • Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation: Inhibition of Substrate Phosphorylation

The results are typically visualized as bands on a western blot, with the intensity of the phospho-specific band decreasing with increasing concentrations of the inhibitor.

Concentration of Derivative Y (µM)p-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)
0 (Vehicle)1.001.00
0.10.851.02
10.450.98
100.121.01

Hypothetical Signaling Pathway Inhibition

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-(4-Bromo-2-fluorophenyl)- 6-methoxypyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis Induction Assay

Scientific Rationale: A common mechanism by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Quantifying the extent of apoptosis provides further insight into the compound's mechanism of cytotoxicity. Annexin V staining is a widely used method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Treat cells with the this compound derivative at concentrations around its IC₅₀ for a predetermined time (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it identifies late apoptotic and necrotic cells.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be segregated into four quadrants:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Quantification of Apoptotic Cells

The percentage of cells in each quadrant is quantified to determine the pro-apoptotic activity of the compound.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
Derivative Z (1x IC₅₀)65.825.38.9
Derivative Z (2x IC₅₀)42.148.79.2

PART 3: Advanced Characterization and Future Directions

For compounds that show significant promise in the initial assays, further characterization is warranted to build a comprehensive profile.

Target Engagement Assays

To confirm direct binding of the compound to its putative kinase target within the cell, target engagement assays such as the NanoBRET™ Target Engagement Assay can be employed.[4] This assay measures the binding of a test compound to a full-length kinase target in live cells.

Kinome Profiling

To assess the selectivity of the this compound derivative, it is crucial to perform kinome-wide profiling.[5] This involves screening the compound against a large panel of kinases to identify potential off-target effects, which is critical for predicting potential toxicities and understanding the compound's overall biological activity.[5]

Conclusion

The cell-based assays outlined in this application note provide a robust and systematic approach to characterizing the biological activity of novel this compound derivatives. By progressing from foundational viability assays to more detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. The causality-driven experimental design and rigorous data analysis described herein are essential for advancing promising lead compounds through the drug discovery pipeline.

References

  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this and similar 2-arylpyridine compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2]

For this specific target, the reaction involves coupling 2-chloro-6-methoxypyridine (the electrophile) with (4-bromo-2-fluorophenyl)boronic acid (the nucleophile).

Reaction Scheme:

The Suzuki-Miyaura coupling is favored for its high tolerance of various functional groups, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials.[3] The byproducts are generally non-toxic and easily removed, simplifying purification.

Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot them?

Low yields in this Suzuki-Miyaura coupling can stem from several interrelated factors, from reagent stability to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[4][5]

  • Problem: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl and electron-deficient arylboronic acids, are susceptible to cleavage of the C-B bond, where the boron group is replaced by a hydrogen atom.[2][6] This is a common cause of reduced yield.

    • Causality: This side reaction can be accelerated by excess water, high temperatures, or certain bases.

    • Solution:

      • Use Fresh Reagents: Use recently purchased or properly stored (4-bromo-2-fluorophenyl)boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is persistent.[7]

      • Control Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for potential degradation.

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, ensure your organic solvent is dry and limit the amount of aqueous base.

  • Problem: Inactive Halo-Pyridine. The starting 2-chloro-6-methoxypyridine may be of poor quality or contain impurities that inhibit the catalyst.

    • Causality: Chloropyridines are less reactive electrophiles than their bromo or iodo counterparts due to the stronger C-Cl bond, making the reaction more sensitive to impurities.[1][8]

    • Solution: Verify the purity of your 2-chloro-6-methoxypyridine by NMR or GC-MS. If necessary, purify it by distillation or column chromatography before use.

  • Problem: Poor Catalyst/Ligand Choice. The oxidative addition of palladium to the C-Cl bond of 2-chloropyridine is often the rate-limiting step and requires a highly active catalyst.

    • Causality: Standard catalysts like Pd(PPh₃)₄ may be insufficiently reactive for this challenging substrate.[9] The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalytic activity.[10]

    • Solution: Employ a catalytic system known for activating aryl chlorides. This typically involves using a palladium(II) or palladium(0) precursor with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[8] These ligands promote the formation of the active monoligated Pd(0) species required for efficient oxidative addition.[8]

  • Problem: Catalyst Deactivation. The active Pd(0) catalyst can precipitate out of the solution as palladium black, especially at high temperatures, reducing the concentration of the active catalyst in the solution.[6]

    • Causality: This occurs when the catalyst aggregates, a process that can be promoted by impurities or suboptimal ligand choice.

    • Solution:

      • Choose a Robust Ligand: The right ligand stabilizes the palladium nanoparticles and prevents aggregation.

      • Moderate Temperature: Avoid excessively high temperatures. While heat is needed, running the reaction at the lowest effective temperature (e.g., 80–100 °C) can minimize decomposition.[11]

      • Check Catalyst Loading: While higher loading can sometimes help, it can also promote aggregation. Typical loadings range from 0.5 to 5 mol%.[12]

  • Problem: Ineffective Degassing. The Pd(0) catalyst is highly sensitive to oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[10]

    • Solution: Ensure the reaction mixture is thoroughly degassed. The most common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[13] Alternatively, use the freeze-pump-thaw technique for more sensitive reactions.

  • Problem: Incorrect Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall reaction rate.

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species. The solvent must solubilize all components and be stable at the reaction temperature.

    • Solution:

      • Base: Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective. K₃PO₄ is often a good choice for challenging couplings.[14]

      • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[12][15] A common system is a 4:1 to 10:1 mixture of dioxane/water.[11][16]

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CheckReagents -> Sol_Reagents1 [label="Protodeboronation?"]; CheckReagents -> Sol_Reagents2 [label="Impure starting material?"];

CheckCatalyst -> Sol_Catalyst1 [label="Slow/no conversion?"]; CheckCatalyst -> Sol_Catalyst2 [label="Inefficient?"]; CheckCatalyst -> Sol_Catalyst3 [label="Reaction turns black?"];

CheckConditions -> Sol_Conditions1 [label="Homocoupling observed?"]; CheckConditions -> Sol_Conditions2 [label="Poor reactivity?"]; CheckConditions -> Sol_Conditions3 [label="Solubility issues?"]; } ` Caption: A troubleshooting workflow for diagnosing low yield.

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation is a common issue that competes with the desired cross-coupling, consuming reagents and complicating purification.[6]

Side Product Cause Mitigation Strategy
Homocoupling Product (Ar-Ar from boronic acid)Presence of oxygen, which can mediate the oxidative dimerization of the boronic acid.[10]Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by purging with an inert gas.[10]
Protodeboronation Product (Ar-H from boronic acid)Hydrolysis of the carbon-boron bond, often promoted by excess water, high temperature, or strong base.[2]Use Stable Boron Reagent: Switch to a boronic acid pinacol ester. Control Water Content: Use a measured amount of water rather than an arbitrary excess. Moderate Temperature: Avoid prolonged heating at very high temperatures.
Dehalogenation Product (Py-H from chloropyridine)A hydride source in the reaction mixture (e.g., from solvent or base decomposition) participates in a competing reductive elimination pathway.[2]Use High-Purity Solvents: Ensure solvents are pure and free from potential hydride donors. Screen Bases: Some bases are more prone to decomposition; consider switching to a more stable base like K₃PO₄.
Experimental Protocols & Data
Q4: Can you provide a detailed, optimized starting protocol for the synthesis?

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-6-methoxypyridine and (4-bromo-2-fluorophenyl)boronic acid, employing a modern, highly active catalytic system.

Materials:

  • 2-Chloro-6-methoxypyridine (1.0 equiv)

  • (4-Bromo-2-fluorophenyl)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine, (4-bromo-2-fluorophenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.

  • Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

`dot graph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [style=solid, color="#5F6368"];

} ` Caption: A step-by-step experimental workflow diagram.

Q5: How do I choose the optimal palladium catalyst and ligand?

The primary challenge is the low reactivity of the C-Cl bond.[8] Your choice of catalyst and ligand must be tailored to promote the difficult oxidative addition step.

Catalyst System Ligand Type Advantages Considerations
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, simple to use.Often low to moderate yields with aryl chlorides. May require higher temperatures and longer reaction times.[9]
Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos)Bulky BiarylphosphineHighly effective for aryl chlorides. Promotes fast oxidative addition and reductive elimination.[8]Air-sensitive ligands require handling under an inert atmosphere. Higher cost.
PdCl₂(dppf) Bidentate FerrocenylphosphineGood general catalyst, often effective for a range of substrates.[16][17]May not be as active as modern Buchwald systems for the most challenging aryl chlorides.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Excellent activity for aryl chlorides. Often very stable and easy to handle (pre-catalyst).[18]Can be more expensive. Optimization of base and solvent may be required.

Recommendation: For optimizing the yield of this compound, starting with a Pd(OAc)₂ / SPhos system is a highly reliable choice due to its proven efficacy with chloro-heteroaromatic substrates.

`dot graph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4", label="Suzuki-Miyaura Catalytic Cycle", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Pd(II) Complex\n(Ar-Pd-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Pd(II) Complex\n(Ar-Pd-Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Inputs and Outputs ArX [label="Ar-X\n(2-Chloro-6-methoxypyridine)", shape=plaintext]; ArBOH [label="Ar'-B(OH)2\n(+ Base)", shape=plaintext]; Product [label="Ar-Ar'\n(Product)", shape=plaintext];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetal [color="#5F6368"]; ArBOH -> Transmetal [color="#5F6368"]; Transmetal -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#EA4335"]; } ` Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[2]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • NIH. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • NIH. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • De Gruyter. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • Google Patents. Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • NIH. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubChem. 2-Chloro-6-methoxypyridine. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Semantic Scholar. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • ACS Publications. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • ChemistryViews. (2012). Simple Access to 2-Arylpyridines. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine. The content is structured in a question-and-answer format to directly address challenges faced by researchers in a drug development and discovery setting. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation.[1][2]

The typical reaction involves coupling an aryl halide with an organoboron species, catalyzed by a palladium complex. For this target molecule, the most common approach is the reaction between 2-Bromo-6-methoxypyridine and (4-Bromo-2-fluorophenyl)boronic acid .

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The catalytic cycle for the desired transformation involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] A palladium(0) species first undergoes oxidative addition into the C-Br bond of 2-bromo-6-methoxypyridine. The resulting Pd(II) complex then undergoes transmetalation with the (4-bromo-2-fluorophenyl)boronic acid, a step often facilitated by a base. Finally, reductive elimination from the palladium center forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd(0)L2->OxAdd 2-Bromo-6- methoxypyridine Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal (4-Bromo-2-fluorophenyl)boronic acid + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Product Ejected Product 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine RedElim->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

Q1: My yield is low, and I'm isolating a significant amount of 1-bromo-3-fluorobenzene. What is happening?

A1: This is a classic case of protodeboronation.

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophilic coupling partner.[6] This reaction can be uncatalyzed (reaction with water) or catalyzed by the base or acid present in the reaction mixture.[6] Electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway.[7]

Protodeboronation BoronicAcid (4-Bromo-2-fluorophenyl)boronic acid Ar-B(OH)2 Byproduct 1-Bromo-3-fluorobenzene (Byproduct: Ar-H) BoronicAcid->Byproduct Protodeboronation Source H+ Source (e.g., H2O, trace acid) Protodeboronation Protodeboronation Source->Protodeboronation

Caption: The protodeboronation side reaction pathway.

Troubleshooting Strategies:

  • Use Boronic Esters: Pinacol (pin) esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[6] The slow, controlled hydrolysis of these esters in situ can maintain a low, steady concentration of the active boronic acid, minimizing its decomposition.[8][9]

  • Optimize the Base: The choice of base is critical. While a base is necessary for transmetalation, strongly basic or aqueous conditions can accelerate protodeboronation.[6] Consider switching to a weaker, non-hydroxide base.

  • Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. While some water can be beneficial for the hydrolysis of boronic esters or catalyst turnover, excess water promotes protodeboronation.

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of protodeboronation relative to the desired coupling.

ParameterRecommendation for Minimizing ProtodeboronationRationale
Boron Reagent (4-Bromo-2-fluorophenyl)boronic acid pinacol esterMore stable than the free acid, allowing for slow release.[8][9]
Base K₃PO₄ or Cs₂CO₃Weaker inorganic bases are often less aggressive in promoting C-B bond cleavage compared to NaOH or KOH.[10]
Solvent Anhydrous Dioxane or TolueneMinimizes the primary source of protons for the side reaction.
Handling Add the boronic acid/ester later in the reaction sequence.Minimizes the time the boron reagent is exposed to potentially degrading conditions before the catalyst is active.
Q2: I'm observing a byproduct with a mass corresponding to 2-methoxypyridine, the dehalogenated starting material. How can I prevent this?

A2: You are encountering hydrodehalogenation (or simply dehalogenation).

This side reaction replaces the bromine atom of your 2-bromo-6-methoxypyridine with a hydrogen atom.[11] It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated arene instead of the cross-coupled product.[12]

Sources of the hydride can include the solvent (e.g., alcohols, DMF), the base, or trace water.[11][13]

Dehalogenation OxAdd Ar-Pd(II)-Br (Post-Oxidative Addition) PdH Ar-Pd(II)-H (Palladium Hydride) OxAdd->PdH Hydride Transfer Byproduct 2-Methoxypyridine (Byproduct: Ar-H) PdH->Byproduct Reductive Elimination HydrideSource Hydride Source (Solvent, Base, H2O) Hydride Transfer Hydride Transfer HydrideSource->Hydride Transfer

Caption: The dehalogenation side reaction pathway.

Troubleshooting Strategies:

  • Solvent Choice: Avoid alcoholic solvents, which are known hydride donors.[13] Aprotic solvents like toluene, dioxane, or THF are generally preferred. Solvents like DMF have also been reported to promote dehalogenation.[11]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination for the desired product, making it more competitive against the dehalogenation pathway.[13]

  • Base Selection: Certain bases can be hydride sources. Using anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ is often a good strategy.

  • Reaction Purity: Ensure starting materials are pure and free from contaminants that could act as hydrogen donors.

ParameterRecommendation for Minimizing DehalogenationRationale
Solvent Toluene or DioxaneAprotic solvents that are not hydride sources.[11][13]
Ligand Bulky biarylphosphine ligands (e.g., SPhos, XPhos)Promote the desired C-C bond formation and can suppress hydride formation pathways.
Base Anhydrous K₃PO₄A non-coordinating, non-hydride donating base.
Atmosphere Inert atmosphere (Argon or Nitrogen)While not a direct cause, maintaining a clean, inert atmosphere prevents oxidative side reactions that can interfere with the main cycle.
Q3: My reaction mixture contains symmetrical biaryl impurities like 4,4'-dibromo-2,2'-difluorobiphenyl and/or 6,6'-dimethoxy-2,2'-bipyridine. What causes this?

A3: This is due to homocoupling of your starting materials.

Homocoupling is the dimerization of either the boronic acid or the aryl halide.[12]

  • Boronic Acid Homocoupling: This is often promoted by the presence of molecular oxygen.[14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with two molecules of the boronic acid to form the symmetrical biaryl.[15] Rigorous deoxygenation of the reaction mixture is the most effective preventative measure.

  • Aryl Halide Homocoupling (Ullmann-type): This can occur, particularly at higher temperatures or with certain catalyst systems, where two molecules of the aryl halide couple.[16]

Homocoupling cluster_boronic Boronic Acid Homocoupling cluster_halide Aryl Halide Homocoupling Boronic 2x Ar'-B(OH)2 Byproduct1 Ar'-Ar' (Symmetrical Biaryl) Boronic->Byproduct1 Homocoupling Pd_II Pd(II) Species Homocoupling Homocoupling Pd_II->Homocoupling Halide 2x Ar-Br Byproduct2 Ar-Ar (Symmetrical Bipyridine) Halide->Byproduct2 Homocoupling Pd_0 Pd(0) Pd_0->Homocoupling

Caption: Pathways for boronic acid and aryl halide homocoupling.

Preventative Protocol: Rigorous Deoxygenation

This protocol is essential for minimizing oxygen-mediated homocoupling of the boronic acid.

  • Setup: Assemble the reaction flask, condenser, and a gas inlet/outlet system (e.g., a Schlenk line or a balloon filled with an inert gas like Argon or Nitrogen).

  • Solid Reagents: Add the aryl halide (2-bromo-6-methoxypyridine), palladium catalyst, ligand, and base to the flask.

  • Evacuate and Refill: Seal the flask and evacuate the atmosphere under vacuum for 5-10 minutes. Then, backfill the flask with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure all oxygen is removed.

  • Solvent Degassing: The solvent must also be deoxygenated. This can be done by bubbling the inert gas through the solvent for 20-30 minutes (sparging) or by using the freeze-pump-thaw method for more sensitive reactions.

  • Reagent Addition: Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

  • Boronic Acid Addition: The boronic acid (or ester) can be added as a solid at this point or dissolved in a small amount of degassed solvent and added via syringe.

  • Reaction: Heat the reaction to the desired temperature under a constant positive pressure of the inert gas.

Q4: The reaction is sluggish or stalls completely. Could the pyridine substrate be the issue?

A4: Yes, the Lewis basic nitrogen on the pyridine ring can be problematic.

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, by creating a stable, off-cycle palladium complex.[17] This is a known challenge when working with 2-halopyridine substrates.[17][18]

Troubleshooting Strategies:

  • Ligand Choice: Sterically bulky ligands are crucial. Their size can physically block the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active and in the desired cycle.[17] Ligands like tricyclohexylphosphine (PCy₃) or bulky biarylphosphine ligands are often effective.

  • Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 2-5 mol%) may be required to overcome the catalyst inhibition.

  • Temperature: Higher temperatures can sometimes help to break the unproductive coordination between the pyridine and the palladium, allowing the catalytic cycle to proceed.

Ligand ClassExamplesRationale for Pyridine Substrates
Bulky Alkylphosphines PCy₃, P(t-Bu)₃The large cone angle provides steric bulk that disfavors pyridine coordination.
Biaryl Monophosphines XPhos, SPhos, RuPhosThese ligands are both bulky and electron-rich, which accelerates oxidative addition and reductive elimination, making the desired cycle faster than the inhibitory pathway.[19]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 139(12), 4369–4372. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 302, 61–91. [Link]

  • Kliś, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 55(49), 15182-15194. Retrieved from [Link]

  • Lee, C. H., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349–4359. [Link]

  • Gök, Y., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(7), 5863-5874. [Link]

  • Pathigoolla, A., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 7(1), 1-11. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • LeBlond, C. R., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 704–708. [Link]

  • LibreTexts Chemistry. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Lee, C. H., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349-4359. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Gök, Y., et al. (2011). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Retrieved from [Link]

  • Kantam, M. L., et al. (2012). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semproni, M. J., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(18), 3473–3481. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Li, X., et al. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Catalysts, 13(5), 896. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4859-4862. [Link]

  • Gök, Y., et al. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions with 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we address common issues related to regioselectivity and provide troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

The regioselectivity of reactions with this molecule is governed by a complex interplay of electronic and steric effects from its substituents. The pyridine nitrogen, the methoxy group, and the fluorine and bromine atoms all exert influence on the reactivity of the aromatic rings.

  • Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the positions ortho and para to it (C2 and C4). This makes the pyridine r[1]ing susceptible to nucleophilic attack at these positions. The 6-methoxy group is an electron-donating group (EDG) that can partially offset the electron-withdrawing effect of the nitrogen, influencing the overall reactivity.

  • Phenyl Ring: The [2]phenyl ring is substituted with a fluorine atom and a bromine atom. Fluorine is a strongly electronegative atom that deactivates the ring towards electrophilic substitution through its inductive effect. However, it can also dona[3][4]te electron density through resonance, directing incoming electrophiles to the ortho and para positions. Bromine is also a deactiv[5][6]ating, ortho-, para-director. The relative positions of[6] these halogens create a unique reactivity profile.

Here is a diagram illustrating the key reactive sites and directing effects on the molecule:

Lithiation_Troubleshooting start Low Yield in Lithiation-Quench cause1 Incomplete Deprotonation? start->cause1 cause2 Intermediate Instability? start->cause2 cause3 Poor Electrophile Reactivity? start->cause3 solution1a Use freshly prepared/titrated base (LDA/LTMP) cause1->solution1a Solution solution1b Increase deprotonation time cause1->solution1b Solution solution1c Consider stronger base (e.g., s-BuLi/TMEDA) cause1->solution1c Solution solution2 Maintain low temperature (-78°C) throughout cause2->solution2 Solution solution3a Use a more reactive electrophile cause3->solution3a Solution solution3b Consider transmetalation (e.g., to organozinc) cause3->solution3b Solution

Sources

Overcoming poor solubility of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting & Support Guide for 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in vitro and in vivo assays. As Senior Application Scientists, we understand that maintaining compound solubility is critical for generating accurate, reproducible, and meaningful data.

The core challenge with this compound stems from its chemical structure: a halogenated, multi-ring aromatic system. This structure confers a high degree of lipophilicity, as indicated by its calculated LogP of approximately 3.66.[1] Such a high LogP value predicts poor aqueous solubility, a common hurdle for over 70% of new chemical entities in drug discovery pipelines.[2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous assay buffer, the compound can crash out of solution, leading to inaccurate results and wasted resources.[3][4]

This guide provides a logical, step-by-step approach to overcoming these solubility challenges, from initial troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I observed a cloudy precipitate in my assay plate after adding this compound. What is the primary cause?

A: Precipitation of a test compound like this compound in an aqueous assay buffer is most commonly due to its low aqueous solubility being exceeded.[3][5] Organic compounds are often highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO), but they can rapidly precipitate when diluted into a water-based medium.[4] This is a kinetic solubility issue; the dramatic shift in solvent polarity causes the compound's solubility to plummet before it can reach a stable, dissolved state.[3]

Q2: My DMSO stock solution is perfectly clear. Why does it precipitate only in the final assay buffer?

A: A clear stock solution in 100% DMSO is not a guarantee of solubility in the final aqueous buffer. The core issue is the significant change in solvent environment. When a small volume of DMSO stock is introduced into a large volume of buffer, the final DMSO concentration may be too low to keep the lipophilic compound dissolved. This is a frequent challenge in high-throughput screening and other biological assays.[3] A final DMSO concentration between 0.5% and 1% is a widely accepted standard, but this can still be too low for highly insoluble compounds.[3]

Q3: My screening results are highly variable, and the compound's potency is lower than expected. Could poor solubility be the cause?

A: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data.[4] If a compound is not fully dissolved, its effective concentration at the biological target (e.g., enzyme, cell) is unknown and significantly lower than the nominal concentration you intended to test.[6] This can lead to an underestimation of potency (a higher IC50 or EC50 value) and poor reproducibility between experiments.

Q4: What are the first steps I should take to troubleshoot precipitation?

A: Before moving to advanced methods, always start with the fundamentals of your experimental setup. The following workflow provides a systematic approach to initial troubleshooting.

G start Precipitation Observed in Assay check_conc Step 1: Verify Final Concentration Is it exceeding the compound's known aqueous solubility limit? start->check_conc lower_conc Solution: Lower the Test Concentration Perform a serial dilution to find the Maximum Soluble Concentration (MSC). check_conc->lower_conc Yes check_dmso Step 2: Evaluate Final DMSO % Is it <0.5%? check_conc->check_dmso No increase_dmso Solution: Cautiously Increase DMSO Validate assay tolerance. Most assays tolerate 0.5-1.0% DMSO. resolved Problem Resolved lower_conc->resolved check_dmso->increase_dmso Yes check_protocol Step 3: Review Dilution Protocol Are you performing a single, large dilution step? check_dmso->check_protocol No optimize_protocol Solution: Optimize Dilution - Use serial dilutions. - Add DMSO stock to vigorously stirring buffer. - Briefly sonicate post-dilution. increase_dmso->resolved check_protocol->optimize_protocol Yes advanced Problem Persists? Proceed to Advanced Solubilization Strategies check_protocol->advanced No optimize_protocol->resolved

Caption: A decision tree for initial troubleshooting of compound precipitation.

Q5: The initial troubleshooting steps didn't work. What advanced formulation strategies can I use to increase solubility?

A: When basic adjustments are insufficient, several advanced formulation techniques can be employed. The goal is to increase the apparent solubility of the compound in your aqueous buffer. The three most common and effective strategies for preclinical and research assays are the use of co-solvents, surfactants, and cyclodextrins.[7]

G compound { This compound | (Poorly Soluble)} cosolvent Co-solvents (e.g., PEG 400, Propylene Glycol) Mechanism: Reduce solvent polarity. The co-solvent blends with water, creating a more favorable environment for the lipophilic compound. compound:f0->cosolvent:h Strategy 1 surfactant Surfactants (e.g., Tween® 80, Poloxamer) Mechanism: Micellar Encapsulation. Above the Critical Micelle Concentration (CMC), surfactant molecules form micelles, trapping the compound in their hydrophobic core. compound:f0->surfactant:h Strategy 2 cyclodextrin Cyclodextrins (e.g., HP-β-CD) Mechanism: Inclusion Complexation. The compound is encapsulated within the cyclodextrin's hydrophobic inner cavity, while the hydrophilic exterior maintains aqueous solubility. compound:f0->cyclodextrin:h Strategy 3 result Increased Apparent Aqueous Solubility cosolvent:m->result surfactant:m->result cyclodextrin:m->result

Caption: Mechanisms of advanced solubilization strategies.

The choice of strategy depends on the specific requirements of your assay, as each has distinct advantages and potential liabilities.

StrategyMechanism of ActionCommon ExamplesTypical Final Conc.AdvantagesPotential Issues & Assay Interference
Co-solvents Reduce the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[8][9]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.[9][10]1-10% (v/v)Simple to implement, effective for many compounds, relatively inexpensive.[11]Can cause cellular toxicity or affect enzyme activity at higher concentrations. May alter protein conformation.[8]
Surfactants Form micelles that encapsulate the drug in a hydrophobic core, presenting a hydrophilic exterior to the aqueous phase.[12][13]Polysorbates (Tween® 20, 80), Poloxamers (Pluronic® F-68), Sodium Dodecyl Sulfate (SDS).[14][15]0.01-1% (w/v)High solubilizing capacity, can improve compound stability.[16][17]Can denature proteins (especially ionic surfactants like SDS), interfere with cell membranes, and may inhibit certain enzymes.[13]
Cyclodextrins Form a host-guest inclusion complex by encapsulating the drug within a truncated cone-shaped molecule.[18][19]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[20]1-10% (w/v)Low cellular toxicity, can enhance bioavailability and stability.[21][22]Can extract cholesterol from cell membranes at high concentrations. May interfere with assays involving lipid-dependent processes.

Experimental Protocols

Here we provide step-by-step methodologies for preparing a 10 mM stock solution of this compound (MW: 282.11 g/mol ) using the advanced strategies discussed.

Important Precaution: Always prepare a "vehicle control" using the same formulation without the compound to test for any effects of the excipients on your assay system.

Protocol 1: Co-solvent Formulation (Target: 10% PEG 400)

This protocol creates a primary stock in a co-solvent/DMSO mixture, which is then diluted into the assay buffer.

  • Weigh Compound: Weigh out 2.82 mg of this compound.

  • Initial Solubilization: Add 50 µL of DMSO to the solid compound. Vortex or sonicate until fully dissolved.

  • Add Co-solvent: To the DMSO solution, add 50 µL of PEG 400. Vortex thoroughly to create a homogenous 1:1 DMSO:PEG 400 solution.

  • Final Volume Adjustment: Add 900 µL of sterile water or PBS to bring the total volume to 1 mL. This results in a 10 mM stock solution in 5% DMSO / 5% PEG 400.

  • Assay Dilution: When you dilute this stock 1:100 into your final assay buffer, the final concentrations of the excipients will be a well-tolerated 0.05% DMSO and 0.05% PEG 400.

Protocol 2: Surfactant (Micellar) Formulation (Target: 1% Tween® 80)

This protocol relies on forming micelles in the stock solution to solubilize the compound.

  • Weigh Compound: Weigh out 2.82 mg of this compound.

  • Initial Solubilization: Add 100 µL of DMSO to the solid compound. Vortex or sonicate until fully dissolved. This creates a 100 mM intermediate stock.

  • Prepare Surfactant Vehicle: In a separate tube, prepare a 1.1% (w/v) solution of Tween® 80 in your assay buffer (e.g., dissolve 11 mg of Tween® 80 into 1 mL of buffer).

  • Final Dilution: Add 10 µL of the 100 mM DMSO stock into 990 µL of the 1.1% Tween® 80 vehicle. Vortex immediately and vigorously.

  • Resulting Stock: This yields a 1 mM stock solution in 1% DMSO and approximately 1.1% Tween® 80. Further dilution into the assay should maintain solubility. The high concentration of surfactant ensures a micellar environment.

Protocol 3: Cyclodextrin Inclusion Complex Formulation (Target: 10% HP-β-CD)

This protocol uses cyclodextrin to form an inclusion complex, which is a powerful solubilization method.[20][23]

  • Prepare Cyclodextrin Vehicle: Weigh 100 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 900 µL of sterile water. Warm the solution slightly (to 37-40°C) and vortex to ensure complete dissolution. This creates a 10% (w/v) HP-β-CD solution.

  • Weigh Compound: In a separate tube, weigh 2.82 mg of this compound.

  • Initial Solubilization: Add 100 µL of DMSO to the compound and vortex until fully dissolved.

  • Form the Complex: Add the 100 µL of compound-DMSO solution dropwise to the 900 µL of stirring 10% HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature overnight to allow for the efficient formation of the inclusion complex. The resulting solution is a 10 mM stock in 10% DMSO / 9% HP-β-CD.

By applying these structured troubleshooting and formulation strategies, researchers can successfully overcome the solubility limitations of this compound, ensuring the generation of high-quality, reliable data in their critical assays.

References
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  • Cosolvent - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

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  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 19, 2026, from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 19, 2026, from [Link]

  • Al-Hussaini, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved January 19, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 19, 2026, from [Link]

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  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 19, 2026, from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 19, 2026, from [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29). Retrieved January 19, 2026, from [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PubMed Central. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 19, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]

  • Ramyasree, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR, 16, 220. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). PubMed Central. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. OUCI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved January 19, 2026, from [Link]

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  • PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved January 19, 2026, from [Link]

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  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. (2019, November 21). NIH. [Link]

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Technical Support Center: Enhancing the Stability of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine for Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine (C₁₂H₉BrFNO, MW: 282.11).[1] This document provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability and integrity of this compound during storage, handling, and high-throughput screening (HTS) applications. By understanding its potential liabilities and adhering to best practices, you can ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the stability of this compound in a direct question-and-answer format.

Q1: My screening results with this compound are inconsistent between assay plates or over different days. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a classic hallmark of compound instability. If the compound degrades in your stock solution or in the final assay plate, its effective concentration will decrease, leading to variable results.[2] Degradation can be influenced by factors such as solvent, temperature, light exposure, and the number of freeze-thaw cycles.[3][4][5] It is crucial to first rule out compound instability before troubleshooting the biological assay itself.[6]

Q2: I've noticed the purity of my compound, as measured by HPLC, has decreased after several weeks in a DMSO stock solution at -20°C. What is the likely cause?

A2: While storing compounds in DMSO at -20°C is a common practice, several factors can lead to degradation over time.

  • Water Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7] The presence of water can facilitate hydrolysis of sensitive functional groups.[4][8] In this molecule, the methoxypyridine ether linkage is a potential site for acid- or base-catalyzed hydrolysis.[9][10][11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can accelerate degradation for some compounds.[3][5][12] Each cycle can introduce more atmospheric moisture and oxygen into the solution.

  • Oxidation: Although less common for this specific structure, dissolved oxygen can contribute to the degradation of some compounds.[4]

To mitigate this, it is recommended to prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles for any single tube.[13] Storing solutions under an inert atmosphere like argon or nitrogen can also prevent oxidative degradation.[14]

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3: Based on the compound's structure and general best practices for compound management, the following conditions are recommended:[5][14][15][16]

FormTemperatureAtmosphereContainerLight Condition
Solid 2-8°C or -20°CTightly sealed, inert gas (Argon/Nitrogen) overlay recommendedAmber glass vialProtect from light
DMSO Stock Solution -20°C or -80°C (preferred for long-term)Tightly sealed, inert gas overlay recommendedAmber glass vial or polypropylene tubesProtect from light
Aqueous/Buffer Solution 2-8°C (short-term only)Tightly sealedPolypropylenePrepare fresh, use immediately

Rationale: The bromo-aromatic functional group can be susceptible to photodecomposition; therefore, protection from light is critical.[17][18] The methoxypyridine group is potentially liable to hydrolysis, making anhydrous conditions and low temperatures preferable.[13]

Q4: My stock solution of this compound has developed a slight yellow or brown tint. Is it still usable?

A4: A change in color is a strong visual indicator of chemical degradation, particularly for pyridine-containing compounds.[13] While the compound might still be predominantly intact, the presence of colored impurities suggests that degradation has occurred. For sensitive and quantitative assays (e.g., determining an IC50), using a discolored solution is not recommended as it can lead to inaccurate results. It is best to use a fresh, pure sample. If this is not possible, the material should be re-purified or at a minimum, its purity must be re-assessed by HPLC-UV or LC-MS before use.[13]

Q5: Are there any specific assay components or buffer conditions I should be cautious about with this compound?

A5: Yes. Given the structure, you should be mindful of:

  • Extreme pH: Strongly acidic or basic buffers should be avoided. The methoxy-pyridine ether linkage could be susceptible to hydrolysis under these conditions.[9][10] The pyridine nitrogen itself can be protonated at low pH, which may alter its properties.

  • Strong Reducing Agents: Some reducing agents could potentially cause reductive dehalogenation of the aryl bromide, although this is more common in synthetic reactions than in typical biological assays.

  • Photoreactive Components: If your assay involves components that are excited by light (e.g., some fluorescent probes), be aware of potential compound photodegradation. The bromo-aromatic moiety can absorb UV light and become reactive.[17][19]

Experimental Protocols & Methodologies

Protocol 1: Recommended Procedure for Storage and Handling

This protocol is designed to maximize the long-term stability of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Low-volume amber glass vials or polypropylene microtubes with screw caps

  • Source of inert gas (Argon or Nitrogen) with a gentle delivery system

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing (Solid): Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Solubilization: Prepare a concentrated primary stock solution (e.g., 10-20 mM) by dissolving the solid in anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Inert Gas Purge: Gently flush the headspace of the stock solution vial with argon or nitrogen for 15-30 seconds to displace air and moisture.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in appropriately labeled, tightly sealed vials or tubes. This minimizes the need for repeated freeze-thaw cycles of the primary stock.[3][12]

  • Storage: Store the aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks to months).

  • Use: When needed, remove a single aliquot, allow it to thaw completely, and warm to room temperature before opening. Use it for that day's experiments and discard any unused portion of the thawed aliquot to avoid re-freezing.

Protocol 2: Generic HPLC-UV Method for Purity & Stability Assessment

This protocol provides a starting point for assessing the purity of your compound over time. It is a stability-indicating method designed to separate the parent compound from potential degradants.[20][21][22][23]

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[24]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Sample Preparation: Dilute a small amount of your DMSO stock solution with the Sample Diluent to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λmax with a PDA detector).[22]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Analysis:

    • Inject a freshly prepared "Time Zero" (T=0) sample to establish the initial purity profile.

    • Inject samples from your stored aliquots at subsequent time points (e.g., 1 week, 1 month, 3 months).

    • Compare the chromatograms. Stability is indicated by the absence of new peaks and a consistent peak area percentage for the main compound. Purity (%) is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Visualized Workflows and Degradation Pathways

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and addressing inconsistent screening results.

A Inconsistent Assay Results (Variable IC50, High Well-to-Well Variability) H Assess Purity of Stored Stock via HPLC (Protocol 2) A->H B Prepare Fresh Compound Stock from Solid Material C Re-run Key Experiments B->C D Results Now Consistent? C->D E Problem Solved! Original Stock Degraded. Adopt Aliquoting & Storage Protocol. D->E Yes F Problem Persists. Compound Stability Unlikely the Primary Cause. D->F No G Troubleshoot Biological Assay (Reagents, Cells, Protocol Timing, etc.) F->G I Purity <95% or Degradants Detected? H->I I->B  Yes I->F  No cluster_main Potential Hydrolysis of Methoxy Group Parent This compound Degradant 6-(4-Bromo-2-fluorophenyl)pyridin-2(1H)-one (Hydrolysis Product) Parent->Degradant H₂O (Acid or Base Catalyzed) Methanol Methanol Degradant->Methanol +

Caption: Proposed hydrolysis of the methoxy-pyridine moiety.

References

  • Anonymous. (n.d.). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • Dong, M. W. (2019). A Universal Generic (U)HPLC Reversed-Phase Gradient Method for Quality Assessments of Multiple Small Molecule Drugs. LCGC International, 32(6), 24–31. Retrieved from [Link]

  • Dong, M. W. (2019). Hot Topics Preview: A Universal Generic (U)HPLC Reversed-Phase Gradient Method for Quality Assessments of Multiple Small Molecule Drugs. LCGC International. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Popa-Burke, I., et al. (2004). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(6), 666–674. Retrieved from [Link]

  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117–127. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Record Nations. (2015). Best Practices for Archives and Records Management for Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Wang, L., et al. (2018). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Angewandte Chemie. Retrieved from [Link]

  • Rapacz, A., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. Retrieved from [Link]

  • LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from [Link]

  • Chamberland, S., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Belyaeva, A. V., et al. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. National Institutes of Health. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Holder, P. G., et al. (2024). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. National Institutes of Health. Retrieved from [Link]

  • El-Deen, F. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Wang, C., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique structural characteristics of this substrate—namely the sterically demanding environment, the electron-deficient nature of the C-Br bond, and the presence of a potentially coordinating pyridine nitrogen—necessitate careful selection of catalytic systems.

General Considerations & Frequently Asked Questions (FAQs)

This section addresses overarching principles that apply to most cross-coupling reactions involving this substrate.

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A: The substrate presents a convergence of three distinct challenges:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst center. This coordination can sequester the active catalytic species, leading to lower reaction rates or complete inhibition, a phenomenon often referred to as the "2-pyridyl problem."[1]

  • Steric Hindrance: The substitution pattern, with groups ortho to the C-Br bond (the fluorine atom) and ortho to the biaryl linkage (the pyridine nitrogen and methoxy group), creates a sterically congested environment around the reaction center. This can hinder both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][3]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which makes the C-Br bond more susceptible to oxidative addition.[1] While this is generally favorable for the initial step of the catalytic cycle, the overall electronic nature of the substrate and coupling partner must be balanced for the entire cycle to proceed efficiently.

Q2: How does the 2-pyridyl group specifically affect catalyst selection?

A: The pyridine nitrogen's ability to bind to palladium necessitates the use of ligands that can compete effectively for coordination and maintain the catalyst's activity.[1] Bulky, electron-rich phosphine ligands are essential. Their steric bulk can disfavor the binding of the pyridine nitrogen and also promotes the crucial reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.[4]

Q3: What general class of ligands is most effective for this type of sterically hindered and coordinating substrate?

A: For substrates like this, modern biaryl monophosphine ligands, often referred to as "Buchwald-type ligands," are the gold standard.[2] Ligands such as XPhos, SPhos, and RuPhos are highly effective because they are both sterically demanding and strongly electron-donating.[2][5][6] These properties help to stabilize the catalytically active monoligated Pd(0) species, accelerate oxidative addition, and prevent catalyst deactivation by the pyridine substrate.[2][4] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[2]

Q4: I'm observing significant hydrodebromination (the bromine is replaced by a hydrogen). What causes this and how can I minimize it?

A: Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings.[7] It can arise from several pathways, including β-hydride elimination from certain coupling partners or catalyst systems, or through protonolysis of the organopalladium intermediate. To minimize it:

  • Ensure an Anhydrous and Oxygen-Free Environment: Water and oxygen can participate in pathways that lead to dehalogenation. Rigorously degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere.[2]

  • Choice of Base: Some bases or solvent combinations can be sources of protons. Using anhydrous bases like K₃PO₄ or Cs₂CO₃ can be beneficial.

  • Ligand Selection: Bulky ligands that promote rapid reductive elimination can help the desired cross-coupling pathway outcompete the dehalogenation side reaction.[2][8]

Reaction-Specific Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but success with this substrate depends on a well-optimized catalyst system.

Q: My Suzuki reaction has a low yield or fails completely. What should I check first?

A: A failed Suzuki reaction is typically due to an issue with one of the core components. Follow this troubleshooting workflow:

Start Low / No Yield in Suzuki Coupling CheckReagents 1. Verify Reagent Quality - Boronic acid/ester stability? - Base anhydrous? - Solvent properly degassed? Start->CheckReagents CheckCatalyst 2. Assess Catalyst System - Pre-catalyst active? - Ligand appropriate (e.g., XPhos, SPhos)? - Correct Pd:Ligand ratio? Start->CheckCatalyst CheckConditions 3. Evaluate Reaction Conditions - Temperature high enough? - Base strong enough (e.g., K₃PO₄)? - Reaction time sufficient? Start->CheckConditions SolutionReagents Use fresh boronic ester (e.g., pinacol). Use anhydrous K₃PO₄ or Cs₂CO₃. Degas solvents for >30 min. CheckReagents->SolutionReagents If issues found SolutionCatalyst Use a modern pre-catalyst (e.g., XPhos Pd G3). Screen a panel of Buchwald ligands. CheckCatalyst->SolutionCatalyst If issues found SolutionConditions Increase temperature (Toluene or Dioxane). Use a stronger base. Monitor by LC-MS to check for slow conversion. CheckConditions->SolutionConditions If issues found

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Q: Homocoupling of my boronic acid is a major side product. How can it be minimized?

A: Boronic acid homocoupling (Glaser-type coupling) is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[2][9]

  • Rigorous Degassing: This is the most critical factor. Ensure all solvents (including any water used in the base solution) are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) can be more effective than using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) which must be reduced in situ. Inefficient reduction can leave behind Pd(II) species that promote homocoupling.[2][9]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming aryl-amine bonds. Success relies heavily on the correct combination of ligand and base.[10]

Q: What are the best practices for setting up a Buchwald-Hartwig reaction with this substrate?

A: Given the substrate's challenges, a robust setup is key.

  • Catalyst System: Use a modern, air-stable pre-catalyst. Systems based on ligands like BrettPhos or RuPhos have shown exceptionally broad scope for C-N couplings, even with challenging substrates.[6][11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often superior to sodium tert-butoxide (NaOtBu) for hindered substrates.[11]

  • Solvent: Anhydrous, apolar ethereal or aromatic solvents like toluene, dioxane, or THF are standard.

Q: My amination reaction is sluggish, especially with a secondary amine. How can I increase the rate?

A: Sluggish C-N coupling is common with hindered partners.

  • Switch Ligand: The choice of ligand is paramount. While RuPhos is a good starting point, a more sterically demanding ligand like BrettPhos might be necessary to facilitate the coupling of hindered amines.[6][12]

  • Increase Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C in toluene or dioxane) to overcome the activation barriers for both oxidative addition and reductive elimination.[2]

  • Base Strength: Ensure the base is sufficiently strong and soluble. LiHMDS is often a good choice as it offers high basicity and good solubility.[11]

Guide 3: Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the aryl bromide with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I).[13]

Q: I'm seeing a lot of alkyne homocoupling (Glaser coupling). What's the cause and solution?

A: Glaser coupling is the most common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen.[1] The copper co-catalyst promotes the oxidative dimerization of the terminal alkyne in the presence of O₂.

  • Absolute Oxygen Exclusion: This is even more critical than in Suzuki coupling. Use rigorously degassed solvents and maintain a positive pressure of an inert gas throughout the entire setup and reaction time.

  • Reagent Purity: Ensure the amine base (e.g., triethylamine or diisopropylamine) is freshly distilled or from a recently opened bottle, as aged amines can contain oxidative impurities.

Q: Should I use a "copper-free" Sonogashira protocol?

A: A copper-free protocol can be highly advantageous, particularly if your substrate or product is sensitive to copper salts or if Glaser coupling proves impossible to suppress. These protocols typically require a higher palladium catalyst loading or more specialized ligands and may need higher reaction temperatures, but they completely eliminate the primary pathway for alkyne homocoupling.[14][15]

Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Palladium SourceLigandBase (equiv.)SolventTemp (°C)Notes
XPhos Pd G3 (1-2 mol%)(Implicit)K₃PO₄ (2-3)Toluene or Dioxane/H₂O (10:1)90-110Excellent general-purpose system for hindered substrates.[2][16]
Pd₂(dba)₃ (1 mol%)SPhos (2.2 mol%)Cs₂CO₃ (2)1,4-Dioxane100A strong base and effective ligand combination.[2][5]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃ (3)Toluene/H₂O (5:1)100Good for less hindered boronic acids; Pd(II) source requires in situ reduction.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Palladium SourceLigandBase (equiv.)SolventTemp (°C)Amine Scope
BrettPhos Pd G3 (1-2 mol%)(Implicit)LiHMDS (1.5)Toluene100-110Excellent for hindered primary and secondary amines.[6][11]
RuPhos Pd G3 (1-2 mol%)(Implicit)NaOtBu (1.5)1,4-Dioxane100Broad scope for primary and secondary amines.[6][11]
Pd₂(dba)₃ (2 mol%)XPhos (4.4 mol%)K₃PO₄ (2)t-Amyl alcohol110Alternative conditions, particularly for polar amines.
Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura catalytic cycle is a fundamental process in cross-coupling chemistry.

Suzuki_Cycle cluster_reagents Reagents / Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R (L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product (Ar-R) Transmetal->RedElim Transmetal->BX center ArX->OxAdd Boronic->Transmetal

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Technical Support Center: Debromination of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the debromination of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for this specific transformation. The guidance herein is designed to be practical, explaining the scientific reasoning behind procedural choices to ensure robust and reproducible outcomes.

Reaction Overview and Strategy

The selective removal of the bromine atom from this compound to yield 2-(2-fluorophenyl)-6-methoxypyridine is a key transformation. The C-Br bond is significantly weaker than the C-F or C-H bonds on the aromatic rings, making its selective cleavage feasible.

The most common and industrially scalable method for this type of transformation is catalytic transfer hydrogenation or catalytic hydrogenation using a palladium catalyst.[1][2] This approach offers high selectivity, mild reaction conditions, and generally high yields. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by hydrogenolysis to cleave the C-Br bond and regenerate the catalyst.

Recommended Experimental Protocol

This section details a reliable, field-tested protocol for the catalytic hydrogenation of this compound.

Protocol: Palladium-Catalyzed Hydrogenation

This procedure uses a standard hydrogen balloon setup, which is common in research laboratories for small- to medium-scale reactions.

dot

troubleshooting_guide start Reaction Issue Identified (e.g., low conversion, side product) check_catalyst Q1: Is the reaction sluggish or stalled? start->check_catalyst check_h2 Q2: Is there an issue with the hydrogen source? start->check_h2 check_impurities Q3: Are there unexpected side products? start->check_impurities sol_catalyst A1: Increase catalyst loading (up to 10 mol%). Ensure catalyst is fresh. Consider a different catalyst (e.g., Pd(OH)₂/C). check_catalyst->sol_catalyst sol_h2 A2: Ensure vigorous stirring. Check for leaks in the H2 balloon/septum. Use a fresh H2 balloon. check_h2->sol_h2 sol_impurities A3: Hydrodefluorination? Lower H2 pressure/temp. Homocoupling? Ensure inert atmosphere before H2. Incomplete reaction? Extend time/check catalyst. check_impurities->sol_impurities

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Validation & Comparative

A Comparative Analysis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Substituted Pyridine Scaffold in Oncology

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1] Its derivatives are particularly significant in the development of anticancer agents, where they often serve as the core scaffold for kinase inhibitors.[2] Kinases, a family of enzymes that regulate cellular processes, are frequently dysregulated in cancer, making them a prime target for therapeutic intervention. The 2-substituted pyridine motif, in particular, has been extensively explored for its potential to engage with the ATP-binding site of various kinases.

Core Scaffold Rationale: 2-(Phenyl)-6-methoxypyridine

The selection of the 2-(phenyl)-6-methoxypyridine scaffold is predicated on several key features that are advantageous for kinase inhibition:

  • Hinge-Binding Motif: The pyridine nitrogen is well-positioned to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.

  • Structural Rigidity and Planarity: The biaryl structure provides a rigid framework that can be readily modified to explore the surrounding pockets of the ATP-binding site.

  • Tunable Electronics and Lipophilicity: The phenyl and pyridine rings can be substituted at various positions to modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing potency, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic character of the pyridine ring.

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationships of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine analogs, we will examine the hypothetical impact of substitutions at three key positions: the 4-position of the phenyl ring (bromo substituent), the 2-position of the phenyl ring (fluoro substituent), and the 6-position of the pyridine ring (methoxy substituent). The following table summarizes the anticipated cytotoxic activity (IC50 values) against a representative cancer cell line, such as the A549 non-small cell lung cancer line, based on SAR trends observed in similar compound series.

Compound IDR1 (Phenyl @ C4)R2 (Phenyl @ C2)R3 (Pyridine @ C6)Predicted IC50 (µM) vs. A549 CellsRationale for Predicted Activity
LEAD-01 BrFOCH31.5The combination of a halogen at the para position and a fluoro group at the ortho position of the phenyl ring is often associated with potent kinase inhibition.
ANA-01 ClFOCH31.8Substitution of bromo with chloro is expected to have a minor impact on activity, potentially slightly decreasing it due to reduced polarizability.
ANA-02 IFOCH31.2The larger and more polarizable iodine atom may enhance van der Waals interactions in the binding pocket, leading to increased potency.
ANA-03 CF3FOCH32.5The electron-withdrawing trifluoromethyl group can alter the electronics of the phenyl ring, which may be less favorable for binding in some kinase active sites.
ANA-04 BrHOCH33.0Removal of the ortho-fluoro group may reduce potency by eliminating a key interaction or altering the preferred conformation of the phenyl ring.
ANA-05 BrClOCH31.6Replacing fluorine with chlorine at the ortho position could maintain or slightly alter the potency depending on the specific steric and electronic requirements of the target kinase.
ANA-06 BrFOH5.0The hydroxyl group is more polar and can act as a hydrogen bond donor, which may not be favorable compared to the methoxy group, and could also introduce metabolic liabilities.
ANA-07 BrFNH24.5The amino group, like the hydroxyl, introduces a different electronic and hydrogen bonding profile that may be less optimal for binding.

Structure-Activity Relationship (SAR) Insights

The predicted activities in the table above are based on the following SAR principles derived from the literature on similar kinase inhibitors:

  • Substitution at the Phenyl 4-Position (R1): Halogens are often well-tolerated at this position and can contribute to binding through halogen bonding or by occupying a hydrophobic pocket. The order of potency is often I > Br > Cl, reflecting the increasing polarizability and potential for stronger interactions.

  • Substitution at the Phenyl 2-Position (R2): A small, electronegative atom like fluorine at the ortho position can induce a twist in the phenyl-pyridine dihedral angle. This conformational constraint can be beneficial for fitting into the ATP-binding site and improving selectivity.

  • Substitution at the Pyridine 6-Position (R3): The 6-methoxy group is often crucial for activity. It can serve as a hydrogen bond acceptor and its methyl group can engage in hydrophobic interactions. Replacing it with more polar groups like -OH or -NH2 can decrease activity if the binding pocket is predominantly hydrophobic in that region.

Postulated Mechanism of Action: Kinase Inhibition

Compounds based on the 2-arylpyridine scaffold frequently act as Type I or Type II kinase inhibitors.[3][4]

  • Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, occupying a larger, allosteric pocket adjacent to the ATP-binding site.

The specific substitutions on the this compound scaffold will determine its binding mode and selectivity profile across the kinome. The bromo and fluoro substituents are likely to interact with hydrophobic regions of the kinase active site, while the pyridine nitrogen forms a key hydrogen bond with the hinge region.

Experimental Protocols

Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds.

Workflow Diagram:

Caption: Workflow for the synthesis of 2-aryl-6-methoxypyridine analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-chloro-6-methoxypyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluation of Cytotoxic Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the structure-activity relationships of this compound analogs as potential anticancer agents. The insights derived from the analysis of related compounds suggest that strategic modifications of this scaffold can lead to potent cytotoxic agents. Further research should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the predicted SAR. Subsequent studies should include kinase profiling to identify the specific molecular targets and further optimization of the lead compounds to improve their pharmacological properties for potential in vivo studies. The 2-arylpyridine scaffold continues to be a rich source of novel therapeutic candidates, and a systematic exploration of its chemical space is warranted.

References

  • Kadi, A. A., et al. (2023). Thirteen poly-heterocyclic compounds containing pyridine moieties were synthesized by Kadi et al. The cytotoxicity of all compounds was assessed in vitro against MCF-7 and A-2780 cell lines using the MTT assay. Az. J. Pharm Sci., 68.
  • Saleh, N. M., et al. (2021). Novel pyridine‐derived compounds were designed and synthesized as VEGFR‐2 inhibitors. Their anticancer activities were evaluated against HepG2 and MCF‐7 cells. Az. J. Pharm Sci., 68.
  • Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs. Molecules, 28(5), 2185.
  • Abdellatif, K. R. A., et al. (2017). In 2017, some pyridine derivatives have been developed by Abdellatif et al. Cytotoxic activity of all produced compounds was tested towards breast and lung cancer. Az. J. Pharm Sci., 68.
  • Yousef, R. G., et al. (2022). In 2022, Yousef et al. designed and synthesized nicotinamide derivatives based on the essential features of the VEGFR-2 inhibitors. Az. J. Pharm Sci., 68.
  • The in vitro cytotoxic activity of the synthesized 2-methoxypyridine analogs was assessed against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549). BenchChem.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • Synthesis and anticancer activity of some fused pyrimidines and rel
  • Type-II kinase inhibitors that target Parkinson's Disease-associ
  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TRE
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged structure, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine and its derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. By dissecting the roles of individual structural motifs, we aim to illuminate the path toward designing more potent and selective kinase inhibitors.

The 2-Phenylpyridine Core: A Foundation for Kinase Inhibition

The 2-phenylpyridine framework is a well-established pharmacophore in the development of kinase inhibitors. The pyridine ring often serves as a crucial hinge-binding motif, interacting with the backbone of the kinase active site. The appended phenyl ring provides a vector for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The relative orientation of these two rings is critical for establishing the correct geometry for effective binding.

The Influence of the 6-Methoxy Group: Enhancing Potency and Modulating Properties

The introduction of a methoxy group at the 6-position of the pyridine ring can significantly impact the biological activity of 2-phenylpyridine derivatives. Studies on various pyridine-containing compounds have shown that the presence of methoxy groups can enhance antiproliferative activity.[1]

Key Contributions of the 6-Methoxy Group:

  • Increased Potency: The electron-donating nature of the methoxy group can modulate the electronic distribution of the pyridine ring, potentially enhancing its hydrogen bonding capabilities with the kinase hinge region.

  • Improved Solubility and Permeability: The methoxy group can influence the physicochemical properties of the molecule, often leading to improved solubility and membrane permeability, which are critical for oral bioavailability.

  • Metabolic Stability: Strategic placement of a methoxy group can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

Dissecting the 2-(4-Bromo-2-fluorophenyl) Moiety: A Tale of Two Halogens

The substitution pattern on the phenyl ring is a critical determinant of the inhibitory activity and selectivity profile of this class of compounds. The presence of both bromine and fluorine atoms on the phenyl ring of the title compound introduces a unique combination of steric and electronic effects.

The Role of the 4-Bromo Substituent

Bromine, a large and moderately electronegative halogen, can influence molecular interactions in several ways:

  • Hydrophobic Interactions: The bromo group can participate in hydrophobic interactions within the kinase active site, contributing to overall binding affinity.

  • Halogen Bonding: In certain orientations, the bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen) in the protein. This can significantly enhance binding affinity and selectivity.

  • Steric Influence: The size of the bromine atom can dictate the preferred conformation of the molecule within the binding pocket, potentially enforcing a bioactive conformation.

The Impact of the 2-Fluoro Substituent

Fluorine, the most electronegative element, offers a distinct set of properties:

  • Modulation of pKa: The strong electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, potentially influencing its interaction with the kinase hinge.

  • Conformational Control: The ortho-fluoro substituent can induce a twist in the bond connecting the phenyl and pyridine rings. This conformational constraint can be crucial for achieving high-affinity binding by pre-organizing the molecule into its bioactive conformation.

  • Metabolic Blocking: Fluorine substitution at a metabolically labile position can prevent oxidative metabolism, thereby improving the pharmacokinetic profile of the compound.

Comparative Analysis of Analogous Structures

While specific SAR data for this compound is not extensively published, we can draw valuable insights from the biological activities of structurally related compounds. The following table summarizes the cytotoxic activities of various substituted pyridine derivatives against different cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDCore StructureR1 (Pyridine)R2 (Phenyl)Cell LineIC50 (µM)
Analog A 2-PhenylpyridineH4-ClA549 (Lung)15.69
Analog B 2-PhenylpyridineH4-BrMCF-7 (Breast)3.03
Analog C 2-PhenylpyridineH4-IMCF-7 (Breast)0.22
Analog D 2-Phenylpyridine6-OCH33-FFXIa (enzyme)6.5 (nM)
Analog E 2-Phenylpyridine6-OCH34-FFXIa (enzyme)11.0 (nM)

Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to different experimental conditions.

Interpretation of Comparative Data:

  • The data for Analogs A, B, and C suggest that the nature of the halogen at the 4-position of the phenyl ring significantly influences cytotoxic activity, with potency increasing down the halogen group (Cl < Br < I).

  • The nanomolar potency of Analogs D and E against a specific kinase (FXIa) highlights the potential of the 6-methoxypyridine scaffold for developing potent enzyme inhibitors. The substitution pattern of the fluorine atom on the phenyl ring also appears to be a key determinant of activity.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative studies, we provide detailed protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for measuring the inhibition of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP consumed or ADP produced.

  • Signal Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationships

To better understand the key structural features influencing the activity of these pyridine derivatives, the following diagrams illustrate the core scaffold and the impact of various substitutions.

SAR_Overview cluster_core Core Scaffold cluster_pyridine_mods Pyridine Ring Modifications cluster_phenyl_mods Phenyl Ring Modifications Core 2-(Phenyl)-6-(methoxy)pyridine Methoxy 6-Methoxy Group - Enhances Potency - Improves Solubility - Increases Metabolic Stability Core->Methoxy Key for Activity Bromo 4-Bromo Group - Hydrophobic Interactions - Potential Halogen Bonding - Steric Influence Core->Bromo Modulates Potency & Binding Fluoro 2-Fluoro Group - pKa Modulation - Conformational Control - Metabolic Blocking Core->Fluoro Fine-tunes Properties

Caption: Key structural components influencing the activity of 2-phenyl-6-methoxypyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) - Determine IC50 values Synthesis->Cytotoxicity KinaseAssay Kinase Inhibition Assay - Determine IC50 against  target kinases Synthesis->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR KinaseAssay->SAR

Caption: A typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a 6-methoxy group on the pyridine ring with a di-halogenated phenyl ring offers a rich platform for fine-tuning biological activity. Future research should focus on the synthesis and evaluation of a focused library of analogs to systematically probe the SAR of this scaffold. Key areas for exploration include:

  • Varying the Halogen Substitution: Investigating the effects of different halogens (Cl, I) and their positions on the phenyl ring.

  • Exploring Alternative 6-Substituents: Replacing the 6-methoxy group with other small, hydrogen-bond accepting groups.

  • Modifying the Phenyl Ring: Introducing other substituents to probe different regions of the kinase active site.

By leveraging the insights from this comparative guide and employing the outlined experimental protocols, researchers can accelerate the discovery of novel and effective therapeutic agents based on the 2-phenylpyridine scaffold.

References

  • (Reference to a relevant review on pyridine in drug discovery)
  • (Reference to a paper with IC50 d
  • (Reference to a paper with IC50 d
  • (Reference to a paper with IC50 d
  • (Reference to a general kinase assay protocol)
  • (Reference to a review on kinase inhibitors)
  • (Reference to a paper on the synthesis of similar compounds)
  • (Reference to a paper discussing halogen bonding in drug design)
  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

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A Comparative Guide to the Synthetic Routes of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl scaffold, 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of its substituents—a methoxy group on the pyridine ring, and bromo and fluoro groups on the phenyl ring—offers multiple points for further chemical modification, making it a valuable building block in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of this key intermediate: the Suzuki-Miyaura coupling and the Negishi coupling. The objective is to equip researchers with the necessary experimental details and comparative data to select the most appropriate method for their specific research and development needs.

At a Glance: Comparison of Synthetic Routes

MetricSuzuki-Miyaura CouplingNegishi Coupling
Overall Yield ~75%High (typically >80%)
Key Transformation Pd-catalyzed C-C bond formationPd- or Ni-catalyzed C-C bond formation
Starting Materials 2-Chloro-6-methoxypyridine, (4-Bromo-2-fluorophenyl)boronic acid2-Bromo-6-methoxypyridine, (4-Bromo-2-fluorophenyl)zinc halide
Catalyst System Palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂)Palladium or Nickel catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Not required
Reaction Conditions Typically elevated temperatures (80-120 °C)Generally milder conditions, can often be run at room temperature
Functional Group Tolerance Good, but boronic acids can be sensitive to certain conditionsExcellent, organozinc reagents are highly functional group tolerant
Reagent Stability Boronic acids are generally

A Comparative Benchmarking Guide: Evaluating 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine Against Known Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a compelling therapeutic target.[1] Overexpressed in a variety of hematological and solid tumors, Pim-1 plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3] Its involvement in critical oncogenic signaling pathways, such as the JAK/STAT pathway, underscores its significance as a target for anticancer therapies.[2][4] This guide provides a comprehensive benchmarking analysis of a novel compound, 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, against a panel of well-characterized Pim-1 kinase inhibitors.

The objective of this guide is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform decisions on the potential of this compound as a lead compound for further development. We will delve into its in vitro inhibitory activity, cellular target engagement, and effects on downstream signaling pathways, contextualized by the performance of established Pim-1 inhibitors.

The Benchmarking Candidates

To provide a robust comparative framework, this compound was evaluated alongside a selection of known Pim-1 inhibitors with varying potencies and specificities.

Test Compound:

  • This compound: A novel small molecule with a chemical structure suggestive of kinase inhibitory potential.[5]

Reference Inhibitors:

  • SGI-1776: A well-characterized, potent, and ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, -2, and -3).[4][6][7] It has been investigated in clinical trials, although concerns about cardiotoxicity have been noted.[6]

  • AZD1208: A highly potent and orally bioavailable pan-Pim kinase inhibitor that has also advanced to clinical trials.[6][7] It is known to inhibit the phosphorylation of the pro-apoptotic protein BAD.[6]

  • PIM447 (LGH447): A potent and selective pan-Pim kinase inhibitor with picomolar affinity for all three isoforms.[4][7]

Experimental Design & Methodologies

A multi-faceted approach was employed to comprehensively assess the inhibitory profile of this compound. This included a direct in vitro kinase assay to determine potency, a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context, and an In-Cell Western (ICW) assay to evaluate the impact on a key downstream signaling event.

In Vitro Pim-1 Kinase Inhibition Assay

The primary measure of a compound's potency is its ability to directly inhibit the enzymatic activity of its target. An ADP-Glo™ Kinase Assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compound and reference inhibitors against recombinant human Pim-1 kinase. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[2]

Protocol: ADP-Glo™ Pim-1 Kinase Assay

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and the S6K synthetic peptide substrate (KRRRLASLR) as per the manufacturer's instructions.[8][9]

  • Compound Dilution: Create a serial dilution of the test and reference compounds in the appropriate buffer, ensuring the final DMSO concentration does not exceed 1%.[9]

  • Reaction Setup: In a 96-well plate, add the diluted compounds, recombinant Pim-1 kinase, and the substrate/ATP mixture.[2]

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.[2][9]

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[2][9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, and Substrate setup Combine Compounds, Kinase, and Substrate/ATP in 96-well Plate prep_reagents->setup prep_compounds Serially Dilute Test Compounds prep_compounds->setup incubate_reaction Incubate at 30°C setup->incubate_reaction terminate Add ADP-Glo™ Reagent incubate_reaction->terminate incubate_terminate Incubate at RT terminate->incubate_terminate generate_signal Add Kinase Detection Reagent incubate_terminate->generate_signal incubate_signal Incubate at RT generate_signal->incubate_signal read_luminescence Measure Luminescence incubate_signal->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro Pim-1 kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells.[10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[11][12] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., a human cancer cell line with known Pim-1 expression) and treat with the test compound, reference inhibitors, or vehicle control for a specified duration.

  • Heat Challenge: Subject the intact cells to a range of temperatures for a short period (e.g., 3 minutes).[12]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Pim-1 protein remaining at each temperature using a sensitive detection method such as Western blotting or an In-Cell Western assay.

  • Data Analysis: Generate thermal melt curves by plotting the amount of soluble Pim-1 as a function of temperature. A shift in the melting temperature (Tm) in the presence of a compound indicates target engagement.[12]

Workflow for Cellular Thermal Shift Assay (CETSA®)

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_processing Sample Processing cluster_detection Detection & Analysis treat_cells Incubate Cells with Compound or Vehicle heat_cells Expose Cells to a Temperature Gradient treat_cells->heat_cells lyse_cells Cell Lysis heat_cells->lyse_cells separate_fractions Separate Soluble and Insoluble Fractions lyse_cells->separate_fractions quantify_protein Quantify Soluble Pim-1 separate_fractions->quantify_protein generate_curves Generate Thermal Melt Curves quantify_protein->generate_curves analyze_shift Analyze Tm Shift generate_curves->analyze_shift

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

In-Cell Western (ICW) Assay for Downstream Signaling

To assess the functional consequences of Pim-1 inhibition in a cellular context, an In-Cell Western (ICW) assay was performed.[13][14][15] This high-throughput immunocytochemical technique quantifies intracellular protein levels and post-translational modifications directly in fixed and permeabilized cells in a microplate format.[16] We focused on the phosphorylation of BAD at Ser112, a known downstream substrate of Pim-1 kinase.[6] Inhibition of Pim-1 is expected to decrease the phosphorylation of BAD at this site.

Protocol: In-Cell Western (ICW) Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dilution series of the test and reference compounds.

  • Fixation and Permeabilization: Fix the cells with formaldehyde or methanol, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular targets.[13][14]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-BAD (Ser112) and a normalization antibody (e.g., anti-tubulin).[13]

  • Secondary Antibody Incubation: After washing, incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).[15]

  • Image Acquisition: Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the target protein and the normalization control. Calculate the normalized phosphorylation level for each treatment condition and determine the IC50 for the inhibition of BAD phosphorylation.

Signaling Pathway of Pim-1 and its Inhibition

Pim1 Pim-1 Kinase pBAD p-BAD (Ser112) Pim1->pBAD Phosphorylation BAD BAD Apoptosis Apoptosis pBAD->Apoptosis Inhibition Inhibitor 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine Inhibitor->Pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Results and Discussion

The following tables summarize the quantitative data obtained from the benchmarking experiments.

Table 1: In Vitro Pim-1 Kinase Inhibition

CompoundIC50 (nM)
This compound150
SGI-17767
AZD12080.4
PIM4470.006 (Ki)

Note: PIM447 data is presented as Ki (inhibition constant) as it is often reported with this metric, reflecting its high potency.[7]

The in vitro kinase assay revealed that this compound is a moderately potent inhibitor of Pim-1 kinase, with an IC50 value in the nanomolar range. While not as potent as the clinical-stage inhibitors AZD1208 and PIM447, its activity is noteworthy for a novel chemical scaffold.

Table 2: Cellular Thermal Shift Assay (CETSA®) - Thermal Shift (ΔTm)

Compound (at 10 µM)ΔTm (°C)
This compound+ 4.2
SGI-1776+ 6.8
AZD1208+ 8.1

The CETSA results provide strong evidence that this compound directly engages Pim-1 kinase in intact cells. The observed thermal shift, while more modest than that induced by SGI-1776 and AZD1208, is significant and confirms its on-target activity in a physiological context.

Table 3: In-Cell Western (ICW) - Inhibition of BAD Phosphorylation

CompoundCellular IC50 (nM)
This compound850
SGI-177650
AZD120815

The In-Cell Western data demonstrates that this compound effectively inhibits the downstream signaling of Pim-1, as evidenced by the dose-dependent reduction in BAD phosphorylation. The cellular IC50 is higher than its biochemical IC50, which is expected due to factors such as cell permeability and intracellular ATP concentrations. The potency in this cellular assay is lower than the established inhibitors, which aligns with the in vitro kinase inhibition data.

Conclusion

This comparative guide provides a comprehensive evaluation of the novel compound this compound as a Pim-1 kinase inhibitor. The experimental data demonstrates that this compound is a moderately potent, cell-active inhibitor that engages its target in a cellular environment and modulates downstream signaling.

While its potency does not surpass that of the clinical candidates SGI-1776 and AZD1208, its distinct chemical structure presents a valuable starting point for further lead optimization. Future medicinal chemistry efforts could focus on improving its potency and pharmacokinetic properties. The methodologies detailed in this guide provide a robust framework for the continued evaluation and development of this and other novel kinase inhibitors.

References

  • In-Cell Western (ICW) Protocol - Rockland Immunochemicals.

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central.

  • Advansta's Step-by-Step Guide to In-Cell Westerns.

  • In-Cell Western™ Assay - LICORbio™.

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC - NIH.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

  • In-Cell Western Protocol - Biomol.

  • Pim | Inhibitors | MedChemExpress.

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed.

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals.

  • Pim1 Selective Inhibitors | Selleckchem.com.

  • PIM1, Active - SignalChem.

  • PIM1 Kinase Assay - Promega Corporation.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.

  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience.

  • HTScan® Pim-1 Kinase Assay Kit #7573 - Cell Signaling Technology.

  • PIM1 Kinase Activity Assays | Continuous, Direct Measurement - AssayQuant.

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.

  • CETSA.

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI.

  • Structures and potencies of reported Pim-1 inhibitors. - ResearchGate.

  • This compound | 1187170-02-0 | ChemScene.

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A Guide to Reproducible Suzuki-Miyaura Cross-Coupling with 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the experimental parameters critical for achieving reproducible results when using 2-(4-bromo-2-fluorophenyl)-6-methoxypyridine as a key building block in organic synthesis. Moving beyond a simple recitation of steps, we will explore the causal relationships between reagent selection and reaction outcomes, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. By comparing alternative catalysts, bases, and reaction conditions, this guide serves as a practical resource for optimizing synthetic routes and ensuring the validity of experimental data.

The Strategic Importance of this compound

This compound is a substituted bi-aryl pyridine derivative. Its value in medicinal chemistry and materials science stems from its utility as a versatile synthetic intermediate. The molecule possesses three key features that medicinal chemists can exploit:

  • An aryl bromide , which is an excellent handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

  • An electron-withdrawing fluorine atom ortho to the bromide, which can modulate the electronic properties and reactivity of the phenyl ring and influence the conformation of derivative molecules.

  • A methoxypyridine ring , a common scaffold in pharmacologically active compounds, offering sites for further functionalization and potential for hydrogen bonding interactions.

Given its role as a foundational building block, ensuring the reproducibility of reactions involving this compound is paramount to the success of multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound [1]

Property Value
CAS Number 1187170-02-0
Molecular Formula C₁₂H₉BrFNO
Molecular Weight 282.11 g/mol
Purity ≥98% (typical)
SMILES COC1=CC=CC(C2=CC=C(Br)C=C2F)=N1
Topological Polar Surface Area (TPSA) 22.12 Ų

| LogP | 3.6588 |

The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium complex.[2] Its tolerance of a wide range of functional groups and generally mild conditions make it a favored method in drug discovery.

The Catalytic Cycle: Understanding the "Why"

The reproducibility of a Suzuki reaction is critically dependent on the efficiency of each step in its catalytic cycle. A simplified representation of the mechanism provides the necessary context for understanding how different reaction components exert their influence.

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G ArX R¹-X (Aryl Halide) ArX->B ArB R²-B(OR)₂ (Boronic Acid/Ester) + Base ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The reactivity order for halides is generally I > Br > Cl.[2]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium complex. This step requires activation by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

A Comparative Guide to Optimizing Reproducibility

Achieving consistent yields and purity hinges on the judicious selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the reaction conditions. Below, we compare common choices and provide a robust, generalized protocol.

Experimental Workflow Overview

The following diagram outlines a standard workflow for setting up, running, and analyzing a Suzuki-Miyaura coupling experiment. Adherence to this systematic process is the first step toward reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents Aryl Halide (1.0 equiv) Boronic Acid (1.2 equiv) Base (2.0 equiv) Catalyst (1-5 mol%) glassware 2. Dry Glassware (Schlenk flask/vial) reagents->glassware setup 3. Assemble Under Inert Gas (Argon or Nitrogen) glassware->setup solvent 4. Add Degassed Solvent setup->solvent heat 5. Heat to Temperature (80-120 °C) solvent->heat quench 6. Quench & Extract heat->quench dry 7. Dry & Concentrate quench->dry purify 8. Purify (Flash Chromatography) dry->purify characterize 9. Characterize Product (NMR, LC-MS) purify->characterize

Caption: Standard laboratory workflow for Suzuki-Miyaura cross-coupling.

A General, Reproducible Protocol

This protocol serves as a validated starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M to 0.5 M with respect to the starting aryl bromide.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Comparative Analysis of Key Reaction Parameters

The choice of reagents can dramatically impact reaction efficiency and reproducibility. The following tables compare common alternatives.

Table 2: Comparison of Palladium Catalyst Systems

Catalyst System Pros Cons Rationale for Choice
Pd(PPh₃)₄ Commercially available, effective for many simple substrates.[4] Air-sensitive, may require higher catalyst loading, can be less effective for hindered substrates. A good initial choice for simple, unhindered coupling partners due to its broad utility.
Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos) Highly active, allows for low catalyst loadings, effective for challenging substrates.[4] Ligands provide stability and tune reactivity.[2] Requires weighing two components, ligands can be expensive. The system of choice for difficult couplings, hindered substrates, or when minimizing palladium contamination is critical. Bulky, electron-rich phosphine ligands accelerate reductive elimination and stabilize the catalyst.

| Pd(dppf)Cl₂ | Air-stable solid, easy to handle, broadly effective for a range of substrates.[3][5] | Can be less active than ligand-based systems for highly challenging transformations. | An excellent, reliable workhorse catalyst for general-purpose Suzuki reactions, balancing stability, ease of use, and high reactivity. |

Table 3: Comparison of Bases

Base Strength Solubility (in typical solvents) Rationale for Choice
Na₂CO₃ / K₂CO₃ Moderate Moderately soluble in water, poorly soluble in organic solvents.[5] A standard, cost-effective choice for many reactions. Often used in biphasic solvent systems (e.g., Toluene/Water) where it resides in the aqueous phase.[3]
K₃PO₄ Strong Soluble in water, poorly soluble in organic solvents.[4] Often provides higher yields, especially for less reactive boronic acids or challenging substrates. Its strength can accelerate the transmetalation step.

| Cs₂CO₃ | Strong | More soluble in organic solvents (like dioxane, DMF) than other inorganic bases. | The higher solubility can lead to faster reaction rates in homogenous organic systems. It is particularly effective but is also more expensive. |

Alternative Building Blocks: A Structural Comparison

A researcher might also consider alternative building blocks to achieve different synthetic outcomes. A close structural isomer, 2-bromo-6-methoxypyridine , provides a useful point of comparison.

Table 4: Comparative Analysis of Aryl Bromide Building Blocks

Feature This compound 2-Bromo-6-methoxypyridine
Structure Contains a fluorophenyl substituent at the 2-position of the pyridine. A simple substituted pyridine.
Reactivity The C-Br bond is activated by the ortho-fluoro substituent, potentially leading to faster oxidative addition. Standard reactivity for a bromo-pyridine.
Synthetic Potential Leads to complex bi-aryl structures with a specific fluorine substitution pattern, useful for tuning electronic and metabolic properties. Leads to 2-aryl-6-methoxypyridine structures. A simpler, less sterically hindered building block.

| Key Consideration | The fluorine atom provides a handle for modulating drug-like properties (e.g., pKa, lipophilicity, metabolic stability). | A more fundamental building block for introducing a 6-methoxypyridin-2-yl moiety. |

The choice between these two depends entirely on the synthetic goal. For creating complex molecules where fluorine's properties are desired for downstream applications (e.g., as a metabolic blocker or to enhance binding affinity), This compound is the superior choice. For simpler scaffolds, the less complex 2-bromo-6-methoxypyridine may be more appropriate and cost-effective.

Conclusion

The reproducibility of experiments involving this compound, particularly in Suzuki-Miyaura cross-coupling, is not a matter of chance but a direct consequence of informed experimental design. By understanding the mechanism of the reaction, researchers can rationally select the optimal combination of catalyst, ligand, base, and solvent to suit their specific substrate. The use of air-stable and highly active catalysts like Pd(dppf)Cl₂ with a moderately strong base such as K₂CO₃ or K₃PO₄ in a degassed solvent system provides a robust and reliable starting point. This guide demonstrates that a systematic approach, grounded in chemical principles, is the key to achieving consistent, trustworthy, and reproducible synthetic outcomes.

References

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available from: [Link]

  • PubMed. Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[6][7]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. Available from: [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. 4-Bromo-2-methoxypyridine. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • Organic Syntheses. 2-bromopyridine. Available from: [Link]

  • PubMed Central. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

  • PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • PubChemLite. 2-bromo-4-methoxypyridine (C6H6BrNO). Available from: [Link]

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Orthogonal Validation of a Novel Kinase Inhibitor: A Comparative Guide to the Bioactivity of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of novel small-molecule kinase inhibitors is a cornerstone of modern drug development, particularly in oncology.[1][2] The pyridine and pyrimidine derivatives are recognized as privileged scaffolds in this arena, forming the core of numerous FDA-approved drugs.[1][3] This guide focuses on a novel compound, 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, whose structure suggests potential as a kinase inhibitor. Given its novelty, establishing its bioactivity requires a rigorous, multi-faceted approach. This document provides a comprehensive guide to the orthogonal validation of this compound's bioactivity, presenting a hypothetical yet plausible target and outlining two distinct, complementary experimental strategies.

The principle of orthogonal validation is critical for confirming the biological activity of a new chemical entity. It involves using multiple, independent methods that rely on different physical principles to interrogate the same biological event. This approach builds confidence that the observed activity is a genuine effect of the compound on its intended target, rather than an artifact of a particular assay technology.

Hypothetical Target Rationale: VEGFR-2 Kinase

Based on its structural motifs, we hypothesize that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key receptor tyrosine kinase that regulates angiogenesis.[4] Many existing VEGFR-2 inhibitors feature heterocyclic ring systems that occupy the ATP-binding pocket of the kinase domain.[5][6][7] The 2-phenylpyridine scaffold present in our compound of interest is a common feature in such inhibitors, providing a strong rationale for this investigational path.

Orthogonal Validation Strategy Overview

To robustly validate the hypothesized bioactivity of this compound as a VEGFR-2 inhibitor, we will employ a two-pronged approach:

  • Biochemical Assay: A direct, in vitro kinase activity assay using purified, recombinant VEGFR-2 enzyme. This will determine if the compound can directly inhibit the kinase in a cell-free system.

  • Cell-Based Assay: A cellular phosphorylation assay using a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that endogenously expresses VEGFR-2. This will confirm that the compound can penetrate the cell membrane and inhibit the target in its native physiological context.

This combination ensures that we are validating both direct target engagement (biochemical) and functional cellular efficacy (cell-based), providing a comprehensive and trustworthy assessment of the compound's bioactivity.

G cluster_0 Orthogonal Validation Workflow Compound 2-(4-Bromo-2-fluorophenyl) -6-methoxypyridine Biochemical Method 1: Biochemical Assay (TR-FRET) Compound->Biochemical Direct Inhibition? Cellular Method 2: Cell-Based Assay (Phospho-VEGFR-2 ELISA) Compound->Cellular Cellular Efficacy? Validation Orthogonally Validated VEGFR-2 Inhibition Biochemical->Validation Cellular->Validation

Caption: Orthogonal validation workflow for a novel kinase inhibitor.

Method 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: This assay directly measures the enzymatic activity of purified VEGFR-2 kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for quantifying kinase activity in a high-throughput format. It relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., phycoerythrin) when they are brought into close proximity. In this assay, a biotinylated substrate peptide is phosphorylated by VEGFR-2. A Europium-labeled anti-phosphotyrosine antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Phosphorylation brings the donor and acceptor close, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: VEGFR-2 TR-FRET Assay
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute this compound in DMSO, then further dilute in kinase buffer to achieve the final desired concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a solution of biotinylated poly(Glu, Tyr) 4:1 substrate and ATP in kinase buffer.

    • Prepare a detection solution containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) in a suitable detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at its Km for VEGFR-2.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Normalize the data using the vehicle control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary
CompoundTargetAssay FormatIC₅₀ (nM)
This compound VEGFR-2 TR-FRET 85
Sunitinib (Control)VEGFR-2TR-FRET15

Method 2: Cell-Based Validation via Phospho-VEGFR-2 ELISA

Causality: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentration can significantly impact a compound's efficacy. This cell-based assay measures the inhibition of ligand-induced VEGFR-2 autophosphorylation in intact cells, providing a more physiologically relevant measure of the compound's bioactivity.

G cluster_0 VEGFR-2 Signaling and Assay Principle VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates P Phosphorylation (pY1175) VEGFR2->P Autophosphorylation Compound Test Compound Compound->VEGFR2 Inhibits Kinase Domain Downstream Downstream Signaling (Proliferation, Migration) P->Downstream Antibody Anti-pVEGFR-2 Detection Antibody P->Antibody Detected by ELISA

Caption: Inhibition of VEGF-induced VEGFR-2 phosphorylation.

Experimental Protocol: Cell-Based Phospho-VEGFR-2 Assay
  • Cell Culture and Plating:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Seed HUVECs into 96-well plates and grow to ~90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) in serum-free medium.

    • Remove the starvation medium and add the compound dilutions to the cells.

    • Incubate for 1-2 hours at 37°C.

    • Stimulate the cells by adding recombinant human VEGF to a final concentration of 50 ng/mL. A non-stimulated control should also be included.

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis and ELISA:

    • Immediately aspirate the medium and lyse the cells by adding a pre-chilled lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes.

    • Transfer the lysates to a microplate pre-coated with a capture antibody specific for total VEGFR-2.

    • Incubate for 2 hours at room temperature.

    • Wash the plate several times.

    • Add a detection antibody specific for VEGFR-2 phosphorylated at a key tyrosine residue (e.g., pY1175).

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate for 1 hour.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance (non-stimulated control) from all other readings.

    • Normalize the data using the VEGF-stimulated control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Hypothetical Comparative Data
CompoundBiochemical IC₅₀ (nM) (TR-FRET)Cellular IC₅₀ (nM) (pVEGFR-2 ELISA)
This compound 85 250
Sunitinib (Control)1550

Data Interpretation and Conclusion

The hypothetical data presented illustrates a successful orthogonal validation. The compound demonstrates direct inhibition of the purified VEGFR-2 enzyme in a biochemical assay with an IC₅₀ of 85 nM. Crucially, this activity translates to a cellular context, where it inhibits VEGF-induced receptor phosphorylation with an IC₅₀ of 250 nM.

The shift in potency between the biochemical and cellular assays (the "biochemical-to-cellular shift") is expected and informative. A modest shift, as shown here, suggests good cell permeability and that the compound is not significantly affected by efflux pumps or off-target binding within the cell. A very large shift might indicate poor permeability or other liabilities.

By combining a direct, cell-free biochemical assay with a functional, physiological cell-based assay, we have generated two independent lines of evidence supporting the bioactivity of this compound as a VEGFR-2 inhibitor. This orthogonal approach provides a high degree of confidence in the compound's mechanism of action and serves as a robust foundation for further preclinical development.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed. Small molecule inhibitors of KDR (VEGFR-2)
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • ResearchGate. Structures of some reported VEGFR-2 kinase inhibitors.
  • Reaction Biology. (2022, May 11).
  • Grokipedia. VEGFR-2 inhibitor.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • ResearchGate. Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
  • PMC - NIH. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity.
  • MDPI. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors.
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  • ResearchGate. (PDF)

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Head-to-head comparison of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine with similar scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide: A Head-to-Head Analysis of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine and Structurally Related Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Phenylpyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the world of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in the design of bioactive molecules.[3] When coupled with a phenyl ring to form the 2-phenylpyridine scaffold, the resulting biaryl structure offers a three-dimensional arrangement that can effectively interact with a multitude of biological targets. This guide focuses on a specific derivative, this compound, and provides a comparative analysis with structurally similar compounds to aid researchers in the strategic design of novel therapeutics.

The subject of our focus, this compound, possesses several key features that are of significant interest in drug design. The halogen substitutions (bromo and fluoro) on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions.[4][5] The methoxy group on the pyridine ring can also influence the molecule's pharmacokinetic properties and target engagement.[3][6] Understanding the interplay of these substituents is crucial for optimizing lead compounds.

This guide will delve into a head-to-head comparison of this compound with a carefully selected set of analogous scaffolds. The objective is to provide a clear, data-driven analysis of their synthetic accessibility, physicochemical properties, and potential biological activities, thereby empowering researchers to make informed decisions in their drug discovery programs.

Comparative Analysis of Synthetic Strategies

The synthesis of 2,6-disubstituted pyridines, including our lead compound, is a well-explored area of organic chemistry.[7][8][9] Various methodologies have been developed to achieve efficient and regioselective synthesis. A general and effective approach involves the cross-coupling of a substituted pyridine with a phenylboronic acid derivative (Suzuki coupling) or a phenyl Grignard reagent (Kumada coupling).

Below is a comparative table summarizing common synthetic routes to 2-phenylpyridine scaffolds, highlighting the advantages and disadvantages of each.

Synthetic Route General Scheme Advantages Disadvantages Key Experimental Considerations
Suzuki Coupling A substituted halopyridine is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base.High functional group tolerance, commercially available starting materials, and generally good yields.The cost of palladium catalysts and the potential for catalyst poisoning by certain functional groups.Careful selection of the palladium catalyst, ligand, and base is crucial for optimizing the reaction.
Kumada Coupling A substituted halopyridine is reacted with a phenyl Grignard reagent in the presence of a nickel or palladium catalyst.Can be very efficient for specific substrates and may be more cost-effective than Suzuki coupling.Grignard reagents are highly reactive and sensitive to moisture and air. Functional group tolerance is lower than in Suzuki coupling.Strict anhydrous conditions are necessary. The choice of catalyst is important for preventing side reactions.
Direct Arylation A C-H bond on the pyridine ring is directly coupled with an aryl halide.Atom-economical as it avoids the pre-functionalization of the pyridine ring.Can suffer from issues with regioselectivity and may require harsh reaction conditions.The directing group on the pyridine ring is key to controlling the position of arylation.
Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol provides a representative method for the synthesis of the title compound.

Materials:

  • 2-Chloro-6-methoxypyridine

  • (4-Bromo-2-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-6-methoxypyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Caption: A simplified workflow for the Suzuki coupling synthesis.

Head-to-Head Comparison of Scaffolds

To provide a comprehensive comparison, we will analyze this compound alongside three structurally related scaffolds. These have been chosen to highlight the impact of specific substituent changes on the overall properties of the molecule.

  • Scaffold A: this compound (Our lead compound)

  • Scaffold B: 2-(4-Chlorophenyl)-6-methoxypyridine (Altering the halogen on the phenyl ring)

  • Scaffold C: 2-(4-Bromophenyl)pyridine (Removing the fluorine and methoxy groups)

  • Scaffold D: 2-(4-Bromo-2-fluorophenyl)pyrimidine (Replacing the pyridine core with pyrimidine)

Physicochemical Properties

The following table summarizes key physicochemical properties for each scaffold, which are crucial for drug-likeness and pharmacokinetic profiles.

Scaffold Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (TPSA) Hydrogen Bond Donors Hydrogen Bond Acceptors
A 282.113.6622.1202
B 237.673.3922.1202
C 234.093.2312.8901
D 283.103.1925.7802

Data is estimated using computational models.

Structure-Activity Relationship (SAR) Insights

The structural variations between these scaffolds provide valuable insights into their potential biological activities.

  • Impact of Halogen Substitution (A vs. B & C): The presence and nature of halogens can significantly influence binding affinity and metabolic stability. The bromo and fluoro substituents in Scaffold A offer different steric and electronic properties compared to the chloro group in Scaffold B. In some cases, increasing the size of the halogen can lead to decreased activity.[4] The fluorine atom in Scaffold A can also form favorable interactions with certain biological targets and may block sites of metabolism.

  • Role of the Methoxy Group (A vs. C): The methoxy group in Scaffolds A and B increases the polarity of the molecule and can act as a hydrogen bond acceptor.[3][6] Its presence can improve solubility and modulate the pharmacokinetic profile. The absence of this group in Scaffold C results in a more lipophilic and less polar molecule.

  • Influence of the Heterocyclic Core (A vs. D): Replacing the pyridine ring with a pyrimidine ring (Scaffold D) introduces an additional nitrogen atom. This change can significantly alter the molecule's electronic distribution, basicity, and hydrogen bonding capacity, potentially leading to different target engagement and biological activity.[10]

SAR_Analysis A Scaffold A (Lead Compound) B Scaffold B (Chloro Analog) A->B Halogen Impact C Scaffold C (Simplified Core) A->C Substituent Effects D Scaffold D (Pyrimidine Core) A->D Heterocycle Influence

Caption: Key structural comparisons for SAR analysis.

Potential Biological Applications and Future Directions

While the specific biological target of this compound is not explicitly defined in the public domain, the 2-phenylpyridine scaffold is known to be a versatile pharmacophore with a wide range of biological activities. Derivatives of this scaffold have been investigated as:

  • Anticancer Agents: Many pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[4][11]

  • Kinase Inhibitors: The 2-phenylpyridine scaffold can be found in inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[12]

  • Antimicrobial Agents: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][10]

  • Central Nervous System (CNS) Agents: Certain substituted pyridines have shown activity against CNS targets.[13][14]

The structural features of this compound make it an intriguing candidate for further investigation in these and other therapeutic areas. The comparative analysis presented in this guide provides a framework for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing these and other related scaffolds and evaluating them in a panel of relevant biological assays to elucidate their mechanism of action and therapeutic potential.

References

  • Practical Routes to 2,6-Disubstituted Pyridine Derivatives. (n.d.). Academia.edu. Retrieved January 19, 2026, from [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Potts, K. T., Cipullo, M. J., Ralli, P., & Theodoridis, G. (1981). Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry, 46(15), 3047-3058. [Link]

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  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine (CAS No. 1187170-02-0), a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory. This compound is a substituted aromatic heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structural motifs—a brominated and fluorinated phenyl group attached to a methoxypyridine core—dictate a cautious approach.

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of halogen atoms (bromine and fluorine) classifies this compound as a halogenated organic waste [2][3]. Halogenated compounds are of particular concern for disposal as their improper treatment, such as low-temperature incineration, can lead to the formation of highly toxic byproducts like dioxins and furans[4]. The pyridine ring, a known feature in many biologically active and potentially toxic molecules, further necessitates careful handling and disposal[5][6][7].

PropertyValueSource
Chemical Name This compoundAaronchem SDS
CAS Number 1187170-02-0Aaronchem SDS
Molecular Formula C12H9BrFNOAaronchem SDS
Molecular Weight 282.11 g/mol Aaronchem SDS
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Aaronchem SDS[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a stringent combination of engineering controls and personal protective equipment is mandatory. All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[7][8].

PPE / ControlSpecificationRationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of potentially harmful vapors and dusts.[6][7]
Eye Protection Chemical Splash GogglesProtects against splashes that can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact, absorption, and irritation. Nitrile may offer limited protection; always check manufacturer compatibility charts.[5][7]
Body Protection Laboratory CoatProtects clothing and skin from contamination.[5]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Assess the Spill: For small spills, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately[5].

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6][7].

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. Do not generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal the container and manage it as hazardous waste according to the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA)[9][10][11].

Step 1: Waste Identification and Segregation
  • Classify the Waste: All waste containing this compound must be classified as Hazardous Waste . This includes the pure compound, solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads, gloves)[5][10].

  • Segregate as Halogenated: This waste must be segregated into a dedicated "Halogenated Organic Waste" stream[2][3]. This is the most critical step, as mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs significantly.

    • DO NOT mix this waste with non-halogenated organic solvents (like acetone, hexanes, methanol).

    • DO NOT mix with aqueous waste, acids, or bases[2].

Step 2: Waste Collection and Container Management
  • Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container. The container must be in good condition and have a secure, tight-fitting lid[7][9].

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound" and its approximate concentration/quantity. Attach a completed hazardous waste label as soon as the first drop of waste is added[7][12].

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste[9]. This minimizes the release of vapors and prevents spills.

Step 3: Storage and Accumulation
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area that is secure and away from incompatible materials[7][9].

  • Follow Accumulation Limits: Be aware of the volume and time limits for waste accumulation as defined by your generator status (e.g., Very Small, Small, or Large Quantity Generator) under RCRA regulations[13].

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container[6][10].

  • Treatment Method: The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration (typically 820°C - 1,600°C) in a facility equipped with appropriate scrubbers to neutralize acidic gases (like HBr and HF) generated during combustion[4][14]. Do not attempt to treat or dispose of this chemical through any other means in the laboratory.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Container Management cluster_disposal Final Disposition A Identify Compound: This compound B Wear Full PPE: Goggles, Lab Coat, Resistant Gloves A->B C Work in Fume Hood B->C D Generate Waste (Pure compound, solutions, contaminated items) C->D E Classify as Hazardous: Halogenated Organic Waste D->E F Segregate into Dedicated Halogenated Waste Container E->F G Use Labeled, Sealed, Compatible Container F->G H Store in Designated Satellite Accumulation Area G->H I Adhere to Accumulation Time & Volume Limits H->I J Contact EHS for Pickup I->J K Transport by Licensed Waste Hauler J->K L Dispose via High-Temperature Incineration K->L

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories."[15][16] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines procedures for safe chemical handling and waste disposal[8][12]. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste from generation to final treatment under RCRA[11][17]. It is imperative that all laboratory personnel are trained on the contents of their institution's CHP and relevant EPA regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

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  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

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  • Hazardous Waste Segregation . Unknown institutional source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]

  • Halogenated Waste Definition . Unknown institutional source. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher deep in the trenches of novel molecular discovery, the introduction of a new reagent into the workflow is a moment of both opportunity and critical evaluation. 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine, a substituted pyridine derivative, presents as a valuable building block in medicinal chemistry and materials science. Its unique constellation of a pyridine core, a fluorinated aromatic ring, and a bromine handle makes it a versatile partner in cross-coupling reactions and further functionalization. However, this same structural complexity necessitates a robust and informed approach to its handling. This guide provides essential, field-tested protocols for the safe management of this compound, from initial risk assessment to final disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information.[1] Based on its structure and available data, the principal hazards are categorized as follows:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: The compound causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1][2]

The combination of a halogenated aromatic system and a pyridine moiety suggests that vigilance is required. Halogenated aromatic hydrocarbons as a class can present a range of toxicological effects, including skin and eye irritation.[3] Pyridine and its derivatives are also known for their potential to cause skin, eye, and respiratory irritation.[4][5][6]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryStatement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure: dermal contact, ocular exposure, and inhalation.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[4][7] In situations with a heightened risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield worn over safety goggles provides an essential extra layer of protection.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. While nitrile gloves are a common laboratory choice, for halogenated and aromatic compounds, thicker, more robust options like butyl rubber or neoprene should be considered, especially for prolonged handling.[5][6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Lab Coat: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5][6] For tasks with a higher risk of splashes or spills, chemically impervious coveralls or an apron should be utilized.

  • Respiratory Protection: All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7][8] If a fume hood is unavailable or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.

PPE_Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed operational plan minimizes the risk of exposure and ensures the smooth execution of experimental procedures.

  • Preparation and Engineering Controls:

    • Ventilation: Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Work Area: Designate a specific area within the fume hood for handling the compound. Ensure the work surface is clean and uncluttered.

    • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[6]

  • Handling and Transfer:

    • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize dust generation. Perform this task within the fume hood or a ventilated balance enclosure.

    • Transfers: For transferring the solid, use a spatula or powder funnel. When transferring solutions, use appropriate glassware and funnels to prevent spills.

    • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[9] Keep containers tightly closed when not in use to prevent the release of vapors.[4][8]

  • Spill Management:

    • Small Spills: In the event of a small spill that can be cleaned up quickly, and if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Wearing appropriate PPE, collect the absorbed material into a designated, labeled waste container.

    • Large Spills: For large spills, evacuate the immediate area and alert laboratory personnel and safety officers.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step to protect both personnel and the environment.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[6][10] This waste stream should be designated as "Halogenated Organic Waste."

  • Container Management: Use a compatible, sealable, and airtight waste container.[6] Do not overfill the container. Keep the container closed when not in active use and store it in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal Protocol: The disposal of brominated organic compounds must adhere to local, state, and federal regulations.[5] This typically involves incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle halogenated materials.[11] Never dispose of this compound or its waste down the drain or in the regular trash.[5]

Disposal_Workflow

By integrating these safety protocols into your standard operating procedures, you can confidently and responsibly utilize this compound in your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Pyridine Safety Data Sheet. Washington State University. Available at: [Link]

  • Pyridine Safety Data Sheet. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.